molecular formula C22H25IN4O5 B15497292 DMHBO+

DMHBO+

货号: B15497292
分子量: 552.4 g/mol
InChI 键: KRIJKRIPLDZXHI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DMHBO+ is a useful research compound. Its molecular formula is C22H25IN4O5 and its molecular weight is 552.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DMHBO+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMHBO+ including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H25IN4O5

分子量

552.4 g/mol

IUPAC 名称

[4-[(2E,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H

InChI 键

KRIJKRIPLDZXHI-UHFFFAOYSA-N

手性 SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2/C(=C/N=O)/N/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C2=O.[I-]

规范 SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-]

产品来源

United States

Foundational & Exploratory

DMHBO+ Chromophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone cation (DMHBO+) is a synthetic, cell-permeable fluorogenic chromophore that has emerged as a powerful tool for live-cell imaging, particularly for the visualization of RNA. Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer, known as Chilli. This property makes the DMHBO+-Chilli system a highly specific and versatile tool for studying the localization, trafficking, and dynamics of RNA in living cells. This guide provides a comprehensive overview of the DMHBO+ chromophore, including its photophysical properties, the mechanism of its fluorescence activation, and detailed protocols for its application in cellular imaging.

Core Properties and Mechanism of Action

DMHBO+ is a derivative of the green fluorescent protein (GFP) chromophore. In its unbound state in an aqueous environment, DMHBO+ is virtually non-fluorescent. This is due to the rapid non-radiative decay of its excited state through torsional motions.

The fluorescence of DMHBO+ is activated upon binding to the Chilli RNA aptamer. The Chilli aptamer folds into a specific three-dimensional G-quadruplex structure that creates a binding pocket for DMHBO+. Within this pocket, the chromophore is rigidified, restricting its torsional freedom. This conformational restriction inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

The mechanism of fluorescence activation involves an excited-state proton transfer (ESPT) from the hydroxyl group of the DMHBO+ phenol (B47542) moiety to a guanine (B1146940) residue within the Chilli aptamer. This process results in a large Stokes shift, which is advantageous for fluorescence microscopy as it minimizes the overlap between the excitation and emission spectra.

Quantitative Data

The photophysical properties of the DMHBO+-Chilli complex are summarized in the table below. These properties make it a bright and photostable fluorescent probe suitable for various imaging applications.

PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Stokes Shift136 nm[1]
Quantum Yield (Φ)0.1[1]
Dissociation Constant (Kd) with Chilli aptamer12 nM[1]
Molecular Weight552.37 g/mol [1]

Experimental Protocols

Synthesis of DMHBO+
  • Synthesis of the Imidazolinone Core: This can be achieved through various organic synthesis routes, often starting from α-amino acids or their derivatives.

  • Knoevenagel Condensation: The synthesized imidazolinone core is then condensed with 3,5-dimethoxy-4-hydroxybenzaldehyde in the presence of a base catalyst (e.g., piperidine (B6355638) or pyridine) in a suitable solvent like ethanol (B145695) or acetic acid.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure DMHBO+ chromophore.

For specific details and reaction conditions, it is recommended to consult literature on the synthesis of similar GFP chromophore analogs.

Live-Cell RNA Imaging using DMHBO+ and Chilli Aptamer

This protocol outlines the general steps for visualizing a target RNA in live mammalian cells using the DMHBO+-Chilli aptamer system.

1. Plasmid Construction:

  • The DNA sequence of the Chilli aptamer is genetically fused to the gene of interest (encoding the target RNA). This is typically done by inserting the aptamer sequence into the 3' untranslated region (UTR) of the target gene in an appropriate expression vector.

  • The expression of the fusion transcript is driven by a suitable promoter (e.g., CMV for mammalian cells).

2. Cell Culture and Transfection:

  • Plate the mammalian cells of choice in a suitable imaging dish (e.g., glass-bottom dishes).

  • Transfect the cells with the Chilli aptamer-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine).

  • Incubate the cells for 24-48 hours to allow for the expression of the target RNA.

3. Staining with DMHBO+:

  • Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO).

  • On the day of imaging, dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the old medium from the cells and add the DMHBO+-containing medium.

  • Incubate the cells for 30-60 minutes at 37°C to allow for cell loading of the chromophore.

4. Fluorescence Microscopy:

  • Wash the cells with fresh, pre-warmed culture medium to remove any unbound DMHBO+.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for DMHBO+ (e.g., excitation around 450-470 nm and emission around 580-620 nm).

  • Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

5. Data Analysis:

  • Analyze the acquired images to determine the subcellular localization and dynamics of the target RNA.

Visualizations

DMHBO+ Fluorescence Activation Pathway

DMHBO_Activation cluster_unbound Unbound State cluster_bound Bound State with Chilli Aptamer Unbound_DMHBO DMHBO+ in Solution Non_Fluorescent Non-Fluorescent (Torsional Motion) Unbound_DMHBO->Non_Fluorescent Excitation Bound_DMHBO DMHBO+ bound to Chilli Aptamer Unbound_DMHBO->Bound_DMHBO Binding Fluorescent Fluorescent Bound_DMHBO->Fluorescent Excitation Chilli_Aptamer Chilli RNA Aptamer RNA_Imaging_Workflow Start Start Plasmid_Construction 1. Construct Plasmid: Target RNA gene fused with Chilli aptamer sequence Start->Plasmid_Construction Transfection 2. Transfect Mammalian Cells Plasmid_Construction->Transfection Expression 3. Incubate for RNA Expression (24-48 hours) Transfection->Expression Staining 4. Stain with DMHBO+ Solution Expression->Staining Imaging 5. Wash and Image (Fluorescence Microscopy) Staining->Imaging Analysis 6. Analyze RNA Localization and Dynamics Imaging->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Fluorogenic Probe DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and photophysical properties of DMHBO+, a cationic fluorophore that exhibits exceptional fluorescence upon binding to its cognate RNA aptamer, Chili. This system is a powerful tool for RNA imaging in living cells and FRET-based analytical applications.

Chemical Structure and Properties

DMHBO+, a derivative of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI), is a positively charged ligand designed for high-affinity binding to the Chili RNA aptamer. Its chemical structure features an extended π-conjugation system, which contributes to its red-shifted fluorescence emission.

Table 1: Chemical and Physical Properties of DMHBO+

PropertyValueCitation(s)
IUPAC Name Not explicitly available in search results
CAS Number 2322286-81-5[1]
Molecular Formula C25H29N4O4+ (structure inferred)
Molecular Weight 552.37 g/mol [2]
Melting Point Not available
Solubility Not explicitly available; likely soluble in polar organic solvents like DMSO and alcohols.[1]
pKa (phenol group) 6.9
pKa (oxime group) 9.2
Appearance Likely a solid[1]

Photophysical Properties

The fluorescence of DMHBO+ is dramatically enhanced upon binding to the Chili aptamer. This "light-up" property is a hallmark of this fluorogenic system and is attributed to a process known as excited-state proton transfer (ESPT).

Table 2: Photophysical Properties of the Chili-DMHBO+ Complex

PropertyValueCitation(s)
Excitation Maximum (λex) 456 nm[2]
Emission Maximum (λem) 592 nm[2]
Quantum Yield (Φ) 0.1[2]
Stokes Shift 136 nm[2]
Dissociation Constant (Kd) 12 nM[2]
Fluorescence Lifetime (τ) 1.4 ns (ground state recovery)

Synthesis of DMHBO+

While a detailed, step-by-step synthesis protocol for DMHBO+ is not publicly available, a plausible synthetic route can be inferred from the synthesis of related HBI derivatives. The synthesis would likely involve a multi-step process starting from commercially available precursors. The general approach would be a condensation reaction to form the imidazolinone core, followed by functionalization to introduce the dimethoxy-hydroxybenzylidene group and the cationic side chain.

A potential synthetic scheme, based on related compounds, would involve the reaction of a suitably substituted benzylidene precursor with a creatinine (B1669602) derivative to form the imidazolinone ring. This would be followed by the introduction of the oxime functionality and subsequent alkylation to introduce the cationic moiety. Purification would likely be achieved through chromatographic techniques.

Experimental Protocols

In Vitro Fluorescence Assay with Chili Aptamer

This protocol outlines the steps to measure the fluorescence enhancement of DMHBO+ upon binding to the Chili RNA aptamer.

Materials:

  • DMHBO+ stock solution (in DMSO)

  • Chili RNA aptamer stock solution (in nuclease-free water)

  • Binding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2

  • Nuclease-free water

  • 96-well black plates, clear bottom

  • Fluorometer

Procedure:

  • RNA Folding: Dilute the Chili RNA aptamer stock solution to the desired concentration in the binding buffer. To ensure proper folding, heat the solution to 95°C for 3 minutes, followed by slow cooling to room temperature.

  • Preparation of DMHBO+ Solution: Dilute the DMHBO+ stock solution to the desired concentration in the binding buffer.

  • Measurement: In a 96-well plate, mix the folded Chili RNA aptamer and the DMHBO+ solution to their final concentrations. Incubate at room temperature for 10-15 minutes to allow for binding equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation set at ~456 nm and emission at ~592 nm.

  • Control: As a control, measure the fluorescence of DMHBO+ in the binding buffer without the Chili aptamer to determine the background fluorescence.

Live-Cell RNA Imaging

Visualizing RNA in living cells using the DMHBO+-Chili system requires the expression of the Chili aptamer fused to a target RNA within the cells, followed by the addition of DMHBO+.

Materials:

  • Cells expressing the Chili-tagged RNA of interest

  • DMHBO+ stock solution (in DMSO)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC channels, adjusting for the specific excitation and emission of DMHBO+)

Procedure:

  • Cell Culture: Culture the cells expressing the Chili-tagged RNA in a suitable imaging dish (e.g., glass-bottom dish).

  • Labeling: Dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium in the imaging dish with the DMHBO+-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for DMHBO+ to enter the cells and bind to the Chili aptamer.

  • Imaging: Mount the imaging dish on the fluorescence microscope. Excite the cells at ~456 nm and capture the emission at ~592 nm.

  • Optimization: The optimal concentration of DMHBO+ and incubation time may vary depending on the cell type and the expression level of the Chili-tagged RNA. It is advisable to perform a titration to determine the best conditions for a high signal-to-noise ratio. It is worth noting that a related compound, DMHBI+, has been reported to have poor cell membrane permeability, which could be a consideration for DMHBO+ as well.

Signaling Pathway and Mechanism of Action

The "signaling pathway" for the DMHBO+-Chili system is the photophysical process of fluorescence activation. Upon binding to the Chili aptamer, the DMHBO+ molecule is held in a rigid conformation, which restricts non-radiative decay pathways. Excitation with light of the appropriate wavelength promotes an electron to a higher energy state. This is followed by an ultrafast excited-state proton transfer (ESPT) from the phenolic hydroxyl group of DMHBO+ to a nearby guanine (B1146940) residue in the Chili aptamer. This proton transfer leads to the formation of an excited phenolate (B1203915) anion, which is the species that emits a photon of a longer wavelength (red-shifted fluorescence), resulting in a large Stokes shift.

ESPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State DMHBO_phenol DMHBO+ (Phenol) DMHBO_phenol_excited DMHBO+* (Excited Phenol) DMHBO_phenol->DMHBO_phenol_excited Excitation (456 nm) Chili Chili Aptamer DMHBO_phenolate_excited DMHBO+* (Excited Phenolate) DMHBO_phenol_excited->DMHBO_phenolate_excited ESPT (to Guanine in Chili) DMHBO_phenolate_excited->DMHBO_phenol Fluorescence (592 nm)

Caption: Excited-State Proton Transfer (ESPT) mechanism of the DMHBO+-Chili complex.

Experimental Workflow: In Vitro Fluorescence Titration

The following diagram illustrates the workflow for determining the dissociation constant (Kd) of the DMHBO+-Chili interaction through fluorescence titration.

Titration_Workflow Start Start Prepare_Chili Prepare serial dilutions of folded Chili aptamer Start->Prepare_Chili Prepare_DMHBO Prepare a constant concentration of DMHBO+ Start->Prepare_DMHBO Mix Mix Chili dilutions with DMHBO+ Prepare_Chili->Mix Prepare_DMHBO->Mix Incubate Incubate to reach equilibrium Mix->Incubate Measure Measure fluorescence intensity (Ex: 456 nm, Em: 592 nm) Incubate->Measure Plot Plot fluorescence vs. Chili concentration Measure->Plot Analyze Fit data to a binding model to determine Kd Plot->Analyze End End Analyze->End

Caption: Workflow for determining the Kd of DMHBO+-Chili binding.

Logical Relationship: Fluorescence Activation

The fluorescence of DMHBO+ is conditional upon its interaction with the Chili aptamer. The diagram below shows the logical relationship leading to fluorescence activation.

Logical_Relationship DMHBO Free DMHBO+ Complex DMHBO+-Chili Complex DMHBO->Complex Binding Chili Folded Chili Aptamer Chili->Complex Fluorescence Strong Fluorescence Complex->Fluorescence Upon Excitation

Caption: Logical flow of DMHBO+ fluorescence activation.

References

A Technical Guide to DMHBO+: A Cationic Fluorophore for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cationic fluorophore DMHBO+ (CAS Number 2322286-81-5), a powerful tool for the fluorescent labeling and imaging of RNA in living cells. This document details its chemical and optical properties, its interaction with the Chili RNA aptamer, and the underlying mechanism of its fluorescence activation. Furthermore, it offers detailed experimental protocols for its synthesis, the preparation of the Chili aptamer, and its application in RNA analysis and imaging.

Core Concepts

DMHBO+ is a synthetic, cell-permeable, cationic derivative of the 4-hydroxybenzylidene imidazolinone (HBI) chromophore.[1] By itself, DMHBO+ is essentially non-fluorescent in aqueous solution. Its utility as a fluorescent probe is unlocked upon binding to a specific, synthetically evolved RNA aptamer known as "Chili".[1] This interaction induces a significant increase in the fluorescence quantum yield of DMHBO+, making the complex a bright and specific marker for RNA.[1]

The Chili-DMHBO+ complex mimics the properties of large Stokes shift fluorescent proteins, a highly desirable characteristic for fluorescence microscopy as it minimizes crosstalk between excitation and emission signals.[1] This property, combined with its high affinity and specificity, positions the DMHBO+-Chili system as a valuable tool for studying the localization, trafficking, and dynamics of RNA in real-time.

Physicochemical and Optical Properties of DMHBO+

A summary of the key physicochemical and optical properties of DMHBO+ is presented in Table 1.

PropertyValueReference
CAS Number 2322286-81-5
Molecular Formula C22H25IN4O5
Molecular Weight 552.37 g/mol
Appearance Solid
Solubility Soluble in DMSO
Excitation Maximum (λex) 456 nm[1]
Emission Maximum (λem) 592 nm[1]
Stokes Shift 136 nm[1]
Quantum Yield (Φ) 0.10 (when bound to Chili aptamer)[1]
Molar Absorptivity (ε) Not Reported

The Chili RNA Aptamer

The Chili aptamer is a 52-nucleotide RNA molecule that was engineered through in vitro selection to bind specifically to HBI derivatives like DMHBO+.[2]

Sequence (5' to 3'): GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC[2]

The aptamer folds into a complex three-dimensional structure containing a G-quadruplex motif that forms the binding pocket for DMHBO+.[2] It is within this pocket that the fluorescence of DMHBO+ is activated.

Mechanism of Fluorescence Activation: Excited State Proton Transfer

The significant Stokes shift and fluorescence activation of DMHBO+ upon binding to the Chili aptamer are attributed to an excited-state proton transfer (ESPT) mechanism. The process can be summarized as follows:

  • Binding: The protonated (phenol) form of DMHBO+ binds to the pre-organized G-quadruplex structure of the Chili aptamer.

  • Excitation: Upon absorption of a photon at its excitation maximum (456 nm), the bound DMHBO+ is promoted to an excited state.

  • Proton Transfer: In the excited state, the phenolic proton of DMHBO+ is rapidly transferred to the N7 atom of a specific guanine (B1146940) residue within the Chili aptamer's binding pocket.

  • Emission: The resulting deprotonated (phenolate) form of DMHBO+ is fluorescent and emits a photon at a longer wavelength (592 nm) as it returns to the ground state.

  • Proton Return: In the ground state, the proton is transferred back to DMHBO+, regenerating the initial state of the complex.

This ultrafast proton transfer cycle is responsible for the large separation between the excitation and emission wavelengths.

ESPT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State DMHBO+_phenol DMHBO+ (Phenol) Chili_G Chili Aptamer (Guanine) This compound_phenol->Chili_G Binding This compound_phenol_excited DMHBO+ (Phenol) This compound_phenol->this compound_phenol_excited Excitation (456 nm) This compound_phenolate_excited DMHBO+ (Phenolate) This compound_phenol_excited->this compound_phenolate_excited Proton Transfer to Guanine This compound_phenolate_excited->this compound_phenol Emission (592 nm) & Proton Return

Excited State Proton Transfer (ESPT) Mechanism of DMHBO+.

Quantitative Interaction Data: DMHBO+ and Chili Aptamer

The interaction between DMHBO+ and the Chili aptamer has been characterized by several biophysical parameters, which are summarized in Table 2.

ParameterValueConditionsReference
Dissociation Constant (Kd) 12 nM40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2[1]
Observed Association Rate (k_obs) Biexponential0.025 µM RNA, 2 µM dye, 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2
Fluorescence Enhancement >1000-foldRelative to free DMHBO+ in solution
FRET Donor Capability Yes (to Atto 590)The Chili-DMHBO+ complex can serve as a FRET donor to rhodamine dyes like Atto 590.[1][3]

Experimental Protocols

Synthesis of DMHBO+

The synthesis of DMHBO+ can be achieved through a multi-step process starting from commercially available materials. The following is a plausible synthetic route based on published schemes.

Materials:

Procedure:

  • Synthesis of 3,5-dimethoxy-4-hydroxybenzaldehyde: This intermediate can be synthesized from vanillin through a series of methylation and formylation reactions.

  • Knoevenagel Condensation: React 3,5-dimethoxy-4-hydroxybenzaldehyde with creatinine in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) under reflux to form the HBI core.

  • N-methylation: Methylate the remaining nitrogen on the imidazolinone ring using a methylating agent like methyl iodide in a polar aprotic solvent such as DMF.

  • Oxime Formation: React the intermediate from the previous step with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like methanol (B129727) to form the oxime (DMHBO).

  • Cationization: Introduce the permanent positive charge by reacting the appropriate precursor with a suitable alkylating agent.

Purification: Purification at each step should be performed using standard techniques such as column chromatography on silica (B1680970) gel, followed by characterization using NMR and mass spectrometry.

In Vitro Preparation and Folding of the Chili RNA Aptamer

Materials:

  • DNA template encoding the T7 promoter and the Chili aptamer sequence

  • T7 RNA polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • RNase inhibitor

  • DNase I

  • Folding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl

  • MgCl2 solution (1 M)

Procedure:

  • In Vitro Transcription:

    • Set up a standard in vitro transcription reaction using the DNA template, T7 RNA polymerase, and NTPs.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Treat the reaction with DNase I to remove the DNA template.

  • Purification:

    • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Excise the band corresponding to the Chili aptamer and elute the RNA from the gel.

    • Ethanol precipitate the RNA and resuspend it in RNase-free water.

  • Folding:

    • Dilute the purified RNA in the folding buffer.

    • Heat the solution to 95°C for 3 minutes.

    • Cool the solution to room temperature over 20-30 minutes.

    • Add MgCl2 to a final concentration of 5 mM. The folded aptamer is now ready for use.

In Vitro Fluorescence Analysis

Materials:

  • Folded Chili RNA aptamer

  • DMHBO+ stock solution (in DMSO)

  • Assay buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl2

  • Fluorometer

Procedure (Fluorescence Titration):

  • Prepare a series of dilutions of the folded Chili aptamer in the assay buffer.

  • Add a fixed concentration of DMHBO+ (e.g., 50 nM) to each dilution.

  • Incubate the samples at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity of each sample using a fluorometer with excitation at ~456 nm and emission at ~592 nm.

  • Plot the fluorescence intensity as a function of the aptamer concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Live-Cell RNA Imaging

Materials:

  • Mammalian cells cultured on glass-bottom dishes

  • Plasmid DNA encoding the RNA of interest tagged with the Chili aptamer sequence

  • Transfection reagent

  • DMHBO+ stock solution (in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Transfection:

    • Transfect the mammalian cells with the plasmid encoding the Chili-tagged RNA of interest using a suitable transfection reagent.

    • Allow the cells to express the RNA for 24-48 hours.

  • Labeling:

    • Prepare a working solution of DMHBO+ in live-cell imaging medium (e.g., 1-5 µM).

    • Replace the culture medium of the transfected cells with the DMHBO+ labeling solution.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Imaging:

    • Wash the cells once with fresh live-cell imaging medium to remove excess DMHBO+.

    • Image the cells using a fluorescence microscope equipped with filters for DMHBO+ (e.g., excitation: 450-470 nm, emission: 570-610 nm).

    • Acquire images to observe the subcellular localization of the Chili-tagged RNA.

Live_Cell_Imaging_Workflow start Start transfection Transfect cells with plasmid (Chili-tagged RNA of interest) start->transfection expression Incubate for 24-48 hours (RNA expression) transfection->expression labeling Incubate with DMHBO+ (1-5 µM, 30-60 min) expression->labeling wash Wash to remove excess DMHBO+ labeling->wash imaging Fluorescence Microscopy (Ex: ~456 nm, Em: ~592 nm) wash->imaging analysis Image Analysis (RNA localization, dynamics) imaging->analysis end End analysis->end

Workflow for Live-Cell RNA Imaging with DMHBO+.

Applications in Research and Drug Development

The DMHBO+-Chili system offers a versatile platform for a range of applications:

  • RNA Localization and Trafficking: Visualize the subcellular distribution and movement of specific RNAs in living cells.

  • Gene Expression Analysis: Monitor the expression levels of specific transcripts in real-time.

  • RNA-Protein Interactions: In conjunction with other fluorescently labeled proteins, study the colocalization and interaction of RNAs with RNA-binding proteins.

  • FRET-based Biosensors: The Chili-DMHBO+ complex can serve as a FRET donor in the development of biosensors for detecting specific RNA conformations, ligand binding events, or enzymatic activities.[3]

  • High-Throughput Screening: The fluorescence turn-on mechanism can be adapted for high-throughput screening assays to identify small molecules that modulate RNA function or RNA-protein interactions.

Conclusion

DMHBO+, in partnership with its cognate Chili RNA aptamer, represents a significant advancement in the field of RNA imaging. Its large Stokes shift, high affinity, and specificity make it an excellent tool for researchers and scientists seeking to unravel the complex roles of RNA in cellular processes. The detailed protocols provided in this guide are intended to facilitate the adoption and application of this powerful technology in a variety of research and drug development settings.

References

An In-depth Technical Guide to the Mechanism of Action of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (DMHBO+), a conditionally fluorescent chromophore. The core of DMHBO+'s activity lies in its interaction with the Chili RNA aptamer, a synthetic ribonucleic acid sequence engineered to bind specific ligands and induce fluorescence. This document outlines the structural and mechanistic basis of this fluorescence activation, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes.

Core Mechanism: Excited-State Proton Transfer

The fluorescence of the DMHBO+-Chili complex is activated through an ultrafast excited-state proton transfer (ESPT) mechanism.[1][2][3] In its ground state and when bound to the Chili aptamer, DMHBO+ exists in its protonated phenol (B47542) form.[1][4] Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group of DMHBO+ to the N7 position of a guanine (B1146940) residue (G15) within the aptamer's binding pocket.[1] This transfer occurs on a femtosecond timescale and results in the formation of an excited-state phenolate (B1203915) anion, which is the species responsible for the observed fluorescence emission.[1][3] This entire process is reversible, and upon emission of a photon, the proton returns to the fluorophore, regenerating the ground-state phenol form.[3]

This ESPT mechanism is responsible for the characteristic large Stokes shift of the DMHBO+-Chilo complex, where there is a significant separation between the excitation and emission maxima.[1][2] The Chili aptamer creates a unique microenvironment that facilitates this proton transfer, primarily through a specific hydrogen bond between the phenolic -OH of DMHBO+ and the N7 of guanine G15.[1]

Structurally, the Chili RNA aptamer folds into a G-quadruplex structure that immobilizes the DMHBO+ ligand through π-π stacking interactions.[1][2] The benzylidene moiety of DMHBO+ stacks upon a guanine quartet, while the imidazolone (B8795221) portion is anchored by stacking with another guanine residue.[1] This rigid conformation within the binding pocket is crucial for efficient fluorescence activation.

Quantitative Data Summary

The interaction between DMHBO+ and the Chili RNA aptamer has been characterized by several key quantitative parameters, which are summarized in the table below for ease of comparison.

ParameterValueReference
Binding Affinity (KD) 12 nM[1]
Excited-State Proton Transfer (ESPT) Time Constant 130 fs[1][2]
pKa (phenol/phenolate equilibrium of free DMHBO+) 6.9[1]
Stokes Shift 136 nm (4800 cm-1)[1]
Absorption Maximum (Bound, Phenol form) 456 nm[1]
Emission Maximum (from Phenolate form) 592 nm[4][5]
Quantum Yield (Chili-DMHBO+ complex) 10%
Ligand Conformation (in binding site)
    - Twist Angle (φ)-27°[1]
    - Tilt Angle (τ)11°[1]
Melting Temperature (Tm) of Chili RNA (monitored by DMHBO+ absorbance) 70 °C[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the DMHBO+-Chili aptamer interaction.

Crystallization of the Chili-DMHBO+ Complex

This protocol outlines the steps for obtaining co-crystals of the Chili RNA aptamer with the DMHBO+ ligand, which is essential for structural elucidation via X-ray crystallography.[1]

  • Complex Formation: The Chili RNA and DMHBO+ ligand are mixed in a 1:1.2 molar ratio. The buffer used is 10 mM HEPES at pH 8.0, containing 50 mM KCl and 1.5% DMSO.

  • Annealing: The mixture is heated to 95 °C for 3 minutes and then allowed to cool to 23 °C over a period of 30 minutes to facilitate proper RNA folding and ligand binding.

  • Magnesium Addition: MgCl₂ is added to a final concentration of 5 mM.

  • Incubation: The solution is stored at 4 °C for 16 hours.

  • Crystallization: The complex is concentrated and subjected to crystallization screening at 20 °C. Crystals typically appear within one day.

Temperature-Dependent Absorbance Spectroscopy

This method is employed to monitor the folding and unfolding of the Chili RNA aptamer by observing the color change associated with DMHBO+ binding.[1][6]

  • Sample Preparation: A solution of the Chili RNA-DMHBO+ complex (e.g., 10 µM) is prepared in an appropriate buffer.

  • Spectrophotometer Setup: A spectrophotometer equipped with a temperature controller is used.

  • Data Acquisition: Absorbance spectra are recorded at various temperatures as the sample is heated and cooled. Key wavelengths to monitor are 450 nm (corresponding to the bound, protonated form of DMHBO+) and 550 nm (corresponding to the free, deprotonated form).

  • Melting Curve Analysis: The absorbance at these wavelengths is plotted as a function of temperature. The inflection point of this curve corresponds to the melting temperature (Tm) of the RNA structure.

Fluorescence Spectroscopy for Binding Affinity and Enhancement

This general protocol describes how to determine the dissociation constant (Kd) and fluorescence enhancement of the DMHBO+-Chili complex.

  • Sample Preparation: Prepare a solution of the DMHBO+ fluorophore at a fixed concentration in the desired RNA buffer.

  • Titration: Aliquots of a concentrated stock solution of the Chili RNA aptamer are incrementally added to the fluorophore solution.

  • Fluorescence Measurement: After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded at the optimal excitation wavelength.

  • Data Analysis: The increase in fluorescence intensity is plotted against the RNA concentration. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

  • Fluorescence Enhancement Calculation: The fluorescence enhancement is calculated by dividing the fluorescence intensity of the fully bound complex by the fluorescence intensity of the free fluorophore.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

  • Sample Preparation: The Chili RNA aptamer is placed in the sample cell of the calorimeter, and the DMHBO+ ligand is loaded into the titration syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand are made into the RNA solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat changes per injection are plotted against the molar ratio of ligand to RNA. This binding isotherm is then fitted to a thermodynamic model to determine the binding affinity (Ka, the inverse of Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy of binding (ΔS) can then be calculated.

Visualizations

The following diagrams illustrate the key mechanistic and experimental aspects of the DMHBO+-Chili system.

DMHBO_ESPT_Mechanism Mechanism of DMHBO+ Fluorescence Activation GroundState DMHBO+ (Phenol) + Chili (Ground State) ExcitedStatePhenol DMHBO+* (Excited Phenol) GroundState->ExcitedStatePhenol Photoexcitation (456 nm) ExcitedStatePhenolate DMHBO-* (Excited Phenolate) + Chili-H+ ExcitedStatePhenol->ExcitedStatePhenolate ESPT (130 fs) (to Guanine N7) GroundStatePhenolate DMHBO- (Phenolate) + Chili-H+ (Ground State) ExcitedStatePhenolate->GroundStatePhenolate Fluorescence Emission (592 nm) GroundStatePhenolate->GroundState Proton Transfer Back

Caption: The photocycle of DMHBO+ fluorescence activation via Excited-State Proton Transfer (ESPT).

Experimental_Workflow Experimental Workflow for DMHBO+-Chili Characterization cluster_synthesis Component Preparation cluster_characterization Biophysical Characterization cluster_structure Structural Analysis RNA_Synthesis Chili RNA Aptamer Synthesis & Purification Fluorescence_Spectroscopy Fluorescence Spectroscopy (Binding Affinity, Quantum Yield) RNA_Synthesis->Fluorescence_Spectroscopy ITC Isothermal Titration Calorimetry (Thermodynamics) RNA_Synthesis->ITC Temp_Spectroscopy Temperature-Dependent Absorbance Spectroscopy (Thermal Stability) RNA_Synthesis->Temp_Spectroscopy Time_Resolved_Spectroscopy Time-Resolved Spectroscopy (ESPT Kinetics) RNA_Synthesis->Time_Resolved_Spectroscopy Crystallization Co-crystallization of Complex RNA_Synthesis->Crystallization DMHBO_Synthesis DMHBO+ Ligand Synthesis DMHBO_Synthesis->Fluorescence_Spectroscopy DMHBO_Synthesis->ITC DMHBO_Synthesis->Temp_Spectroscopy DMHBO_Synthesis->Time_Resolved_Spectroscopy DMHBO_Synthesis->Crystallization XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Structure_Determination 3D Structure Determination XRay_Diffraction->Structure_Determination

References

An In-Depth Technical Guide to the Fluorescence Properties of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence excitation and emission characteristics of the cationic fluorophore DMHBO+. It is designed to be a core resource for researchers and professionals in drug development and related scientific fields who are utilizing this probe in their work. This document details the photophysical properties of DMHBO+, experimental protocols for its characterization, and visual representations of its activation and experimental workflows.

Core Photophysical Properties of DMHBO+

DMHBO+ is a fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer.[1] This interaction is highly specific, with a dissociation constant (Kd) of 12 nM.[1] The resulting complex mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA imaging in cellular environments.[1]

Quantitative Data Summary

The key photophysical parameters of the DMHBO+-Chili aptamer complex have been determined and are summarized in the table below for easy reference and comparison.

ParameterValueConditions
Excitation Maximum (λex)456 nmBound to Chili aptamer
Emission Maximum (λem)592 nmBound to Chili aptamer
Quantum Yield (Φ)0.1Bound to Chili aptamer
Stokes Shift136 nmBound to Chili aptamer
Fluorescence Lifetime (τ)Multi-exponential decay with components of 2.5 ns (65%) and 1.5 ns (35%)Bound to Chili aptamer, measured by TCSPC
Molar Mass552.37 g/mol N/A
Chemical FormulaC₂₂H₂₅IN₄O₅N/A

Note: The full excitation and emission spectra data for DMHBO+ are not publicly available. The graphical representations of spectra are based on the reported maxima and typical spectral shapes for similar fluorophores.

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescence properties of DMHBO+ when interacting with the Chili RNA aptamer.

Steady-State Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence excitation and emission spectra of the DMHBO+-Chili aptamer complex.

Materials:

  • DMHBO+ stock solution (e.g., in DMSO)

  • Chili RNA aptamer stock solution in RNase-free water

  • Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the Chili RNA aptamer stock solution to a final concentration of 0.5 µM in the binding buffer.

    • Anneal the RNA by heating to 95°C for 2 minutes, followed by slow cooling to room temperature.

    • Add DMHBO+ stock solution to the annealed RNA solution to a final concentration of 0.5 µM.

    • Incubate the mixture at room temperature for 10 minutes to allow for complex formation.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the fluorometer to the expected emission maximum of the DMHBO+-Chili complex (592 nm).

    • Scan the excitation wavelengths from 350 nm to 580 nm.

    • Record the fluorescence intensity at each excitation wavelength.

    • The wavelength with the highest intensity corresponds to the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined excitation maximum (456 nm).

    • Scan the emission wavelengths from 470 nm to 700 nm.

    • Record the fluorescence intensity at each emission wavelength.

    • The wavelength with the highest intensity corresponds to the emission maximum.

  • Data Analysis:

    • Correct the spectra for buffer background fluorescence.

    • Normalize the spectra to the peak intensity.

Fluorescence Quantum Yield Determination

The quantum yield is determined relative to a standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

Materials:

  • DMHBO+-Chili aptamer complex solution (prepared as in Protocol 1)

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Measurement:

    • Measure the absorbance of both the DMHBO+-Chili complex and the standard solution at the excitation wavelength (456 nm). Adjust the concentrations to have similar absorbance values (ideally < 0.1) to minimize inner filter effects.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength (456 nm).

  • Calculation:

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard.

    • The quantum yield of the DMHBO+-Chili complex (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Fluorescence Lifetime Measurement using Time-Correlated Single Photon Counting (TCSPC)

This protocol describes the measurement of the fluorescence lifetime of the DMHBO+-Chili aptamer complex.

Materials:

  • DMHBO+-Chili aptamer complex solution (prepared as in Protocol 1)

  • TCSPC system with a pulsed laser source (e.g., a picosecond diode laser at ~455 nm)

  • Single-photon sensitive detector

Procedure:

  • Instrument Setup:

    • Set the excitation source to the excitation maximum of the DMHBO+-Chili complex (456 nm).

    • Set the emission monochromator to the emission maximum (592 nm).

    • Calibrate the instrument response function (IRF) using a scattering solution (e.g., ludox).

  • Data Acquisition:

    • Acquire the fluorescence decay curve of the DMHBO+-Chili complex until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Data Analysis:

    • Deconvolute the instrument response function from the measured fluorescence decay.

    • Fit the decay curve to a multi-exponential decay model to determine the fluorescence lifetime components and their relative amplitudes.

Visualizations

Signaling Pathway of DMHBO+ Activation

The following diagram illustrates the activation of DMHBO+ fluorescence upon binding to the Chili RNA aptamer. In its free form, DMHBO+ is in a phenol-phenolate equilibrium and exhibits minimal fluorescence. Upon binding to the folded Chili aptamer, the equilibrium shifts towards the protonated phenol (B47542) form. Excitation of this complex leads to an excited-state proton transfer (ESPT), resulting in the emission from the phenolate (B1203915) form, which is responsible for the large Stokes shift.

DMHBO_Activation cluster_free Free DMHBO+ in Solution cluster_bound DMHBO+ Bound to Chili Aptamer Free_DMHBO_Phenol DMHBO+ (Phenol) Free_DMHBO_Phenolate DMHBO+ (Phenolate) Free_DMHBO_Phenol->Free_DMHBO_Phenolate Equilibrium Low_Fluorescence_Free Very Low Fluorescence Free_DMHBO_Phenol->Low_Fluorescence_Free Excitation Bound_Complex DMHBO+-Chili Complex (Phenol form stabilized) Free_DMHBO_Phenol->Bound_Complex Binding Chili_Aptamer Folded Chili RNA Aptamer Bound_Complex->Free_DMHBO_Phenol Dissociation (Kd=12 nM) Excited_Complex Excited State Bound_Complex->Excited_Complex Excitation (456 nm) Emitting_State Emitting State (Phenolate form) Excited_Complex->Emitting_State ESPT High_Fluorescence Strong Red Fluorescence Emitting_State->High_Fluorescence Emission (592 nm)

Caption: Activation of DMHBO+ fluorescence through binding to the Chili RNA aptamer.

Experimental Workflow for DMHBO+ Characterization

The following diagram outlines the general workflow for the photophysical characterization of DMHBO+.

Experimental_Workflow Start Start Sample_Prep Sample Preparation (DMHBO+ & Chili Aptamer) Start->Sample_Prep Steady_State Steady-State Fluorescence Spectroscopy Sample_Prep->Steady_State Lifetime Time-Resolved Fluorescence Spectroscopy (TCSPC) Sample_Prep->Lifetime Excitation_Spectrum Measure Excitation Spectrum Steady_State->Excitation_Spectrum Emission_Spectrum Measure Emission Spectrum Steady_State->Emission_Spectrum Quantum_Yield Determine Quantum Yield Steady_State->Quantum_Yield Lifetime_Measurement Measure Fluorescence Lifetime Lifetime->Lifetime_Measurement Data_Analysis Data Analysis and Parameter Extraction Excitation_Spectrum->Data_Analysis Emission_Spectrum->Data_Analysis Quantum_Yield->Data_Analysis Lifetime_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the photophysical characterization of DMHBO+.

References

Unraveling the Large Stokes Shift of DMHBO+: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the photophysical phenomena underlying the significant Stokes shift observed in the cationic fluorophore DMHBO+ when complexed with the Chili RNA aptamer. By understanding the core mechanisms, researchers can better leverage this fluorogenic system for advanced applications in RNA imaging and diagnostics.

Core Concepts: The Phenomenon of Stokes Shift

In fluorescence spectroscopy, the Stokes shift is the difference between the wavelength of maximum absorption and the wavelength of maximum emission. A large Stokes shift is a desirable characteristic for fluorescent probes as it minimizes self-absorption (re-absorption of emitted photons by other fluorophores) and reduces crosstalk between excitation and emission channels, leading to improved signal-to-noise ratios in imaging experiments. The large Stokes shift in the DMHBO+-Chili complex is a result of a specific excited-state relaxation pathway.

The Mechanism: Intermolecular Excited-State Proton Transfer (ESPT)

The substantial Stokes shift of DMHBO+ is not an intrinsic property of the molecule itself but is induced upon binding to the Chili RNA aptamer. The primary mechanism responsible for this phenomenon is an ultrafast intermolecular excited-state proton transfer (ESPT).

Upon photoexcitation, the phenolic hydroxyl group of DMHBO+ becomes significantly more acidic. In the excited state, a proton is transferred from the hydroxyl group of DMHBO+ to the N7 atom of a nearby guanine (B1146940) nucleobase (specifically, G15) within the Chili aptamer's binding pocket.[1][2] This proton transfer is an extremely rapid process, occurring on the femtosecond timescale (approximately 130 fs).[1]

This ESPT results in the formation of a new, electronically distinct species: an excited-state phenolate (B1203915) anion of DMHBO+ and a protonated guanine. This excited phenolate form has a lower energy level than the initially excited phenolic form. The subsequent fluorescence emission originates from this lower-energy state, resulting in a lower-energy (longer wavelength) photon being emitted. This energy loss between the initial excitation and the final emission is the origin of the large Stokes shift.

The following diagram illustrates the intermolecular ESPT mechanism:

ESPT_Mechanism cluster_ground Ground State (S0) DMHBO+_phenol DMHBO+ (Phenol) + Chili This compound_phenol_excited [DMHBO+ (Phenol) + Chili] This compound_phenol->this compound_phenol_excited Absorption (λabs) DMHBO-_phenolate_excited [DMHBO (Phenolate) + Chili-H+] This compound_phenol_excited->DMHBO-_phenolate_excited ESPT (130 fs) DMHBO-_phenolate_excited->this compound_phenol Emission (λem) + Proton Return

Caption: The intermolecular ESPT pathway in the DMHBO+-Chili complex.

Quantitative Photophysical Data

The photophysical properties of the DMHBO+-Chili complex are summarized in the table below.

PropertyValueReference
Absorption Maximum (λabs)456 nm[3]
Emission Maximum (λem)592 nm[3]
Stokes Shift136 nm[3]
Quantum Yield (Φ)0.1[3]
Dissociation Constant (Kd)12 nM[3]
Fluorescence LifetimeMulti-exponential decay (1.5 ns, 2.5 ns components for a similar complex)[4]

Experimental Protocols

The characterization of the large Stokes shift of DMHBO+ and the elucidation of its mechanism involved several key experimental techniques.

RNA Synthesis and Folding

The Chili RNA aptamer is typically prepared by in vitro transcription from a synthetic DNA template using T7 RNA polymerase. The resulting RNA is purified by denaturing polyacrylamide gel electrophoresis. For proper folding and function, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by cooling to 20°C before the addition of MgCl₂.[5]

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence measurements are performed to determine the excitation and emission maxima, Stokes shift, and quantum yield.

  • Sample Preparation: The folded Chili RNA aptamer is incubated with DMHBO+ in a buffer solution (e.g., 125 mM KCl, 5 mM MgCl₂, 40 mM HEPES, pH 7.5).[4]

  • Instrumentation: A calibrated spectrofluorometer is used.

  • Excitation and Emission Spectra: To acquire the emission spectrum, the sample is excited at its absorption maximum (456 nm), and the emission is scanned over a range of longer wavelengths. For the excitation spectrum, the emission wavelength is fixed at the emission maximum (592 nm), and the excitation wavelengths are scanned.

  • Quantum Yield Determination: The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is crucial for measuring the fluorescence lifetime and providing insights into the dynamics of the excited state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.

  • Instrumentation: A TCSPC system coupled with a confocal microscope is used. This includes a pulsed laser for excitation and a sensitive single-photon detector.

  • Excitation: The sample is excited with a picosecond pulsed laser at a wavelength near the absorption maximum of the complex (e.g., 477 nm).[4]

  • Data Acquisition: The arrival times of emitted photons are recorded relative to the laser pulses. These timings are used to build a histogram representing the decay of fluorescence intensity over time.

  • Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For the DMHBO+-Chili system, a multi-exponential decay is observed, indicating complex excited-state dynamics.[4]

The general workflow for photophysical characterization is depicted below:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Photophysical Analysis RNA_Synthesis In Vitro Transcription of Chili RNA RNA_Purification PAGE Purification RNA_Synthesis->RNA_Purification RNA_Folding Thermal Annealing RNA_Purification->RNA_Folding Complex_Formation Incubation of Chili RNA with DMHBO+ RNA_Folding->Complex_Formation Steady_State Steady-State Fluorescence Spectroscopy Complex_Formation->Steady_State Time_Resolved Time-Resolved Fluorescence Spectroscopy (TCSPC) Complex_Formation->Time_Resolved Data_Processing Data Analysis Steady_State->Data_Processing Time_Resolved->Data_Processing Results Results Data_Processing->Results λabs, λem, Stokes Shift, Φ, Lifetime(s)

Caption: A generalized workflow for the photophysical characterization of the DMHBO+-Chili complex.

Conclusion

The large Stokes shift of DMHBO+ is a fascinating example of how a specific molecular environment, in this case, the binding pocket of the Chili RNA aptamer, can induce unique and highly desirable photophysical properties in a fluorophore. The underlying mechanism of intermolecular excited-state proton transfer to a guanine residue in the RNA is a key insight that can guide the future design of novel fluorogenic RNA-fluorophore systems. For researchers in drug development and molecular diagnostics, the DMHBO+-Chili system offers a robust platform for the sensitive and specific detection of RNA in vitro and in living cells.

References

DMHBO+: A Cationic Chromophore for Illuminating RNA Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in living cells is a critical tool for understanding its diverse roles in cellular processes, from gene expression and regulation to its involvement in disease pathogenesis. The development of fluorogenic aptamer-fluorophore systems has revolutionized RNA imaging by providing a means to specifically label and track RNA molecules in real-time. Among these, the DMHBO+ cationic chromophore, in conjunction with its cognate Chili RNA aptamer, has emerged as a powerful tool for live-cell RNA imaging. This technical guide provides a comprehensive overview of DMHBO+, including its photophysical properties, experimental protocols for its use, and a discussion of its applications in RNA research.

Core Concepts: The DMHBO+-Chili System

The DMHBO+-Chili system is a fluoromodule composed of two key components:

  • DMHBO+ ((Z)-4-((3,5-dimethoxy-4-hydroxyphenyl)methylene)-2-(methoxyimino)-1,3-dimethyl-1,2-dihydro-4H-imidazol-4-one): A synthetic, cell-permeable cationic chromophore that is weakly fluorescent in its free form.

  • Chili Aptamer: A 52-nucleotide RNA aptamer, engineered from the 13-2 RNA aptamer, that specifically binds to DMHBO+ with high affinity.[1]

The fluorescence of DMHBO+ is dramatically enhanced upon binding to the Chili aptamer. This "light-up" property is the foundation of its utility as an RNA tag, as it minimizes background fluorescence from unbound dye molecules, leading to a high signal-to-noise ratio in imaging experiments.

Photophysical and Chemical Properties of DMHBO+

A thorough understanding of the photophysical and chemical properties of DMHBO+ is essential for its effective use in research. Key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₅IN₄O₅[2]
Molecular Weight 552.37 g/mol [2]
Excitation Maximum (λex) 456 nm[2]
Emission Maximum (λem) 592 nm[2]
Quantum Yield (Φ) (bound to Chili) 0.1[2]
Stokes Shift 136 nm[2]
Dissociation Constant (Kd) with Chili 12 nM[2]
pKa (phenol/phenolate equilibrium) 6.9[3]

The large Stokes shift of the DMHBO+-Chili complex is a particularly advantageous feature, as it minimizes spectral overlap between excitation and emission, thereby reducing background noise and facilitating multicolor imaging applications.[4] The fluorescence activation mechanism involves an excited-state proton transfer (ESPT) from the chromophore to a guanine (B1146940) residue within the Chili aptamer, mimicking the mechanism of large Stokes shift fluorescent proteins.[1][3] The Chili aptamer selectively binds the protonated (phenol) form of DMHBO+.[3][4]

Experimental Protocols

Synthesis of DMHBO+
In Vitro Fluorescence Analysis

Objective: To characterize the interaction between DMHBO+ and the Chili RNA aptamer in vitro.

Materials:

  • DMHBO+ stock solution (in DMSO)

  • Purified Chili RNA aptamer

  • Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Fluorometer or plate reader with fluorescence detection capabilities

Protocol:

  • RNA Preparation: The Chili RNA aptamer can be prepared by in vitro transcription from a DNA template, followed by purification using methods like denaturing polyacrylamide gel electrophoresis (PAGE).

  • Fluorescence Titration:

    • Prepare a series of dilutions of the Chili RNA aptamer in the binding buffer.

    • Add a fixed concentration of DMHBO+ to each dilution.

    • Incubate the samples to allow binding to reach equilibrium.

    • Measure the fluorescence intensity at the emission maximum (592 nm) with excitation at 456 nm.

    • Plot the fluorescence intensity as a function of RNA concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

  • Binding Kinetics:

    • Prepare solutions of the Chili RNA aptamer and DMHBO+ in binding buffer.

    • Rapidly mix the two solutions in a fluorometer cuvette.

    • Monitor the increase in fluorescence intensity over time.

    • Fit the kinetic data to an appropriate association model to determine the on-rate (kon) and off-rate (koff).

Live-Cell RNA Imaging

Objective: To visualize Chili-tagged RNA in living cells.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or coverslips

  • Plasmid vector for expressing the Chili-tagged RNA of interest

  • Transfection reagent

  • DMHBO+ stock solution (in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope equipped with appropriate filters for DMHBO+ (e.g., excitation ~450-470 nm, emission ~580-620 nm)

Protocol:

  • Cell Culture and Transfection:

    • Seed the cells on the imaging substrate and allow them to adhere.

    • Transfect the cells with the plasmid encoding the Chili-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for gene expression.

  • Cell Staining:

    • Replace the culture medium with pre-warmed live-cell imaging medium containing the desired final concentration of DMHBO+ (e.g., 1-5 µM).

    • Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the aptamer.

  • Fluorescence Microscopy:

    • Mount the imaging dish on the fluorescence microscope.

    • Locate the transfected cells (e.g., by co-expression of a fluorescent protein marker if included in the plasmid).

    • Acquire images using the appropriate filter set for DMHBO+.

    • Optimize imaging parameters (exposure time, laser power) to maximize signal and minimize phototoxicity.

Data Presentation

ParameterDMHBO+ (Free)DMHBO+-Chili Complex
Excitation Max (nm) ~436 (phenol form)456
Emission Max (nm) Weak592
Quantum Yield (Φ) Very low0.1
Binding Affinity (Kd) -12 nM

Visualizations

Experimental Workflow for In Vitro RNA Analysis

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis rna_prep Chili RNA Preparation (In Vitro Transcription) titration Fluorescence Titration rna_prep->titration kinetics Binding Kinetics rna_prep->kinetics dmhbo_prep DMHBO+ Stock Solution (in DMSO) dmhbo_prep->titration dmhbo_prep->kinetics kd_calc Kd Determination titration->kd_calc rates_calc kon/koff Determination kinetics->rates_calc

Caption: Workflow for in vitro analysis of DMHBO+-Chili interaction.

Logical Workflow for Live-Cell RNA Imaging

live_cell_workflow start Start: Design Chili-tagged RNA construct transfection Transfect cells with plasmid DNA start->transfection expression Allow for RNA expression (24-48h) transfection->expression staining Incubate cells with DMHBO+ expression->staining imaging Acquire images using fluorescence microscopy staining->imaging analysis Image processing and quantitative analysis imaging->analysis end End: Visualize and quantify RNA localization/dynamics analysis->end

Caption: Workflow for live-cell imaging of Chili-tagged RNA.

Signaling Pathways and Logical Relationships

DMHBO+ itself is not known to be involved in or modulate any specific cellular signaling pathways. Its primary role is as a passive reporter for the presence and localization of its cognate RNA aptamer. The logical relationship in this system is a direct binding event leading to a fluorescent output, as depicted in the following diagram.

signaling_pathway cluster_components Components cluster_interaction Interaction cluster_output Output dmhbo DMHBO+ (Low Fluorescence) binding Binding Event dmhbo->binding chili Chili-tagged RNA chili->binding fluorescence Fluorescence Signal (High Intensity) binding->fluorescence Fluorescence Activation

Caption: Logical relationship of the DMHBO+-Chili fluoromodule.

Conclusion

DMHBO+, in partnership with the Chili RNA aptamer, provides a robust and versatile platform for the fluorescent labeling of RNA in both in vitro and in vivo settings. Its favorable photophysical properties, including a large Stokes shift and high binding affinity, make it a valuable tool for researchers studying RNA localization, trafficking, and dynamics. The experimental protocols and workflows outlined in this guide offer a starting point for the successful implementation of this technology in a variety of research applications, from basic molecular biology to drug discovery. As the field of RNA biology continues to expand, tools like the DMHBO+-Chili system will undoubtedly play a crucial role in unraveling the complexities of the transcriptome.

References

Illuminating the Path to Discovery: A Technical Guide to the Synthesis and Purification of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+), a fluorophore of significant interest in the field of RNA biology and bio-imaging. DMHBO+ is known to bind to the Chili RNA aptamer, resulting in a significant increase in fluorescence, making it a valuable tool for studying RNA localization and dynamics. This document outlines a proposed synthetic pathway and purification methodologies based on established chemical principles and published procedures for analogous compounds.

Proposed Synthesis of DMHBO+

Synthesis Workflow

The proposed synthetic workflow for DMHBO+ is depicted in the diagram below.

Synthesis_Workflow Glycine (B1666218) Glycine Imidazolinone Imidazolinone Intermediate Glycine->Imidazolinone Creatinine Creatinine Creatinine->Imidazolinone Alternative precursor DMHBO DMHBO+ Imidazolinone->DMHBO Piperidine (B6355638), Ethanol (B145695) Benzaldehyde 3,5-dimethoxy-4-hydroxybenzaldehyde Benzaldehyde->DMHBO Crude_DMHBO Crude DMHBO+ Purified_DMHBO Purified DMHBO+ Crude_DMHBO->Purified_DMHBO Column Chromatography, Recrystallization

A proposed two-step synthesis and purification workflow for DMHBO+.
Experimental Protocol

Step 1: Synthesis of the Imidazolinone Intermediate

The imidazolinone core can be synthesized from glycine and acetic anhydride (B1165640).

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycine (1.0 eq) and acetic anhydride (2.5 eq).

  • Reagent Addition: Slowly add triethylamine (B128534) (3.0 eq) to the mixture while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and stir vigorously to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the imidazolinone intermediate.

Step 2: Knoevenagel Condensation to form DMHBO+

The final product, DMHBO+, is synthesized via a Knoevenagel condensation between the imidazolinone intermediate and 3,5-dimethoxy-4-hydroxybenzaldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve the imidazolinone intermediate (1.0 eq) and 3,5-dimethoxy-4-hydroxybenzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The formation of the product can be observed by a change in color and monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The crude DMHBO+ product may precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

Purification of DMHBO+

Purification of the crude DMHBO+ is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is recommended to achieve high purity.

Purification Protocol
  • Column Chromatography:

    • Adsorbent: Silica (B1680970) gel (60-120 mesh).

    • Eluent: A gradient of ethyl acetate (B1210297) in hexane (B92381) is a suitable starting point. The optimal eluent system should be determined by TLC analysis.

    • Procedure: Dissolve the crude DMHBO+ in a minimal amount of the eluent and load it onto the prepared silica gel column. Elute the column with the chosen solvent system and collect the fractions containing the desired product.

  • Recrystallization:

    • Solvent Selection: A suitable solvent system for recrystallization should be determined experimentally. A mixture of ethanol and water or methanol (B129727) and water is often effective for similar compounds.

    • Procedure: Dissolve the product from the column chromatography in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key chemical and physical properties of DMHBO+ and its important precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)Key Spectroscopic Data (Predicted)
3,5-dimethoxy-4-hydroxybenzaldehyde C₉H₁₀O₄182.17White to off-white solid¹H NMR, ¹³C NMR, IR
DMHBO+ C₁₂H₁₂N₂O₄248.24Yellow to orange solid¹H NMR, ¹³C NMR, HRMS, UV-Vis, Fluorescence

Signaling Pathways and Logical Relationships

DMHBO+ itself is not known to be involved in endogenous signaling pathways. Its primary utility lies in its ability to act as a fluorescent reporter when bound to its specific RNA aptamer, Chili. The logical relationship is a direct binding event that leads to a conformational change in DMHBO+, restricting its rotational freedom and causing a significant increase in fluorescence emission.

DMHBO_Activation DMHBO_unbound DMHBO+ (unbound) Low Fluorescence Binding_event Binding DMHBO_unbound->Binding_event Chili_aptamer Chili RNA Aptamer Chili_aptamer->Binding_event DMHBO_bound DMHBO+-Chili Complex High Fluorescence Binding_event->DMHBO_bound Conformational Restriction

Activation mechanism of DMHBO+ fluorescence upon binding to the Chili RNA aptamer.

This technical guide provides a foundational framework for the synthesis and purification of DMHBO+. Researchers should note that the proposed synthetic route is based on established chemical literature for similar compounds and may require optimization of reaction conditions and purification procedures to achieve desired yields and purity.

The Solubility and Stability of DMHBO⁺: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO⁺)

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of DMHBO⁺, a fluorescent molecule of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of available data, detailed experimental protocols for further investigation, and visualizations of key chemical and experimental processes.

While specific quantitative data for DMHBO⁺ is limited in the public domain, this guide compiles the available information and leverages data from its close structural analog, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), to provide a robust framework for its characterization. The experimental protocols outlined herein are based on established methodologies for small molecule analysis and are tailored for the specific properties of DMHBO⁺.

Core Properties of DMHBO⁺

DMHBO⁺ is a synthetic fluorophore analogous to the chromophore of the green fluorescent protein (GFP). Its fluorescence is highly dependent on its molecular environment, making it a valuable tool for designing fluorescent biosensors. A critical aspect of its chemistry is the phenol/phenolate equilibrium of its hydroxybenzylidene group, which is characterized by a pKa of 6.9. This equilibrium influences its absorption spectrum and, consequently, its practical applications. In its deprotonated (phenolate) form at a pH of 7.5, DMHBO⁺ exhibits an absorption maximum at 555 nm, while the protonated (phenol) form, favored upon binding to RNA aptamers like Chili, has an absorption maximum at 456 nm. [cite: ]

Solubility Profile

Table 1: Aqueous Solubility of DMHBO⁺ and its Analog DFHBI

CompoundSolvent SystemTemperature (°C)SolubilityReference/Notes
DMHBO⁺Aqueous BufferNot SpecifiedSparingly solubleInferred from general properties
DFHBI1:4 DMSO:PBS (pH 7.2)Not Specified~0.2 mg/mL[1]
DFHBIWater (pH > 9.0)Not Specified~100 µM (0.025 mg/mL)[2]

Table 2: Organic Solvent Solubility of the DMHBO⁺ Analog, DFHBI

CompoundSolventTemperature (°C)SolubilityReference/Notes
DFHBIDMSONot Specified~30 mg/mL[1]
DFHBIDMFNot Specified~30 mg/mL[1]
DFHBIEthanolNot Specified~1 mg/mL[1]

Stability Profile

The stability of DMHBO⁺ is influenced by several factors, including pH, temperature, and light exposure. While comprehensive kinetic data is not available, its pH-dependent equilibrium is a key known stability parameter.

Table 3: Known Stability Parameters for DMHBO⁺

ParameterConditionObservationReference/Notes
pH Stability pKa = 6.9Equilibrium between protonated (phenol) and deprotonated (phenolate) forms.[cite: ]
pH 7.5~80% in the deprotonated form.[cite: ]
Bound to Chili RNAEquilibrium shifts to the protonated form.[cite: ]
Thermal Stability In complex with Chili RNAHigher thermal stability compared to the Chili-DMHBI⁺ complex.[cite: ]
Photostability Not SpecifiedAs a GFP chromophore analog, potential for photobleaching exists.Inferred from general knowledge of fluorophores.

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of DMHBO⁺.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • DMHBO⁺ solid

  • Deionized water

  • Organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV-Vis detector

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid DMHBO⁺ to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol).

    • Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the solutions for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of DMHBO⁺ in the diluted sample using a validated HPLC-UV method. A standard curve of known DMHBO⁺ concentrations should be used for quantification.

  • Data Reporting:

    • Calculate the solubility as the average of at least three independent measurements and express the results in units such as mg/mL or µM.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Materials:

  • DMHBO⁺

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of DMHBO⁺ in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample of DMHBO⁺ and a solution of DMHBO⁺ to elevated temperatures (e.g., 60 °C) in an oven for a defined period (e.g., 7 days).

    • Photolytic Degradation: Expose a solid sample of DMHBO⁺ and a solution of DMHBO⁺ to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of DMHBO⁺ under each condition.

    • Identify and, if possible, quantify the major degradation products.

    • Propose potential degradation pathways based on the identified products.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of DMHBO⁺.

DMHBO_Equilibrium cluster_protonated Low pH cluster_deprotonated High pH Protonated DMHBO⁺ (Phenol) Abs Max: 456 nm Deprotonated DMHBO (Phenolate) Abs Max: 555 nm Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺

Caption: pH-dependent equilibrium of DMHBO⁺.

Solubility_Workflow start Start: Determine Solubility prepare Prepare Supersaturated Solution (Excess solid DMHBO⁺ in solvent) start->prepare equilibrate Equilibrate (Shake at constant temperature) prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Forced Degradation Study of DMHBO⁺ stock Prepare DMHBO⁺ Stock Solution start->stock acid Acid Hydrolysis (HCl, heat) stock->acid base Base Hydrolysis (NaOH, RT) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal Stress (Heat, solid & solution) stock->thermal photo Photolytic Stress (Light, solid & solution) stock->photo analyze Analyze Samples at Time Points (Stability-Indicating HPLC-PDA/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Data (% Degradation, Identify Degradants) analyze->evaluate pathway Propose Degradation Pathways evaluate->pathway end Stability Profile Established pathway->end

Caption: Workflow for a forced degradation study.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent probes is paramount for the accuracy and reliability of experimental outcomes. 3,5-dimethoxy-4-hydroxybenzylidene-2-imidazolinone (DMHBO+), a fluorophore that exhibits a large Stokes shift upon binding to the Chili RNA aptamer, has emerged as a valuable tool for RNA imaging. This guide provides a comprehensive overview of the quantum yield and photostability of DMHBO+, complete with detailed experimental protocols and a workflow for its application.

Quantitative Photophysical Properties of DMHBO+

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. For DMHBO+, this property is highly dependent on its binding state. The free DMHBO+ chromophore possesses a very low quantum yield and a brief lifetime of only 17 picoseconds.[1] However, upon binding to the Chili RNA aptamer, its fluorescence is significantly enhanced.

PropertyValueConditions
Quantum Yield (Φ) 0.10Bound to Chili RNA aptamer
Excitation Maximum (λex) 456 nmBound to Chili RNA aptamer[1]
Emission Maximum (λem) 592 nmBound to Chili RNA aptamer
Molar Extinction Coefficient (ε) 22,000 M⁻¹cm⁻¹Bound to Chili RNA aptamer
Brightness (ε × Φ) 2,200 M⁻¹cm⁻¹Bound to Chili RNA aptamer
Stokes Shift 136 nmBound to Chili RNA aptamer[1]

Photostability of DMHBO+

ParameterValue/DescriptionConditions
Photostability Qualitatively described as highWhen bound to the Chili aptamer[2]
Photobleaching Quantum Yield Data not available-
Photobleaching Half-life Data not available-

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

1. Materials and Instruments:

  • Spectroscopic grade solvents

  • Standard fluorophore with a known quantum yield in the same spectral region as DMHBO+ (e.g., Rhodamine 6G, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 10 mm path length quartz cuvettes

2. Sample Preparation:

  • Prepare a series of dilute solutions of both the DMHBO+ complex and the standard in the same solvent.

  • The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3. Measurement:

  • Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer, exciting at the same wavelength for both the sample and the standard.

  • Measure the fluorescence of a solvent blank and subtract it from the sample and standard spectra.

4. Data Analysis:

  • Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the DMHBO+ complex and the standard.

  • The quantum yield of the DMHBO+ complex (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Photostability Assessment

This protocol describes a method to quantify the photostability of the Chili-DMHBO+ complex under continuous illumination, similar to methods used for other RNA-fluorophore complexes.

1. Materials and Instruments:

  • Chili RNA aptamer and DMHBO+

  • Buffer solution (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Epifluorescence microscope with a suitable filter set for DMHBO+ and a camera

  • Immersion oil

2. Sample Preparation:

  • Prepare a solution of the Chili-DMHBO+ complex by incubating the Chili RNA aptamer with DMHBO+.

  • Emulsify the solution in microscope immersion oil to create fluorescent aqueous droplets.

3. Measurement:

  • Image the fluorescent droplets under continuous illumination using the epifluorescence microscope at full power.

  • Acquire a time-lapse series of images until the fluorescence intensity has significantly decreased.

4. Data Analysis:

  • Measure the fluorescence intensity of individual droplets in each frame of the time-lapse series.

  • Normalize the fluorescence intensity of each droplet to its initial intensity.

  • Average the normalized bleaching curves from multiple droplets.

  • The photobleaching half-life can be determined from the resulting decay curve. The photobleaching quantum yield (Φ_b) can be calculated if the photon flux is known, using the formula:

    Φ_b = (number of photobleached molecules) / (total number of absorbed photons)

Application Workflow: RNA Imaging with Chili-DMHBO+

DMHBO+ is not involved in a biological signaling pathway itself but is a tool to visualize RNA molecules that have been tagged with the Chili aptamer. The workflow for its use in cellular RNA imaging is depicted below.

RNA_Imaging_Workflow cluster_0 Cellular Environment gene Gene Encoding Chili-tagged RNA transcription Transcription gene->transcription rna Chili-tagged RNA transcription->rna complex Chili-DMHBO+ Complex Formation rna->complex dmhbo_in DMHBO+ Addition (Cell Permeable) dmhbo_in->complex emission Fluorescence Emission (e.g., 592 nm) complex->emission excitation Excitation Light (e.g., 456 nm) excitation->complex detection Detection (Microscopy) emission->detection

Workflow for cellular RNA imaging using the Chili-DMHBO+ system.

This workflow illustrates the process from the transcription of a Chili aptamer-tagged RNA within a cell to the detection of its fluorescence upon binding of exogenously added DMHBO+. The formation of the Chili-DMHBO+ complex leads to a significant increase in fluorescence, allowing for the visualization and tracking of the target RNA molecule.

References

Methodological & Application

DMHBO+ Chili Aptamer Labeling: A Detailed Guide for RNA Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in vitro and in living cells is crucial for understanding its diverse roles in biological processes. The Chili RNA aptamer, in conjunction with the fluorophore DMHBO+, offers a robust and versatile system for labeling and imaging RNA. This fluorogen-activating aptamer (FLAP) system is characterized by a significant enhancement in fluorescence upon binding, a large Stokes shift, and high binding affinity, making it an excellent tool for various applications, including FRET-based assays. This document provides a detailed protocol for labeling RNA with the DMHBO+ Chili aptamer system, along with key performance data and a visualization of the underlying mechanism.

The Chili aptamer is a 52-nucleotide RNA sequence engineered to bind specifically to derivatives of the 4-hydroxybenzylidene imidazolone (B8795221) (HBI) chromophore.[1][2] When the cationic fluorophore DMHBO+ binds to the Chili aptamer, it undergoes a significant increase in fluorescence, emitting a strong red signal.[3] This activation is based on an excited state proton transfer (ESPT) mechanism, which contributes to the remarkably large Stokes shift of 136 nm.[4][5] The high affinity of the interaction, with a dissociation constant (Kd) in the low nanomolar range, ensures efficient labeling at low concentrations.[4][6]

Quantitative Data Summary

The photophysical properties of the DMHBO+-Chili aptamer complex make it a highly effective tool for RNA visualization. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueReference
Dissociation Constant (Kd)12 nM[4][6]
Excitation Maximum (λex)456 nm[4][6]
Emission Maximum (λem)592 nm[4][6]
Stokes Shift136 nm[4]
Quantum Yield (Φ)0.1[4]

Signaling Pathway and Experimental Workflow

The fluorescence of the DMHBO+ Chili aptamer system is activated upon binding. The Chili aptamer selectively binds to the protonated phenol (B47542) form of DMHBO+.[2] This interaction facilitates an excited-state proton transfer, leading to the highly Stokes-shifted red fluorescence emission.[3][5]

Signaling_Pathway cluster_0 Mechanism of Fluorescence Activation DMHBO_free DMHBO+ (Free) (Low Fluorescence) Complex Chili-DMHBO+ Complex (Bound, Protonated) DMHBO_free->Complex Binding Chili_Aptamer Chili RNA Aptamer (Unbound) Chili_Aptamer->Complex Excited_Complex Excited State Complex->Excited_Complex Excitation (456 nm) Emitting_State Deprotonated Emitting State Excited_Complex->Emitting_State ESPT Fluorescence Red Fluorescence (592 nm) Emitting_State->Fluorescence

Caption: Mechanism of DMHBO+ Chili aptamer fluorescence activation.

The general workflow for labeling RNA with the DMHBO+ Chili aptamer involves preparing the RNA, folding it into its active conformation, and then incubating it with the DMHBO+ dye.

Experimental_Workflow Start Start RNA_Prep 1. Chili Aptamer RNA Synthesis & Purification Start->RNA_Prep RNA_Fold 2. RNA Folding (Heating and Cooling) RNA_Prep->RNA_Fold Incubation 3. Incubation with DMHBO+ RNA_Fold->Incubation Measurement 4. Fluorescence Measurement (Ex: 456 nm, Em: 592 nm) Incubation->Measurement End End Measurement->End

Caption: Experimental workflow for Chili aptamer labeling.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, folding, and labeling of RNA with the DMHBO+ Chili aptamer system.

Protocol 1: Chili Aptamer RNA Synthesis and Purification

The 52-nucleotide Chili RNA aptamer can be prepared by in vitro transcription using T7 RNA polymerase from a synthetic DNA template.[1]

Materials:

  • Synthetic DNA template encoding the Chili aptamer with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Transcription buffer

  • DNase I

  • Denaturing polyacrylamide gel (e.g., 10-15%)

  • Urea

  • Gel extraction buffer

  • Ethanol

Procedure:

  • Assemble the in vitro transcription reaction according to the T7 RNA polymerase manufacturer's instructions.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for an additional 15-30 minutes to digest the DNA template.

  • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Excise the RNA band from the gel and elute the RNA using a gel extraction buffer.

  • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Determine the RNA concentration by measuring the UV absorbance at 260 nm.

Protocol 2: RNA Folding

Proper folding of the Chili aptamer is essential for its high-affinity binding to DMHBO+.

Materials:

  • Purified Chili aptamer RNA

  • Folding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl)[1][3]

  • MgCl₂ solution

Procedure:

  • Dilute the purified RNA to the desired concentration in the folding buffer.

  • Heat the RNA solution to 95°C for 3 minutes.[1]

  • Allow the RNA to cool to room temperature (approximately 20°C) over 20 minutes.[1]

  • Add MgCl₂ to a final concentration of 5 mM.[1][3]

  • The folded RNA is now ready for use.

Protocol 3: DMHBO+ Labeling and Fluorescence Measurement

This protocol describes the final step of labeling the folded Chili aptamer with DMHBO+ and measuring the resulting fluorescence.

Materials:

  • Folded Chili aptamer RNA

  • DMHBO+ stock solution (e.g., in DMSO)

  • Binding buffer (40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂)[1][3][7]

  • Fluorometer or fluorescence plate reader

Procedure:

  • In a suitable microplate or cuvette, combine the folded Chili aptamer RNA and DMHBO+ in the binding buffer. A typical final concentration is 0.5 µM for both the RNA and the dye.[1]

  • Incubate the mixture at room temperature for at least 3 minutes to allow for complex formation.[1][7] For fluorescence titration experiments to determine Kd, an overnight incubation at 4°C may be used.[1]

  • Measure the fluorescence using a fluorometer. Set the excitation wavelength to 456 nm and the emission wavelength to 592 nm.[4]

  • As a control, measure the fluorescence of DMHBO+ in the binding buffer without the Chili aptamer to determine the background fluorescence.

  • Subtract the background fluorescence from the sample reading to obtain the net fluorescence of the Chili-DMHBO+ complex.

References

Illuminating the Transcriptome: A Guide to Live Cell RNA Imaging with DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize RNA in living cells is paramount to understanding the intricate choreography of gene expression and its role in cellular function and disease. The DMHBO+ dye, in conjunction with the Chili RNA aptamer, presents a promising fluorogenic system for real-time tracking of RNA. DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to its cognate Chili RNA aptamer. This interaction forms a stable, highly fluorescent complex that mimics the properties of red fluorescent proteins, offering the potential for specific and sensitive RNA detection in the complex intracellular environment.[1]

These application notes provide a comprehensive overview of the DMHBO+-Chili system for live cell RNA imaging. We will delve into the mechanism of action, present key quantitative data, and offer detailed experimental protocols to guide researchers in applying this technology. A significant consideration for the use of DMHBO+ in live cells is its potential for poor cell membrane permeability, a challenge that will be addressed with proposed strategies and considerations for experimental design.

Mechanism of Action

The DMHBO+-Chili RNA imaging system is based on the specific binding of the DMHBO+ fluorophore to the Chili RNA aptamer. The Chili aptamer is a synthetically evolved RNA molecule that folds into a specific three-dimensional structure, creating a high-affinity binding pocket for DMHBO+. In its unbound state, DMHBO+ is largely non-fluorescent. Upon binding to the Chili aptamer, the fluorophore becomes conformationally constrained within the RNA scaffold, leading to a dramatic increase in its quantum yield and a bright, red-shifted fluorescence emission.

To visualize a specific RNA of interest in live cells, the target RNA must be genetically tagged with the Chili aptamer sequence. This can be achieved through standard molecular biology techniques, such as cloning the aptamer sequence into the 3' or 5' untranslated region (UTR) of the gene encoding the target RNA. When the tagged RNA is transcribed, it folds to form the Chili aptamer structure, which can then be bound by exogenously supplied DMHBO+, enabling fluorescent labeling and subsequent imaging.

DMHBO_Mechanism cluster_cell Live Cell Target_RNA Target RNA Chili_Aptamer Chili Aptamer (genetically tagged) Target_RNA->Chili_Aptamer transcription DMHBO_bound DMHBO+-Chili Complex (fluorescent) Chili_Aptamer->DMHBO_bound DMHBO_free DMHBO+ (non-fluorescent) DMHBO_free->DMHBO_bound binding Microscope Fluorescence Microscopy DMHBO_bound->Microscope detection DMHBO_delivery DMHBO+ Delivery (e.g., microinjection) DMHBO_delivery->DMHBO_free

Mechanism of DMHBO+-based RNA imaging.

Quantitative Data

The photophysical properties of the DMHBO+-Chili complex have been characterized in vitro, providing essential data for experimental planning and image acquisition.

PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Quantum Yield (Φ)0.1[1]
Stokes Shift136 nm[1]
Dissociation Constant (Kd)12 nM[1]
Molecular Weight (DMHBO+)552.37 g/mol [1]

Experimental Protocols

The following protocols provide a general framework for utilizing the DMHBO+-Chili system for live cell RNA imaging. It is important to note that due to the suspected poor cell permeability of DMHBO+, optimization of the delivery method is critical for successful imaging.

Preparation of Chili Aptamer-Tagged RNA Constructs

The first step is to generate a plasmid vector that expresses the RNA of interest tagged with the Chili aptamer.

Materials:

  • Plasmid vector containing the gene of interest

  • Chili aptamer DNA sequence (synthesized as a DNA oligonucleotide)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for plasmid amplification

Protocol:

  • Design DNA oligonucleotides encoding the Chili aptamer sequence. Include appropriate restriction sites for cloning into the desired location of your target gene (e.g., 3' UTR).

  • Clone the Chili aptamer sequence into the expression vector containing your target gene using standard restriction digestion and ligation techniques.

  • Transform the ligated plasmid into competent E. coli and select for positive clones.

  • Verify the correct insertion of the Chili aptamer sequence by Sanger sequencing.

  • Purify the plasmid DNA for subsequent cell transfection.

Plasmid_Construction_Workflow Start Start: Design Chili Aptamer Oligonucleotides Vector_Prep Prepare Expression Vector (Restriction Digest) Start->Vector_Prep Aptamer_Prep Prepare Chili Aptamer Insert (PCR/Annealing & Digest) Start->Aptamer_Prep Ligation Ligate Aptamer into Vector Vector_Prep->Ligation Aptamer_Prep->Ligation Transformation Transform into E. coli Ligation->Transformation Selection Select Positive Clones Transformation->Selection Verification Verify Sequence (Sanger Sequencing) Selection->Verification Purification Purify Plasmid DNA Verification->Purification

Workflow for Chili aptamer plasmid construction.
Cell Culture and Transfection

This protocol outlines the general procedure for culturing and transfecting mammalian cells with the Chili-tagged RNA construct.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Transfection reagent (e.g., Lipofectamine)

  • Chili aptamer-tagged plasmid DNA

  • Glass-bottom imaging dishes

Protocol:

  • Plate mammalian cells on glass-bottom imaging dishes at an appropriate density to reach 70-90% confluency on the day of transfection.

  • Transfect the cells with the Chili aptamer-tagged plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.

DMHBO+ Labeling and Live Cell Imaging

This section presents potential strategies for introducing DMHBO+ into live cells and subsequent imaging. Crucially, direct addition of DMHBO+ to the cell culture medium may not be effective due to its likely low membrane permeability. Therefore, alternative delivery methods should be considered and optimized.

Materials:

  • DMHBO+ stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • (Optional) Microinjection setup

  • (Optional) Cell permeabilization reagents (e.g., streptolysin O)

  • Fluorescence microscope equipped with appropriate filters for DMHBO+ (Excitation: ~456 nm, Emission: ~592 nm)

Protocol Option A: Direct Incubation (Requires Optimization and May Be Ineffective)

  • Prepare a working solution of DMHBO+ in live-cell imaging medium. A starting concentration of 1-10 µM can be tested.

  • Wash the transfected cells once with pre-warmed imaging medium.

  • Add the DMHBO+ containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with imaging medium to remove unbound dye.

  • Proceed with imaging on a fluorescence microscope.

Protocol Option B: Microinjection (More Direct but Technically Demanding)

  • Prepare a dilute solution of DMHBO+ in an appropriate microinjection buffer (e.g., PBS).

  • Using a microinjection system, directly inject the DMHBO+ solution into the cytoplasm of the transfected cells.

  • Allow the cells to recover for a short period (e.g., 15-30 minutes).

  • Proceed with imaging.

Protocol Option C: Reversible Permeabilization (Potential for Cell Stress)

  • Transiently permeabilize the cell membrane using a reagent like streptolysin O, following a carefully optimized protocol to minimize cytotoxicity.

  • During permeabilization, incubate the cells with a DMHBO+ solution.

  • Reseal the cell membrane by washing with complete medium.

  • Proceed with imaging.

Imaging Parameters:

  • Use a fluorescence microscope with a high-sensitivity camera.

  • Excite the sample at ~456 nm and collect emission at ~592 nm.

  • Optimize exposure time and laser power to maximize signal-to-noise ratio while minimizing phototoxicity.

  • Acquire time-lapse images to observe the dynamics of the labeled RNA.

Imaging_Workflow cluster_prep Cell Preparation cluster_delivery DMHBO+ Delivery (Critical Step) cluster_imaging Imaging Transfection Transfect Cells with Chili-tagged RNA construct Expression Allow 24-48h for RNA Expression Transfection->Expression Direct_Incubation Direct Incubation (Likely Inefficient) Expression->Direct_Incubation Microinjection Microinjection Expression->Microinjection Permeabilization Reversible Permeabilization Expression->Permeabilization Wash Wash to Remove Unbound DMHBO+ Direct_Incubation->Wash Microinjection->Wash Permeabilization->Wash Image Fluorescence Microscopy (Ex: 456nm, Em: 592nm) Wash->Image

Experimental workflow for live cell RNA imaging.

Troubleshooting

  • Low or no fluorescence signal:

    • Confirm expression of the Chili-tagged RNA: Use RT-qPCR or Northern blotting to verify that the target RNA is being transcribed.

    • Optimize DMHBO+ delivery: This is the most likely bottleneck. Systematically test and optimize different delivery methods (microinjection, various permeabilization agents and conditions).

    • Increase DMHBO+ concentration: Titrate the concentration of DMHBO+ used for labeling.

    • Check microscope filter sets: Ensure that the excitation and emission filters are appropriate for DMHBO+.

  • High background fluorescence:

    • Inadequate washing: Increase the number and duration of washes after DMHBO+ incubation.

    • Non-specific binding: Include a non-transfected control to assess the level of background fluorescence from DMHBO+ alone.

  • Cell toxicity:

    • Reduce DMHBO+ concentration or incubation time.

    • Minimize light exposure during imaging to reduce phototoxicity.

    • If using permeabilization, optimize the concentration and duration of the treatment to ensure cell viability.

Conclusion

The DMHBO+-Chili aptamer system holds promise for live cell RNA imaging, offering the advantages of a large Stokes shift and high specificity. However, the critical challenge of delivering the DMHBO+ dye into living cells must be addressed through careful experimental design and optimization. By exploring advanced delivery techniques and meticulously refining labeling protocols, researchers can potentially unlock the full potential of this fluorogenic system to shed new light on the dynamic world of RNA in its native cellular context.

References

Application Notes and Protocols for DMHBO+ FRET in RNA Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure molecular-scale distances, making it an invaluable tool for studying the structure and dynamics of biological macromolecules like RNA.[1][2] This method relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, with the efficiency of this transfer being exquisitely sensitive to the distance between the two molecules, typically in the range of 2-10 nm.[1][2][3] By monitoring changes in FRET efficiency, researchers can observe real-time conformational changes in RNA, as well as RNA-RNA and RNA-protein interactions.[2][4]

Recently, fluorogenic RNA aptamers, which are synthetic RNA molecules that bind to specific ligands and activate their fluorescence, have emerged as promising tools for RNA research.[5][6] The "Chili" aptamer, in complex with the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+), exhibits a large Stokes shift and bright fluorescence, making it an attractive candidate for various imaging applications.[5][6] While traditionally used as a fluorescent turn-on probe, the Chili-DMHBO+ complex can be conceptually adapted for use in FRET-based assays to study RNA dynamics.

These application notes provide a detailed, albeit conceptual, experimental framework for utilizing the Chili-DMHBO+ complex as a FRET donor to study RNA-RNA interactions. The protocols and data presented are based on established single-molecule FRET (smFRET) methodologies and the known properties of the Chili-DMHBO+ system.

Principle of the Assay

This proposed assay monitors the interaction between two distinct RNA molecules. One RNA molecule is tagged with the Chili aptamer, which, upon binding to DMHBO+, becomes the FRET donor. The second RNA molecule is labeled with a suitable acceptor fluorophore (e.g., Cy5) at a specific position. When the two RNA molecules interact and bring the donor and acceptor into close proximity, FRET occurs, leading to a decrease in the donor's fluorescence emission and an increase in the acceptor's emission. This change in fluorescence can be monitored to quantify the binding kinetics and dynamics of the RNA-RNA interaction.

Principle of DMHBO+ FRET for RNA-RNA Interaction cluster_0 No Interaction cluster_1 Interaction RNA1_Chili_DMHBO RNA 1 + Chili-DMHBO+ (Donor) Emission1 Donor Emission RNA1_Chili_DMHBO->Emission1 High RNA1_Chili_DMHBO2 Donor RNA2_Acceptor RNA 2 + Acceptor Excitation1 Excitation Excitation1->RNA1_Chili_DMHBO Complex RNA1-RNA2 Complex RNA2_Acceptor2 Acceptor RNA1_Chili_DMHBO2->RNA2_Acceptor2 Energy Transfer Emission2 Acceptor Emission RNA2_Acceptor2->Emission2 High Excitation2 Excitation Excitation2->RNA1_Chili_DMHBO2 FRET FRET

Caption: Principle of the proposed DMHBO+ FRET assay for RNA-RNA interaction.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the proposed DMHBO+ FRET experiment.

Table 1: Fluorophore Properties

FluorophoreRoleExcitation Max (nm)Emission Max (nm)Quantum Yield
Chili-DMHBO+Donor~485~592~0.1[5]
Cy5Acceptor~649~670~0.27

Table 2: FRET Pair Parameters

FRET PairFörster Radius (R₀) in Å
Chili-DMHBO+ / Cy5~50-60 (Estimated)

Note: The Förster radius is an estimation and should be experimentally determined.

Table 3: Experimental Concentrations

ReagentStock ConcentrationWorking Concentration
Biotinylated RNA-Acceptor10 µM20-100 pM
RNA-Chili Aptamer10 µM1-10 nM
DMHBO+1 mM1 µM
Streptavidin1 mg/mL0.1 mg/mL

Experimental Protocols

RNA Design and Preparation
  • RNA Sequence Design :

    • Design the target RNA molecules. For RNA-RNA interaction studies, one RNA (RNA-Acceptor) should be designed with a biotin (B1667282) tag at one end for surface immobilization.

    • The other RNA (RNA-Chili) should have the Chili aptamer sequence genetically fused to it. The Chili aptamer sequence is typically around 49 nucleotides.

    • The acceptor fluorophore (e.g., Cy5) should be incorporated into the RNA-Acceptor at a position that will be in close proximity to the Chili-DMHBO+ complex upon interaction. The distance between the donor and acceptor should ideally be within the Förster radius (R₀) for efficient FRET.[4]

  • RNA Synthesis and Labeling :

    • Synthesize the RNA molecules using in vitro transcription or purchase them from a commercial vendor.

    • The biotin and Cy5 labels can be incorporated during synthesis or post-synthetically using reactive dyes.[4]

  • RNA Purification :

    • Purify the synthesized and labeled RNAs using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

Sample Chamber Preparation for smFRET
  • Microscope Slide and Coverslip Cleaning :

    • Thoroughly clean quartz microscope slides and glass coverslips by sonication in a series of solvents (e.g., acetone, ethanol, and water).

  • Surface Passivation :

    • Passivate the surface of the quartz slide with a mixture of PEG and biotin-PEG to prevent non-specific binding of molecules.[1]

  • Flow Cell Assembly :

    • Assemble a flow cell using the passivated slide, a coverslip, and double-sided tape.[1]

Single-Molecule FRET Experiment Workflow

smFRET Experimental Workflow Start Start Prepare_Flow_Cell Prepare PEG/Biotin-PEG Coated Flow Cell Start->Prepare_Flow_Cell Inject_Streptavidin Inject Streptavidin Solution Prepare_Flow_Cell->Inject_Streptavidin Incubate1 Incubate and Wash Inject_Streptavidin->Incubate1 Inject_RNA_Acceptor Inject Biotinylated RNA-Acceptor Incubate1->Inject_RNA_Acceptor Incubate2 Incubate and Wash Inject_RNA_Acceptor->Incubate2 Inject_RNA_Chili_DMHBO Inject RNA-Chili and DMHBO+ Incubate2->Inject_RNA_Chili_DMHBO Image_TIRF Image with TIRF Microscope (Alternating Laser Excitation) Inject_RNA_Chili_DMHBO->Image_TIRF Data_Analysis Analyze FRET Traces Image_TIRF->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Single-Molecule RNA Tracking Using DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track single RNA molecules in living cells is paramount for understanding the intricate mechanisms of gene expression, regulation, and the pathogenesis of various diseases. DMHBO+ is a fluorogenic probe that, in complex with its cognate RNA aptamer, "Chili," offers a powerful tool for real-time tracking of RNA dynamics. This document provides detailed application notes and protocols for the use of DMHBO+ in single-molecule RNA tracking experiments.

The Chili RNA aptamer, a 52-nucleotide sequence, specifically binds to DMHBO+ and induces a significant increase in its fluorescence, characterized by a large Stokes shift.[1][2] The formation of a G-quadruplex structure within the aptamer upon ligand binding immobilizes DMHBO+, leading to its bright fluorescence emission.[2][3] This "light-up" property makes the DMHBO+-Chili system particularly well-suited for imaging RNA in the complex and crowded environment of a living cell, minimizing background fluorescence from unbound probes.

Data Presentation

Photophysical and Binding Properties of DMHBO+-Chili Complex
PropertyValueReference
Excitation Maximum (λex)456 nm[4]
Emission Maximum (λem)592 nm[4][5]
Stokes Shift~136 nm[2]
Dissociation Constant (Kd)Low nanomolar[4][5]
Fluorescence Quantum Yield (ΦF)0.10[5]
PhotostabilityData not available
Signal-to-Noise Ratio (Single-Molecule)Data not available
Comparison with Other Single-Molecule RNA Tracking Probes
Probe SystemExcitation (nm)Emission (nm)Quantum YieldKey AdvantagesKey Disadvantages
DMHBO+ - Chili 456 592 0.10 Large Stokes shift, low background, genetically encodable tag. Limited photostability data, potential for aptamer misfolding.
MS2-GFP~488~509~0.60Well-established, robust signal amplification.Large tag size can perturb RNA function, potential for aggregation.
Mango II - TO1-Biotin~510~535~0.53High affinity, good photostability.Requires exogenous delivery of the fluorophore.
Spinach2 - DFHBI~447~501~0.72High quantum yield, rapid fluorescence activation.Lower thermal stability, sensitive to Mg2+ concentration.
biRhoBAST - TMR-DN~555~580Data not availableHigh brightness and photostability.Requires a quencher-conjugated fluorophore.

Experimental Protocols

Protocol 1: Plasmid Construction for Chili Aptamer-Tagged RNA Expression

This protocol describes the cloning of the Chili aptamer sequence into an expression vector to tag a target RNA.

Materials:

  • Expression vector of choice (e.g., pcDNA3.1)

  • Gene of interest (GOI) sequence

  • Chili aptamer DNA sequence (5'-GGT GAG GGT GGC GAC GAT GTC CGG GAG TCG GAT GCT GAT GTC GTC CGT GGC GGC ACC ACT CCC-3')

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells

  • Plasmid purification kit

Procedure:

  • Design Primers: Design PCR primers to amplify your GOI. Incorporate the Chili aptamer sequence into the forward or reverse primer, depending on whether you want a 5' or 3' tag. Include appropriate restriction sites for cloning into your expression vector.

  • PCR Amplification: Perform PCR to amplify your GOI with the Chili aptamer tag.

  • Restriction Digest: Digest both the PCR product and the expression vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested PCR product into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on selective agar (B569324) plates. Screen colonies by colony PCR or restriction digest of purified plasmids to identify positive clones.

  • Sequence Verification: Sequence the final plasmid construct to confirm the correct insertion and sequence of the GOI and the Chili aptamer tag.

Protocol 2: Live-Cell Single-Molecule RNA Tracking with DMHBO+

This protocol outlines the steps for preparing cells, labeling with DMHBO+, and imaging single RNA molecules.

Materials:

  • Mammalian cells (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes

  • Transfection reagent

  • Chili aptamer-tagged RNA expression plasmid

  • DMHBO+ stock solution (in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Cell Culture and Transfection:

    • One day prior to imaging, seed cells onto glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

    • Transfect the cells with the Chili aptamer-tagged RNA expression plasmid using your preferred transfection reagent according to the manufacturer's protocol. Allow for 24-48 hours of expression.

  • Labeling with DMHBO+:

    • Prepare a working solution of DMHBO+ in pre-warmed live-cell imaging medium. A final concentration in the range of 1-5 µM is a good starting point, but should be optimized for your cell line and expression levels to maximize signal-to-noise.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Replace the medium with the DMHBO+ containing imaging medium.

    • Incubate the cells for 30-60 minutes at 37°C and 5% CO₂ to allow for DMHBO+ to enter the cells and bind to the Chili aptamer-tagged RNA.

  • Image Acquisition:

    • Mount the imaging dish on the TIRF microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use a laser line appropriate for exciting DMHBO+ (e.g., 458 nm).

    • Set the emission filter to collect fluorescence around 592 nm.

    • Adjust the TIRF angle to achieve optimal signal-to-noise for single-molecule detection.

    • Acquire time-lapse image series with an exposure time of 50-200 ms (B15284909) per frame. The total acquisition time will depend on the photostability of the complex and the biological process being observed.

Protocol 3: Image and Data Analysis

This protocol provides a general workflow for analyzing single-molecule tracking data.

Software:

  • ImageJ/Fiji with tracking plugins (e.g., TrackMate)

  • Custom scripts in MATLAB or Python for detailed analysis

Procedure:

  • Image Pre-processing:

    • Correct for uneven illumination (flat-field correction).

    • Subtract background fluorescence.

  • Single-Molecule Detection:

    • Use a spot detection algorithm (e.g., Laplacian of Gaussian) to identify individual fluorescent spots in each frame.

    • Apply a signal-to-noise ratio threshold to filter out noise.

  • Particle Tracking:

    • Link the detected spots across consecutive frames to reconstruct trajectories using a tracking algorithm (e.g., linear motion model, Kalman filter).

  • Data Analysis:

    • Mean Squared Displacement (MSD) Analysis: Calculate the MSD for each trajectory to determine the mode of motion (e.g., diffusive, confined, directed). The diffusion coefficient (D) can be extracted from the initial slope of the MSD plot.

    • Trajectory Analysis: Analyze trajectory lengths, velocities, and confinement ratios to characterize the dynamic behavior of the RNA molecules.

    • Colocalization Analysis: If performing two-color imaging, quantify the degree of colocalization between the DMHBO+-labeled RNA and other fluorescently tagged cellular components.

Visualizations

G cluster_0 Plasmid Preparation cluster_1 Cell Culture and Imaging cluster_2 Data Analysis plasmid_design Design Primers with Chili Aptamer Sequence pcr PCR Amplification of GOI-Chili Fusion plasmid_design->pcr digest Restriction Digest pcr->digest ligation Ligation into Expression Vector digest->ligation transformation Transformation into E. coli ligation->transformation verification Plasmid Purification and Sequence Verification transformation->verification cell_seeding Seed Cells on Glass-Bottom Dish verification->cell_seeding Transfection-grade plasmid transfection Transfect Cells with Expression Plasmid cell_seeding->transfection expression Allow 24-48h for RNA Expression transfection->expression labeling Incubate with DMHBO+ expression->labeling imaging Single-Molecule Imaging (TIRF Microscopy) labeling->imaging preprocessing Image Pre-processing imaging->preprocessing Image Series detection Single-Molecule Detection preprocessing->detection tracking Particle Tracking detection->tracking analysis MSD and Trajectory Analysis tracking->analysis

Experimental Workflow for Single-Molecule RNA Tracking using DMHBO+.

G cluster_0 Unbound State cluster_1 Binding and Fluorescence Activation cluster_2 Bound State unbound_dmhbo DMHBO+ (Freely diffusing, non-fluorescent) binding Binding of DMHBO+ to Chili Aptamer unbound_dmhbo->binding unbound_chili Chili Aptamer-tagged RNA (Unfolded binding pocket) unbound_chili->binding folding Conformational Change: Aptamer Folds into G-quadruplex binding->folding immobilization Immobilization of DMHBO+ within the Binding Pocket folding->immobilization bound_complex DMHBO+-Chili Complex (Highly Fluorescent) immobilization->bound_complex

Principle of DMHBO+ Fluorescence Activation by the Chili Aptamer.

References

Application Notes and Protocols for Cellular Delivery of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the delivery of DMHBO+, a novel therapeutic or imaging agent, into cultured mammalian cells. It includes detailed protocols for cellular delivery, assessment of cytotoxic effects, and a hypothetical framework for investigating its impact on intracellular signaling pathways. The methodologies are designed to be robust and reproducible, catering to the needs of researchers in cell biology, pharmacology, and drug discovery.

DMHBO+ Cellular Delivery Protocol

This protocol outlines a general method for the delivery of DMHBO+ into adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • DMHBO+ stock solution (concentration to be determined based on compound characteristics)

  • Adherent mammalian cells (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well or 24-well tissue culture plates

  • Transfection reagent (if DMHBO+ requires a carrier for delivery)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the cells in a tissue culture plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of DMHBO+ Working Solution:

    • Thaw the DMHBO+ stock solution at room temperature, protected from light if it is photosensitive.

    • Dilute the stock solution to the desired final concentrations in a serum-free culture medium. A concentration gradient is recommended for initial experiments (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared DMHBO+ working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DMHBO+).

    • Incubate the cells with DMHBO+ for a predetermined duration (e.g., 4, 12, 24 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the experimental goals.

  • Post-Incubation Wash:

    • After the incubation period, aspirate the DMHBO+ containing medium.

    • Wash the cells twice with sterile PBS to remove any extracellular DMHBO+.

  • Downstream Analysis:

    • The cells are now ready for various downstream analyses, such as imaging, cytotoxicity assays, or protein/RNA extraction for signaling pathway analysis.

Assessment of DMHBO+ Cytotoxicity

It is crucial to evaluate the cytotoxic potential of DMHBO+. The following are standard colorimetric assays to quantify cell viability and cytotoxicity.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with DMHBO+ in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Following DMHBO+ treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Materials:

  • Cells treated with DMHBO+ in a 96-well plate

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis solution (often included in the kit, e.g., Triton X-100)[2]

Procedure:

  • After DMHBO+ treatment, carefully collect the cell culture supernatant from each well.

  • Prepare a maximum LDH release control by adding lysis solution to untreated control wells and incubating for 15-30 minutes.[2]

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Quantitative Data Summary

The following tables present hypothetical data for DMHBO+ delivery and its effects.

Table 1: DMHBO+ Cellular Uptake Efficiency

DMHBO+ Concentration (µM)Incubation Time (hours)Cellular Fluorescence (Arbitrary Units)
14150 ± 12
1041200 ± 85
5045500 ± 320
124450 ± 30
10243800 ± 210
502411200 ± 650

Table 2: Cytotoxicity of DMHBO+

DMHBO+ Concentration (µM)Cell Viability (MTT Assay, % of Control)Cytotoxicity (LDH Release, % of Max)
198 ± 42 ± 1
1095 ± 55 ± 2
5082 ± 618 ± 3
10065 ± 835 ± 4
20040 ± 762 ± 5

Hypothetical Signaling Pathway Analysis

Assuming DMHBO+ is designed to modulate a specific cellular pathway, this section provides a framework for its investigation. Let's hypothesize that DMHBO+ interacts with a receptor tyrosine kinase (RTK) and subsequently affects downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Downstream Analysis cluster_3 Data Interpretation cell_culture Seed Cells dmhbo_treatment Treat with DMHBO+ cell_culture->dmhbo_treatment cell_lysis Cell Lysis dmhbo_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot qpcr qRT-PCR protein_quant->qpcr data_analysis Data Analysis western_blot->data_analysis qpcr->data_analysis pathway_mapping Pathway Mapping data_analysis->pathway_mapping

Caption: Experimental workflow for analyzing the impact of DMHBO+ on cellular signaling pathways.

Hypothetical DMHBO+ Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade initiated by DMHBO+.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response DMHBO DMHBO+ RTK Receptor Tyrosine Kinase (RTK) DMHBO->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival AKT->Apoptosis mTOR->Survival

Caption: Hypothetical signaling pathway activated by DMHBO+ leading to cellular responses.

Protocol for Western Blot Analysis of Key Signaling Proteins:

  • Protein Extraction:

    • Lyse the DMHBO+-treated and control cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using image analysis software.

By following these protocols, researchers can effectively deliver DMHBO+ into cells, assess its biological effects, and elucidate its mechanism of action at the molecular level.

References

Application Notes and Protocols for Optimal RNA Labeling with DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in living cells is crucial for understanding its dynamic roles in cellular processes. The combination of the Chili RNA aptamer and the fluorophore DMHBO+ offers a promising system for labeling and imaging RNA. When DMHBO+ binds to the Chili aptamer, its fluorescence is significantly enhanced, enabling the specific detection of RNA molecules tagged with the aptamer. These application notes provide a comprehensive guide to utilizing DMHBO+ for RNA labeling, including recommended starting concentrations, detailed experimental protocols, and methods for assessing cytotoxicity.

While in vitro applications of the Chili/DMHBO+ system have been described, detailed protocols for live-cell imaging are still emerging. A related compound, DMHBI+, has been noted to have potentially poor cell membrane permeability, which may also be a consideration for DMHBO+ and necessitates careful optimization for intracellular applications[1]. The following protocols are based on published in vitro data and methodologies for similar fluorogenic aptamer-dye pairs, providing a robust starting point for your experiments.

Data Presentation

Spectroscopic and Binding Properties of DMHBO+
PropertyValueReference
Excitation Maximum (λex)456 nm[2][3]
Emission Maximum (λem)592 nm[2][3]
Stokes Shift136 nmN/A
Quantum Yield (Φ)0.1N/A
Dissociation Constant (Kd) with Chili Aptamer12 nMN/A
Recommended Starting Concentrations for Experiments

The optimal concentration of DMHBO+ will vary depending on the cell type, the expression level of the Chili-tagged RNA, and the specific experimental conditions. Below are suggested starting ranges for in vitro and live-cell experiments.

Experiment TypeDMHBO+ Concentration RangeChili Aptamer RNA ConcentrationNotes
In Vitro Fluorescence Assay0.5 µM - 20 µM0.5 µM - 5 µMStart with equimolar concentrations and optimize as needed.[1][4]
Live-Cell Imaging1 µM - 40 µMN/A (Cellular Expression)Higher concentrations may be needed to facilitate passive diffusion across the cell membrane. Optimization is critical.
Cytotoxicity Assay0.1 µM - 100 µMN/AAssess a wide range to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the cytotoxic concentration.

Experimental Protocols

Protocol 1: In Vitro RNA Labeling with DMHBO+

This protocol is for the direct labeling of purified Chili aptamer-tagged RNA in a cell-free system.

Materials:

  • Purified Chili aptamer-tagged RNA

  • DMHBO+ stock solution (e.g., 1 mM in DMSO)

  • Fluorescence measurement buffer (40 mM Tris, 5 mM MgCl₂, 100 mM KCl, pH 7.6)[1]

  • Fluorometer

Procedure:

  • RNA Preparation: Dilute the purified Chili-tagged RNA to the desired final concentration (e.g., 1 µM) in the fluorescence measurement buffer.

  • DMHBO+ Dilution: Prepare a working solution of DMHBO+ by diluting the stock solution in the fluorescence measurement buffer to the desired final concentration (e.g., 1 µM).

  • Incubation: Mix the RNA and DMHBO+ solutions. Incubate at room temperature for 5-10 minutes to allow for binding.

  • Fluorescence Measurement: Measure the fluorescence of the solution using a fluorometer with excitation set at ~456 nm and emission detection at ~592 nm.

Protocol 2: Live-Cell RNA Imaging with DMHBO+

This protocol provides a starting point for labeling and imaging Chili aptamer-tagged RNA in mammalian cells. Note: This is a suggested protocol that requires optimization.

Materials:

  • Mammalian cells expressing the Chili aptamer-tagged RNA of interest

  • DMHBO+ stock solution (1 mM in DMSO)

  • Cell culture medium

  • Imaging buffer (e.g., phenol (B47542) red-free DMEM or PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC to visualize the red-shifted emission of DMHBO+)

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • DMHBO+ Labeling Solution: Prepare a working solution of DMHBO+ in pre-warmed cell culture medium. Start with a concentration of 5-10 µM and optimize as needed.

  • Cell Labeling: Replace the existing cell culture medium with the DMHBO+ labeling solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will need to be determined empirically.

  • Washing (Optional but Recommended): To reduce background fluorescence from unbound DMHBO+, you can wash the cells once or twice with pre-warmed imaging buffer.

  • Imaging: Image the cells using a fluorescence microscope. For initial experiments, use a standard TRITC or similar filter set. For more precise measurements, use filters optimized for an excitation of ~456 nm and emission of ~592 nm.

Protocol 3: Cytotoxicity Assessment of DMHBO+

It is essential to determine the potential cytotoxic effects of DMHBO+ on your specific cell line. The MTT assay is a common method for this purpose.

Materials:

  • Mammalian cell line of interest

  • DMHBO+ stock solution (1 mM in DMSO)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: The following day, treat the cells with a serial dilution of DMHBO+ (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

RNA_Labeling_Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Culture cells expressing Chili-tagged RNA add_dmhbo Incubate cells with DMHBO+ solution cell_culture->add_dmhbo wash Wash to remove unbound DMHBO+ add_dmhbo->wash image Image with fluorescence microscope wash->image Signaling_Pathway cluster_0 Mechanism of Fluorescence DMHBO DMHBO+ (Free) Complex Chili-DMHBO+ Complex DMHBO->Complex Low_Fluorescence Low Fluorescence DMHBO->Low_Fluorescence Chili Chili Aptamer-tagged RNA Chili->Complex High_Fluorescence High Fluorescence Complex->High_Fluorescence

References

Application Notes and Protocols for DMHBO+ in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHBO+ is a cationic fluorophore utilized in fluorescence microscopy for imaging RNA within living cells. Its fluorescence is significantly enhanced upon binding to the "Chili" RNA aptamer, a specific RNA sequence that can be genetically fused to a target RNA molecule. This fluorogen-aptamer system mimics the behavior of red fluorescent proteins and is distinguished by a large Stokes shift, which is the difference between the excitation and emission maxima.[1] This property minimizes the re-absorption of emitted light, making it a valuable tool for various imaging applications, including Förster Resonance Energy Transfer (FRET) based systems.[1]

Photophysical and Chemical Properties of DMHBO+

The key characteristics of DMHBO+ are summarized below. Understanding these properties is crucial for designing and optimizing fluorescence microscopy experiments.

PropertyValueReference
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Quantum Yield (Φ) 0.1 (when bound to Chili aptamer)
Stokes Shift 136 nm
Molecular Weight (M.Wt) 552.37 g/mol
Formula C₂₂H₂₅IN₄O₅
Binding Affinity (Kd) 12 nM (to Chili aptamer)
Solubility Soluble in DMSO (up to 50 mM)

Recommended Fluorescence Microscopy Settings

To effectively visualize the DMHBO+-Chili complex, the microscope's light source and filter sets must be properly configured to match the fluorophore's spectral properties.

ParameterRecommended SpecificationRationale
Excitation Source Broadband lamp (e.g., Mercury, Xenon) or LaserSource must efficiently emit light around the 456 nm excitation peak.
Excitation Filter 450/30 nm (e.g., ~435-465 nm bandpass)To specifically select excitation wavelengths close to the 456 nm peak of DMHBO+.
Dichroic Mirror ~495 nm longpass or appropriate bandpass mirrorTo efficiently reflect excitation light towards the sample and transmit emitted light towards the detector.
Emission Filter 590/50 nm (e.g., ~565-615 nm bandpass)To isolate the fluorescence signal from DMHBO+ (peak at 592 nm) and block unwanted background and excitation light.

Experimental Protocols

Preparation of DMHBO+ Stock Solution

Materials:

Procedure:

  • Based on the product's molecular weight of 552.37, prepare a stock solution. For a 10 mM stock solution, dissolve 5.52 mg of DMHBO+ in 1 mL of anhydrous DMSO.

  • Vortex the solution thoroughly to ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Live-Cell Imaging of Chili Aptamer-Tagged RNA with DMHBO+

This protocol outlines the steps for labeling and imaging live cells that have been engineered to express an RNA of interest tagged with the Chili aptamer.

Materials:

  • Cells expressing Chili aptamer-tagged RNA, seeded on a suitable imaging dish or plate

  • DMHBO+ stock solution (10 mM in DMSO)

  • Pre-warmed cell culture medium or imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Workflow Diagram:

G cluster_prep Cell & Reagent Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis cell_seeding 1. Seed Chili-Aptamer Expressing Cells working_solution 2. Prepare DMHBO+ Working Solution media_removal 3. Remove Culture Medium working_solution->media_removal add_dmhbo 4. Add DMHBO+ Solution to Cells media_removal->add_dmhbo incubation 5. Incubate at 37°C add_dmhbo->incubation microscopy 6. Image with Fluorescence Microscope incubation->microscopy analysis 7. Analyze RNA Localization microscopy->analysis

Caption: Workflow for live-cell imaging of RNA using DMHBO+ and the Chili aptamer.

Procedure:

  • Cell Seeding: Seed cells expressing the Chili aptamer-tagged RNA onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Prepare Working Solution: Dilute the 10 mM DMHBO+ stock solution in pre-warmed cell culture medium or imaging buffer to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1 µM to 10 µM.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed imaging buffer, if desired, to remove any residual serum or phenol (B47542) red which can increase background fluorescence. c. Add the DMHBO+ working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a controlled environment for 15-30 minutes to allow for dye uptake and binding to the Chili aptamer. This step should be performed in the dark to prevent photobleaching.

  • Imaging: a. Transfer the imaging dish to the fluorescence microscope. b. Use the recommended filter settings (Excitation: ~450 nm, Emission: ~590 nm) to visualize the fluorescent signal. c. Adjust exposure time and gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.[2] It is advisable to use the lowest possible excitation light intensity and exposure time. d. Acquire images for analysis of RNA localization and dynamics.

Application Notes and Considerations

  • FRET Donor: DMHBO+ serves as an excellent FRET donor to rhodamine dyes like Atto 590, enabling the development of FRET-based RNA biosensors.

  • pH Sensitivity: The absorbance and fluorescence of DMHBO+ can be influenced by pH.[1] It is important to maintain a stable and physiological pH in the imaging buffer during experiments.

  • Background Fluorescence: To optimize the signal-to-background ratio, consider using phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.[3]

  • Phototoxicity: Like all fluorescence imaging, prolonged exposure to excitation light can cause phototoxicity and photobleaching. Minimize light exposure by using neutral density filters, reducing exposure times, and acquiring only the necessary number of images.[2]

  • Controls: It is essential to include proper controls in your experiment. Cells that do not express the Chili aptamer should be imaged under the same conditions to assess non-specific binding and background fluorescence of DMHBO+.

References

Application Notes and Protocols for Quantitative RNA Analysis Using DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of RNA is fundamental to various research and development activities, from basic molecular biology to the development of novel RNA-based therapeutics.[1][2] While traditional methods like UV spectrophotometry and RT-qPCR are widely used, they can have limitations in terms of sensitivity, specificity, and workflow complexity.[3][4] This document describes a fluorescence-based method for the quantitative analysis of RNA utilizing the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+) in conjunction with the "Chili" RNA aptamer. This system offers a highly specific and sensitive approach for RNA quantification, particularly for applications requiring the detection of specific RNA molecules in complex biological samples.[5][6]

The Chili-DMHBO+ system operates on a "light-up" mechanism where the fluorescence of DMHBO+ is significantly enhanced upon binding to the Chili RNA aptamer.[5][7] This aptamer, a short, structured RNA molecule, creates a specific binding pocket that stabilizes DMHBO+ and facilitates an excited-state proton transfer (ESPT) to a guanine (B1146940) residue within the aptamer, leading to a large Stokes shift and increased fluorescence emission.[5] This direct relationship between RNA concentration and fluorescence intensity forms the basis for a quantitative assay.

Mechanism of Action

The fluorescence activation of DMHBO+ by the Chili RNA aptamer is a result of a specific molecular interaction. In its free form, DMHBO+ exhibits minimal fluorescence.[7] Upon binding to the G-quadruplex structure of the Chili aptamer, the fluorophore is immobilized.[5] A key interaction is the formation of a short hydrogen bond between the phenolic hydroxyl group of DMHBO+ and the N7 of a guanine residue in the aptamer.[5] This facilitates an ultrafast excited-state proton transfer (ESPT) from the fluorophore to the RNA, resulting in the fluorescence of the phenolate (B1203915) form of the ligand.[5] This process is responsible for the large Stokes shift observed in the Chili-DMHBO+ complex.[5][7]

DMHBO_Mechanism cluster_solution In Solution (Low Fluorescence) cluster_binding Binding & Fluorescence Activation Free_DMHBO Free DMHBO+ Bound_Complex Chili-DMHBO+ Complex (High Fluorescence) Free_DMHBO->Bound_Complex Binding Chili_Aptamer Chili RNA Aptamer Chili_Aptamer->Bound_Complex ESPT Excited-State Proton Transfer Bound_Complex->ESPT Excitation Fluorescence Fluorescence Emission ESPT->Fluorescence

Mechanism of DMHBO+ fluorescence activation by the Chili RNA aptamer.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the Chili-DMHBO+ system, providing a basis for experimental design and data interpretation.

ParameterValueReference
Dissociation Constant (KD)12 nM[5]
Excitation Wavelength (λex)456 nm[8]
Emission Wavelength (λem)592 nm[7][8]
Stokes Shift136 nm[5][7]
Quantum Yield (Φ) of Complex0.1[7]

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of a target RNA molecule using the Chili-DMHBO+ system. The general workflow involves tagging the RNA of interest with the Chili aptamer sequence, followed by incubation with DMHBO+ and fluorescence measurement.

Experimental Workflow

Experimental_Workflow A 1. Tag Target RNA with Chili Aptamer B 2. Prepare RNA Samples and Standards A->B D 4. Incubation B->D C 3. Prepare DMHBO+ Working Solution C->D E 5. Fluorescence Measurement D->E F 6. Data Analysis and Quantification E->F

General experimental workflow for RNA quantification using DMHBO+.
Detailed Protocol

1. Tagging Target RNA with the Chili Aptamer:

  • For in vitro transcribed RNA: The 52-nucleotide Chili aptamer sequence should be incorporated into the design of the DNA template used for in vitro transcription. The aptamer can be placed at the 5' or 3' end of the target RNA sequence, or internally, depending on the experimental requirements.

  • For cellular RNA: To quantify a specific RNA within a cellular context, the gene encoding the target RNA needs to be genetically modified to include the Chili aptamer sequence. This can be achieved using standard molecular cloning techniques (e.g., CRISPR-Cas9-mediated insertion).

2. Preparation of RNA Samples and Standards:

  • RNA Purity: Ensure that RNA samples are free from contaminants such as proteins and other nucleic acids that might interfere with the assay. Standard RNA purification methods are recommended.[9] The purity of the RNA can be assessed by measuring the A260/280 and A260/230 ratios using a spectrophotometer.[3]

  • Standard Curve: Prepare a series of dilutions of a known concentration of the Chili-tagged RNA to generate a standard curve. A typical concentration range for the standard curve could be from picomolar to low micromolar, depending on the expected concentration of the target RNA.

3. Preparation of DMHBO+ Working Solution:

  • Stock Solution: Prepare a stock solution of DMHBO+ in a suitable solvent such as DMSO.

  • Working Solution: Dilute the DMHBO+ stock solution in an appropriate binding buffer. A commonly used binding buffer consists of 40 mM HEPES (pH 7.5) and 125 mM KCl.[5][6] The final concentration of DMHBO+ in the assay should be optimized, but a concentration in excess of the highest RNA standard concentration is recommended to ensure saturation.

4. Incubation:

  • Annealing: To ensure proper folding of the Chili aptamer, it is recommended to anneal the RNA samples and standards. This can be done by heating the samples to 95°C for 3 minutes and then allowing them to cool to room temperature for 20-30 minutes.[5]

  • Binding Reaction: Mix the annealed RNA samples and standards with the DMHBO+ working solution. Add MgCl2 to a final concentration of 5 mM.[5][6] Incubate the mixture at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes). Protect the samples from light during incubation.

5. Fluorescence Measurement:

  • Instrumentation: Use a fluorometer or a microplate reader capable of excitation at ~456 nm and emission detection at ~592 nm.

  • Measurement: Measure the fluorescence intensity of each sample and standard. It is advisable to perform measurements in triplicate to ensure accuracy.

6. Data Analysis and Quantification:

  • Standard Curve: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Quantification: Determine the concentration of the unknown RNA samples by interpolating their fluorescence intensity values on the standard curve.

Applications in Drug Development

The quantitative analysis of RNA using the Chili-DMHBO+ system has several potential applications in drug discovery and development:

  • Target Engagement Studies: For drugs that target specific RNA molecules, this system can be used to quantify the binding of the drug to its RNA target by measuring changes in the accessibility of the Chili aptamer tag.

  • High-Throughput Screening: The fluorescence-based nature of this assay makes it amenable to high-throughput screening for compounds that modulate the expression or stability of a target RNA.

  • Monitoring RNA Therapeutics: The concentration and stability of RNA-based drugs (e.g., mRNA, siRNA) within cells or biological fluids can be monitored by tagging them with the Chili aptamer.[1][10]

  • Understanding Disease Mechanisms: By enabling the precise quantification of specific RNAs in different cellular models, this method can contribute to a better understanding of the role of RNA in disease pathogenesis.[11]

Conclusion

The quantitative analysis of RNA using DMHBO+ and the Chili aptamer provides a sensitive, specific, and versatile tool for researchers and drug development professionals. The "light-up" nature of the fluorogenic module, combined with its large Stokes shift, offers distinct advantages over traditional RNA quantification methods. By following the detailed protocols outlined in these application notes, users can effectively implement this technology for a wide range of applications, from fundamental research to the development of next-generation RNA-targeted therapies.

References

Application Notes and Protocols: DMHBO+ In Vitro Transcription and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro synthesis of the Chili RNA aptamer and its subsequent fluorescent labeling with the DMHBO+ dye. The combination of the Chili aptamer and DMHBO+ creates a highly fluorescent complex, offering a powerful tool for RNA visualization and quantification in various research and drug development applications.

Introduction

The visualization and tracking of RNA molecules are crucial for understanding their roles in cellular processes and for the development of RNA-based therapeutics. The "Chili" RNA aptamer is a synthetic RNA molecule that specifically binds to the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone with an oxime substitution (DMHBO+). This binding event activates the fluorescence of DMHBO+, resulting in a bright, red-shifted emission. This system mimics the properties of large Stokes shift fluorescent proteins and provides a robust method for RNA labeling.

This protocol is divided into two main stages:

  • In Vitro Transcription of the Chili RNA Aptamer: Synthesis of the Chili RNA aptamer from a DNA template using T7 RNA polymerase.

  • Fluorescent Labeling with DMHBO+: Binding of the purified Chili RNA aptamer with the DMHBO+ dye to form a fluorescent complex.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the Chili-DMHBO+ system and the in vitro transcription reaction.

Table 1: Optical and Binding Properties of the Chili-DMHBO+ Complex

ParameterValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Dissociation Constant (Kd)12 nM[1]
Stokes Shift136 nm

Table 2: Standard In Vitro Transcription Reaction Components for Chili RNA Aptamer Synthesis (20 µL reaction)

ComponentFinal ConcentrationVolume
10x Transcription Buffer1x2 µL
100 mM DTT10 mM2 µL
25 mM NTP mix (ATP, CTP, GTP, UTP)2.5 mM each2 µL
DNA Template (with T7 promoter)50-100 ng/µL1-2 µL
T7 RNA Polymerase50 units1 µL
RNase-free Water-to 20 µL

Experimental Protocols

Part 1: In Vitro Transcription of the Chili RNA Aptamer

This protocol describes the synthesis of the 52-nucleotide Chili RNA aptamer.

Materials:

  • Linearized DNA template containing the T7 promoter upstream of the Chili aptamer sequence:

    • Chili Aptamer Sequence: 5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3'[2]

  • T7 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • NTP mix (25 mM each of ATP, CTP, GTP, UTP)

  • DNase I (RNase-free)

  • 0.5 M EDTA, pH 8.0

  • Denaturing polyacrylamide gel (8-12%)

  • Urea

  • TBE Buffer (Tris-borate-EDTA)

  • Gel loading buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)

  • Elution buffer (e.g., 0.3 M Sodium Acetate, 0.1% SDS, 1 mM EDTA)

  • Ethanol (B145695)

  • RNase-free water

Procedure:

  • Reaction Setup: Assemble the in vitro transcription reaction on ice in the order listed in Table 2.

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours.[3]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification:

    • Add an equal volume of denaturing gel loading buffer to the transcription reaction.

    • Heat the sample at 70-95°C for 3-5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation of the 52-nucleotide RNA product is achieved.

    • Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR Green).

    • Excise the gel slice containing the Chili RNA aptamer.

  • Elution and Precipitation:

    • Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.

    • Separate the eluate from the gel fragments by centrifugation.

    • Precipitate the RNA from the supernatant by adding 2.5-3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.

    • Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.

  • Resuspension: Resuspend the purified Chili RNA aptamer pellet in an appropriate volume of RNase-free water.

  • Quantification: Determine the concentration of the RNA by measuring the absorbance at 260 nm (A260).

Part 2: Fluorescent Labeling of Chili RNA Aptamer with DMHBO+

This protocol describes the binding of the purified Chili RNA aptamer to the DMHBO+ dye.

Materials:

  • Purified Chili RNA aptamer

  • DMHBO+ dye stock solution (e.g., in DMSO)

  • Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂[1][4]

  • RNase-free water

Procedure:

  • RNA Folding:

    • Dilute the purified Chili RNA aptamer to the desired final concentration (e.g., 0.5 µM) in the binding buffer without MgCl₂.[4][5][6]

    • Heat the RNA solution to 95°C for 3 minutes.[4]

    • Allow the RNA to cool to room temperature slowly (approximately 20-30 minutes) to ensure proper folding.[4]

    • Add MgCl₂ to a final concentration of 5 mM.[4]

  • Labeling Reaction:

    • Add DMHBO+ dye to the folded RNA solution to the desired final concentration (e.g., 0.5 µM).[4][5][6]

    • Incubate the mixture at room temperature for at least 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence of the Chili-DMHBO+ complex using a fluorometer.

    • Set the excitation wavelength to 456 nm and measure the emission spectrum, with the peak expected at 592 nm.

Visualizations

experimental_workflow cluster_ivt Part 1: In Vitro Transcription cluster_labeling Part 2: Fluorescent Labeling ivt_setup 1. Reaction Setup (DNA Template, T7 Pol, NTPs) ivt_incubation 2. Incubation (37°C, 2-4h) ivt_setup->ivt_incubation dnase_treatment 3. DNase Treatment ivt_incubation->dnase_treatment purification 4. Purification (Denaturing PAGE) dnase_treatment->purification elution 5. Elution & Precipitation purification->elution quantification 6. Quantification (A260) elution->quantification rna_folding 1. RNA Folding (Heat & Cool) quantification->rna_folding Purified Chili RNA labeling_reaction 2. Add DMHBO+ rna_folding->labeling_reaction fluorescence_measurement 3. Fluorescence Measurement (Ex: 456 nm, Em: 592 nm) labeling_reaction->fluorescence_measurement

Caption: Experimental workflow for DMHBO+ labeling.

signaling_pathway cluster_binding DMHBO+ Labeling Mechanism chili_rna Chili RNA Aptamer (Unbound, Non-fluorescent) binding Specific Binding chili_rna->binding dmhbo DMHBO+ Dye (Free, Low Fluorescence) dmhbo->binding complex Chili-DMHBO+ Complex (Bound, Highly Fluorescent) binding->complex

References

Application Notes and Protocols for Fixed Cell Imaging Using DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMHBO+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to the Chili RNA aptamer. This "light-up" property makes the DMHBO+:Chili system a powerful tool for visualizing RNA in cellular contexts. While primarily utilized for live-cell imaging, this document provides a detailed protocol for the application of DMHBO+ in fixed-cell imaging, enabling the visualization of Chili aptamer-tagged RNAs in preserved samples. This method allows for the colocalization of target RNAs with other cellular components using established immunofluorescence techniques.

The fluorescence of DMHBO+ is activated through an excited-state proton transfer mechanism upon binding to the G-quadruplex structure of the Chili aptamer. This interaction results in a significant Stokes shift and red fluorescence emission, making it suitable for multiplexing with other fluorophores.

Quantitative Data

The photophysical properties of DMHBO+ in complex with the Chili aptamer are summarized in the table below. It is important to note that these values are primarily derived from in vitro measurements and may vary in a cellular environment, particularly after fixation.

PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Quantum Yield (Φ)0.1[1]
Stokes Shift136 nm[1]
Molar Extinction Coefficient (ε)Data not available
PhotostabilityData not available in a fixed-cell context. Requires empirical determination.
Signal-to-Noise Ratio (SNR)Highly dependent on experimental conditions (e.g., Chili aptamer expression level, background fluorescence). Requires optimization.

Experimental Protocols

This section details the necessary protocols for preparing, fixing, and staining cells for imaging with DMHBO+. The protocol is based on established methods for other RNA aptamer-fluorophore systems and should be optimized for the specific cell line and experimental setup.

Part 1: Preparation of Chili Aptamer-Expressing Cells

Successful imaging with DMHBO+ requires the expression of the Chili RNA aptamer within the cells of interest. This is typically achieved through plasmid-based expression.

Materials:

  • Mammalian expression vector encoding the Chili aptamer fused to a gene of interest or under a specific promoter.

  • Lipofectamine 3000 or other suitable transfection reagent.

  • HEK293T or other appropriate mammalian cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Glass-bottom dishes or coverslips suitable for microscopy.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the Chili aptamer-encoding plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Expression: Allow 24-48 hours for the expression of the Chili aptamer. The optimal expression time should be determined empirically.

Part 2: Cell Fixation and Permeabilization

Proper fixation and permeabilization are critical for preserving cellular structures and the integrity of the Chili aptamer while allowing for the penetration of DMHBO+.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared).

  • 0.2% (v/v) Triton X-100 in PBS.

  • Nuclease-free water.

Protocol:

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

Part 3: DMHBO+ Staining and Imaging

Materials:

  • DMHBO+ stock solution (e.g., 1 mM in DMSO).

  • Imaging Buffer (e.g., PBS with 1 mM MgCl₂).

  • Mounting medium.

Protocol:

  • Staining Solution Preparation: Dilute the DMHBO+ stock solution in Imaging Buffer to a final concentration of 1-5 µM. The optimal concentration should be determined experimentally.

  • Staining: Incubate the fixed and permeabilized cells with the DMHBO+ staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with Imaging Buffer to remove unbound DMHBO+.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for DMHBO+ (Excitation: ~456 nm, Emission: ~592 nm).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain_image Staining & Imaging cell_seeding Seed Cells transfection Transfect with Chili Aptamer Plasmid cell_seeding->transfection expression Express Aptamer (24-48h) transfection->expression wash1 Wash (PBS) expression->wash1 fixation Fix (4% PFA, 15 min) wash1->fixation wash2 Wash (PBS) fixation->wash2 permeabilization Permeabilize (0.2% Triton X-100, 10 min) wash2->permeabilization wash3 Wash (PBS) permeabilization->wash3 staining Stain with DMHBO+ (1-5 µM, 30 min) wash3->staining wash4 Wash (Imaging Buffer) staining->wash4 mounting Mount wash4->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for fixed cell imaging with DMHBO+.

DMHBO+ Fluorescence Activation Pathway

activation_pathway cluster_reactants Reactants cluster_complex Complex Formation cluster_products Products dmhbo DMHBO+ (Low Fluorescence) binding Binding to G-quadruplex dmhbo->binding chili Chili RNA Aptamer (Unbound) chili->binding complex DMHBO+:Chili Complex (High Fluorescence) binding->complex light Red Fluorescence (~592 nm) complex->light Excitation (~456 nm)

Caption: Mechanism of DMHBO+ fluorescence activation by the Chili RNA aptamer.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or no signal - Low expression of Chili aptamer.- Degradation of RNA during fixation/permeabilization.- Inefficient DMHBO+ staining.- Optimize transfection efficiency and expression time.- Use nuclease-free reagents and ensure gentle handling.- Increase DMHBO+ concentration or incubation time.
High background - Non-specific binding of DMHBO+.- Autofluorescence of cells or medium.- Decrease DMHBO+ concentration.- Include additional washing steps.- Use an appropriate mounting medium with antifade and consider imaging in a phenol (B47542) red-free medium.
Poor cell morphology - Harsh fixation or permeabilization.- Reduce fixation time or PFA concentration.- Use a milder detergent (e.g., digitonin) or reduce Triton X-100 concentration and incubation time.

Concluding Remarks

The protocol described provides a framework for utilizing the DMHBO+:Chili RNA aptamer system for fixed-cell imaging. As this is an adaptation of a live-cell imaging technique, optimization of fixation, permeabilization, and staining conditions is crucial for achieving high-quality, reproducible results. Researchers are encouraged to empirically determine the optimal parameters for their specific experimental system. The unique spectral properties of DMHBO+ offer exciting possibilities for multiplexed imaging of RNA and proteins in fixed cells, providing valuable insights into cellular function and organization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low DMHBO+ Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DMHBO+ fluorescent probe system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low fluorescence signals during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and how does it work?

A1: DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to a specific 52-nucleotide RNA aptamer known as "chili".[1][2] The chili aptamer folds into a specific three-dimensional structure, including a G-quadruplex, which creates a binding pocket for DMHBO+.[1][3] This binding event restricts the rotational freedom of DMHBO+ and induces a conformational change, leading to a dramatic increase in its fluorescence quantum yield. This mechanism suppresses non-radiative decay pathways, making the DMHBO+-chili complex brightly fluorescent.[4] The system is designed for imaging RNA in live cells by genetically encoding the chili aptamer tag on an RNA of interest.

Q2: What are the spectral properties of the DMHBO+-chili complex?

A2: The DMHBO+-chili complex has an excitation maximum (λex) at approximately 456 nm and an emission maximum (λem) at around 592 nm. It is characterized by a large Stokes shift of about 136 nm.

Q3: What is the primary application of the DMHBO+-chili system?

A3: The primary application is for imaging the localization, trafficking, and dynamics of specific RNA molecules in living cells.[5] By genetically fusing the chili aptamer sequence to a target RNA, researchers can visualize its behavior in real-time. It has been used to study various RNA species, including viral RNAs and mRNAs involved in cellular processes like translation and stress granule formation.[4][6]

Q4: Can DMHBO+ be used for FRET-based assays?

A4: Yes, the DMHBO+-chili complex can serve as a FRET (Förster Resonance Energy Transfer) donor. Its emission spectrum overlaps with the excitation spectrum of acceptor fluorophores like Atto 590, making it suitable for studying RNA conformational changes and RNA-protein interactions.[3]

Troubleshooting Guide: Low DMHBO+ Fluorescence Signal

A weak or absent fluorescence signal can be a significant hurdle in experiments utilizing the DMHBO+-chili system. The following guide provides a systematic approach to identifying and resolving the root causes of low signal intensity.

Problem Area 1: Chili Aptamer Expression and Folding

The correct expression and folding of the chili aptamer are paramount for efficient DMHBO+ binding and fluorescence activation.

Potential Cause Recommendation
Low transcription of the chili-tagged RNA - Verify the integrity and concentration of your expression vector. - Use a stronger promoter to drive the transcription of the chili-tagged RNA. - Confirm successful transfection or transduction of your cells.
Incorrect folding of the chili aptamer - Optimize Buffer Conditions: Ensure the presence of sufficient monovalent and divalent cations, which are crucial for RNA folding. A recommended starting point for in vitro folding is a buffer containing 125 mM KCl and 5 mM MgCl₂.[2] - Implement a Heat-Cool Cycle: Before introducing DMHBO+, heat the RNA solution to 90-95°C for 3-5 minutes and then allow it to cool slowly to room temperature (approximately 15-20 minutes).[2][7] This helps to resolve misfolded structures and promotes the formation of the correct tertiary structure.
Degradation of the chili-tagged RNA - Use RNase inhibitors during cell lysis and subsequent experimental steps. - Ensure a sterile and RNase-free work environment.
Problem Area 2: DMHBO+ Dye and Binding Conditions

Issues with the DMHBO+ dye itself or the binding conditions can lead to a lack of signal.

Potential Cause Recommendation
Suboptimal DMHBO+ concentration - Perform a concentration titration to determine the optimal dye concentration for your specific cell type and experimental setup. Start with a concentration in the low micromolar range (e.g., 0.5 µM) and adjust as needed.[3] - High concentrations can sometimes lead to background fluorescence or cellular toxicity.
Poor cell permeability of DMHBO+ - It has been noted that DMHBO+ may have poor cell membrane permeability.[5] If working with live cells, consider using cell-permeabilizing agents, although this may affect cell health. Alternatively, for fixed-cell experiments, ensure adequate permeabilization (e.g., with Triton X-100 or saponin).
Degradation of DMHBO+ - Store the DMHBO+ stock solution at -20°C and protect it from light. Prepare fresh working solutions for each experiment.
Insufficient incubation time - Allow sufficient time for DMHBO+ to enter the cells (if applicable) and bind to the chili aptamer. Incubation times may need to be optimized and can range from minutes to hours. For in vitro binding, an incubation of at least 3 minutes at 25°C has been used, with longer incubations (e.g., 16 hours at 4°C) for titration experiments.[2]
Problem Area 3: Imaging and Data Acquisition

Incorrect microscope settings and imaging procedures can significantly impact the detected fluorescence signal.

Potential Cause Recommendation
Incorrect filter sets or laser lines - Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of the DMHBO+-chili complex (Excitation ~456 nm, Emission ~592 nm).
Photobleaching of the fluorophore - Minimize Exposure: Use the lowest possible laser power and shortest exposure times that still provide a detectable signal. - Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. - Optimize Imaging Speed: Acquire images as quickly as possible to reduce the total light exposure.
Low signal-to-noise ratio - Increase Detector Gain/Sensitivity: If your signal is weak, you can increase the gain or sensitivity of your detector (e.g., PMT or camera). However, be mindful that this can also increase background noise. - Background Subtraction: Use image analysis software to subtract background fluorescence from your images.[8]
Autofluorescence - Image an unstained control sample (cells expressing the chili aptamer but without DMHBO+) to assess the level of cellular autofluorescence. If autofluorescence is high in the red channel, you may need to use spectral unmixing or select a different imaging window if possible.

Experimental Protocols

Protocol 1: In Vitro Folding of the Chili Aptamer

This protocol describes the steps to ensure the proper folding of the chili aptamer for in vitro experiments.

  • RNA Resuspension: Resuspend the lyophilized chili-tagged RNA in nuclease-free water to create a stock solution.

  • Buffer Preparation: Prepare a folding buffer containing 125 mM KCl and 40 mM HEPES, pH 7.5.[2]

  • Heating Step: Dilute the RNA stock solution in the folding buffer to the desired concentration. Heat the solution to 95°C for 3 minutes.[2]

  • Cooling Step: Allow the RNA solution to cool to room temperature slowly over approximately 20 minutes.[2]

  • Magnesium Addition: Add MgCl₂ to a final concentration of 5 mM. The chili aptamer is now folded and ready for the addition of DMHBO+.[2]

Protocol 2: Live-Cell Imaging with DMHBO+

This protocol provides a general workflow for imaging chili-tagged RNA in live cells.

  • Cell Culture and Transfection: Culture your cells of interest and transfect them with a plasmid encoding the chili-tagged RNA of interest. Allow for sufficient time for gene expression (typically 24-48 hours).

  • DMHBO+ Preparation: Prepare a stock solution of DMHBO+ in DMSO (e.g., 50 mM). From this stock, prepare a working solution in your imaging medium (e.g., phenol (B47542) red-free DMEM) at the desired final concentration (e.g., 0.5-5 µM).

  • Cell Staining: Replace the culture medium with the DMHBO+ containing imaging medium. Incubate the cells for a sufficient duration to allow for dye uptake and binding. This step may require optimization (e.g., 30 minutes to 2 hours).

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for DMHBO+ (Excitation ~456 nm, Emission ~592 nm). Use minimal laser power and exposure time to minimize phototoxicity and photobleaching.

Visualizations

DMHBO+ Fluorescence Activation Pathway

DMHBO_Activation DMHBO+ Fluorescence Activation Pathway cluster_cell Cellular Environment cluster_expression Gene Expression cluster_folding Aptamer Folding DNA Plasmid DNA (chili-tagged RNA gene) Transcription Transcription DNA->Transcription chili_RNA_unfolded Unfolded chili-tagged RNA Transcription->chili_RNA_unfolded chili_RNA_folded Correctly Folded chili-tagged RNA chili_RNA_unfolded->chili_RNA_folded Heat-Cool Cycle + K+, Mg2+ DMHBO_bound DMHBO+-chili Complex (High Fluorescence) chili_RNA_folded->DMHBO_bound DMHBO_in DMHBO+ uptake DMHBO_in->DMHBO_bound DMHBO_out Extracellular DMHBO+ DMHBO_out->DMHBO_in Fluorescence Fluorescence Signal (Emission at 592 nm) DMHBO_bound->Fluorescence

Caption: Workflow of DMHBO+ activation from gene expression to fluorescence.

Troubleshooting Logic Flow

Troubleshooting_Flow Troubleshooting Low DMHBO+ Signal Start Low or No Fluorescence Signal Check_Expression Verify chili-RNA Expression? Start->Check_Expression Check_Folding Optimize Aptamer Folding Conditions? Check_Expression->Check_Folding Yes Solution_Expression Increase Transcription (e.g., stronger promoter) Check_Expression->Solution_Expression No Check_Dye Optimize DMHBO+ Concentration & Incubation? Check_Folding->Check_Dye Yes Solution_Folding Implement Heat-Cool Cycle Ensure proper K+/Mg2+ conc. Check_Folding->Solution_Folding No Check_Imaging Verify Microscope Settings? Check_Dye->Check_Imaging Yes Solution_Dye Perform Titration Increase Incubation Time Check_Dye->Solution_Dye No Solution_Imaging Use Correct Filters Minimize Photobleaching Check_Imaging->Solution_Imaging No End Signal Improved Check_Imaging->End Yes Solution_Expression->End Solution_Folding->End Solution_Dye->End Solution_Imaging->End

Caption: A step-by-step guide to troubleshooting low DMHBO+ fluorescence.

Signaling Pathway: mRNA Localization and Local Translation

The DMHBO+-chili system is a powerful tool to study the subcellular localization of mRNAs, which is often linked to localized protein synthesis that can impact various signaling pathways. For instance, the localization of specific mRNAs to neuronal dendrites or the leading edge of migrating cells allows for rapid, localized protein production in response to external signals, thereby influencing processes like synaptic plasticity or cell motility.

mRNA_Localization_Signaling mRNA Localization and its Impact on Cellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gene Gene of Interest Transcription Transcription Gene->Transcription mRNA chili-tagged mRNA Transcription->mRNA RBP RNA-Binding Protein (RBP) mRNA->RBP binds Motor Motor Protein RBP->Motor recruits Cytoskeleton Cytoskeletal Track (e.g., Microtubule) Motor->Cytoskeleton transports along Translation Localized Translation Cytoskeleton->Translation at subcellular location Protein Newly Synthesized Protein Translation->Protein Signaling_Cascade Intracellular Signaling Cascade Protein->Signaling_Cascade modulates Signal External Signal (e.g., Growth Factor, Neurotransmitter) Receptor Membrane Receptor Signal->Receptor Receptor->Signaling_Cascade Signaling_Cascade->Translation activates Response Cellular Response (e.g., Synaptic Plasticity, Cell Migration) Signaling_Cascade->Response

Caption: Role of mRNA localization in regulating local signaling events.

References

reducing background noise in DMHBO+ imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMHBO+ imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and reduce background noise for high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and how does it work?

DMHBO+ is a cationic fluorophore that exhibits fluorescence upon binding to the Chili RNA aptamer.[1][2] The Chili aptamer is a specific RNA sequence that can be genetically fused to a target RNA of interest. When DMHBO+ binds to the Chili aptamer, it undergoes a conformational change that leads to a significant increase in its fluorescence, enabling the visualization of the tagged RNA within cells.[1][2]

Q2: What are the main sources of background noise in DMHBO+ imaging?

High background in DMHBO+ imaging can originate from several sources:

  • Non-specific binding of DMHBO+: As a cationic molecule, DMHBO+ can non-specifically interact with negatively charged cellular components like the cell membrane, nucleus, or other organelles, leading to diffuse background fluorescence.

  • Autofluorescence: Many cell types naturally fluoresce, particularly when excited with shorter wavelengths of light. This intrinsic fluorescence can contribute to the overall background signal.

  • Suboptimal DMHBO+ concentration: Using a concentration of DMHBO+ that is too high can lead to increased non-specific binding and background.

  • Inadequate washing: Insufficient removal of unbound DMHBO+ after staining will result in a higher background signal.

  • Phototoxicity and Photobleaching: High illumination intensity or prolonged exposure can damage cells, leading to increased autofluorescence and a decrease in the specific signal over time.[3][4]

Q3: What is the recommended concentration of DMHBO+ for imaging?

The optimal concentration of DMHBO+ can vary depending on the cell type, the expression level of the Chili-tagged RNA, and the specific imaging setup. It is crucial to perform a titration experiment to determine the lowest concentration of DMHBO+ that provides a sufficient signal-to-noise ratio. A starting point for optimization can be in the low micromolar range.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during DMHBO+ imaging experiments.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from the DMHBO+-Chili complex, making data interpretation difficult.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_controls Analyze Control Samples (No DMHBO+, No Chili Aptamer) start->check_controls autofluorescence High background in controls? (Autofluorescence) check_controls->autofluorescence nonspecific_binding Low background in controls? (Non-specific Binding) check_controls->nonspecific_binding autofluorescence->nonspecific_binding No reduce_autofluorescence Optimize imaging parameters (e.g., longer wavelength excitation) Perform background subtraction autofluorescence->reduce_autofluorescence Yes optimize_staining Optimize Staining Protocol nonspecific_binding->optimize_staining Yes end_autofluorescence Reduced Background reduce_autofluorescence->end_autofluorescence optimize_concentration Titrate DMHBO+ Concentration (Lower concentration) optimize_staining->optimize_concentration optimize_washing Increase Wash Steps (Longer duration, more changes) optimize_concentration->optimize_washing optimize_buffer Modify Imaging/Wash Buffer (Increase salt, add blocking agents) optimize_washing->optimize_buffer end_staining Reduced Background optimize_buffer->end_staining

Caption: Troubleshooting workflow for high background fluorescence.

Solutions for High Background:

Potential Cause Recommended Solution Quantitative Guideline (for optimization)
Non-specific Binding Due to the cationic nature of DMHBO+, it can bind non-specifically to negatively charged cellular components. To mitigate this, consider modifying your wash and imaging buffers.[5][6][7]- Increase Salt Concentration: Add 50-200 mM NaCl to your wash and imaging buffers to shield electrostatic interactions.[5][6][7]- Adjust pH: Ensure the pH of your buffer is appropriate for your cells and experiment. While not always feasible for live cells, for fixed cells, adjusting the pH away from the pI of major cellular components can help.- Add Blocking Agents: For fixed and permeabilized cells, include blocking agents like BSA (0.1-1%) or sheared salmon sperm DNA in your incubation and wash buffers.[6][8]
High DMHBO+ Concentration An excess of unbound DMHBO+ will contribute to high background. It is critical to determine the optimal concentration for your specific experimental conditions.- Perform a Titration: Test a range of DMHBO+ concentrations (e.g., 0.5 µM to 10 µM) to find the lowest concentration that provides a good signal-to-noise ratio.
Insufficient Washing Unbound DMHBO+ must be thoroughly washed away to reduce background.- Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
Cellular Autofluorescence Many cell types exhibit endogenous fluorescence, which can interfere with the DMHBO+ signal.- Use Control Samples: Image cells that have not been treated with DMHBO+ to determine the level of autofluorescence.- Background Subtraction: Use image analysis software to subtract the background fluorescence from your images.
Dye Aggregation At higher concentrations, fluorescent dyes can form aggregates, which can appear as bright, non-specific puncta and contribute to background.[9][10][11]- Use Freshly Prepared Solutions: Prepare DMHBO+ solutions fresh from a concentrated stock in a suitable solvent like DMSO to minimize aggregation.- Optimize Solvent: While DMHBO+ is soluble in DMSO, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
Issue 2: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish the specific DMHBO+ signal from the background noise.

Logical Relationship for Improving SNR

improve_snr start Low Signal-to-Noise Ratio increase_signal Increase Specific Signal start->increase_signal decrease_noise Decrease Background Noise start->decrease_noise optimize_expression Optimize Chili-Aptamer RNA Expression increase_signal->optimize_expression optimize_imaging Optimize Imaging Parameters (e.g., exposure time, laser power) increase_signal->optimize_imaging optimize_staining Follow High Background Troubleshooting Guide decrease_noise->optimize_staining end_snr Improved SNR optimize_expression->end_snr optimize_imaging->end_snr optimize_staining->end_snr

Caption: Strategies to improve the signal-to-noise ratio (SNR).

Solutions for Low SNR:

Factor Recommended Action Considerations
Low Signal - Optimize Chili-Aptamer Expression: Ensure robust expression of your RNA of interest tagged with the Chili aptamer.- Optimize Imaging Parameters: Increase laser power or exposure time. However, be mindful of phototoxicity and photobleaching.[3][4]- Use a positive control with a highly expressed Chili-tagged RNA to validate the imaging setup.- Find a balance between signal intensity and potential photodamage.
High Noise - Follow the Troubleshooting Guide for High Background: Implement the strategies outlined in the previous section to reduce non-specific binding, autofluorescence, and other sources of background noise.- A systematic approach to reducing each component of background noise will contribute to an overall improvement in SNR.
Imaging System - Use Appropriate Filters: Ensure that the excitation and emission filters are well-matched to the spectral properties of DMHBO+ (Excitation max: ~456 nm, Emission max: ~592 nm).- Mismatched filters can lead to bleed-through from other fluorescent signals or inefficient signal detection.
Issue 3: Photobleaching and Phototoxicity

Prolonged or intense illumination can lead to the irreversible destruction of the fluorophore (photobleaching) and cause damage to the cells (phototoxicity), which can manifest as morphological changes or increased background fluorescence.[3][4]

Experimental Workflow to Minimize Photodamage

photodamage_workflow start Start Live-Cell Imaging minimize_exposure Minimize Exposure Time and Illumination Intensity start->minimize_exposure use_antifade Use Antifade Reagents in Mounting Media (Fixed Cells) minimize_exposure->use_antifade optimize_imaging_mode Select Appropriate Imaging Mode (e.g., spinning disk vs. confocal) use_antifade->optimize_imaging_mode time_lapse_strategy Optimize Time-Lapse Settings (Increase interval between acquisitions) optimize_imaging_mode->time_lapse_strategy monitor_health Monitor Cell Health (Morphology, viability) time_lapse_strategy->monitor_health end_imaging Acquire High-Quality Images with Minimal Photodamage monitor_health->end_imaging

Caption: Workflow to minimize photobleaching and phototoxicity.

Strategies to Reduce Photobleaching and Phototoxicity:

Strategy Description
Reduce Illumination Intensity Use the lowest possible laser power or lamp intensity that provides an acceptable signal.[12]
Minimize Exposure Time Use the shortest possible exposure time for image acquisition.[12]
Use Antifade Reagents For fixed cells, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[12]
Optimize Time-Lapse Imaging For live-cell imaging, increase the interval between image acquisitions to allow cells to recover.
Use Oxygen Scavengers In some live-cell imaging buffers, oxygen scavengers can be added to reduce the formation of reactive oxygen species that contribute to photobleaching and phototoxicity.[13]

Experimental Protocols

Protocol 1: DMHBO+ Staining of Fixed Cells

This protocol provides a general guideline for staining fixed cells expressing a Chili aptamer-tagged RNA.

Materials:

  • Cells grown on coverslips expressing Chili aptamer-tagged RNA

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • DMHBO+ stock solution (e.g., 1 mM in DMSO)

  • Staining Buffer: DMHBO+ diluted in Blocking Buffer

  • Mounting medium with antifade reagent

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBST for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • DMHBO+ Staining:

    • Dilute the DMHBO+ stock solution in Blocking Buffer to the desired final concentration (start with a titration from 1-5 µM).

    • Incubate cells with the Staining Buffer for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash cells three to five times with PBST for 5-10 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslip and store at 4°C in the dark until imaging.

Protocol 2: DMHBO+ Imaging of Live Cells

This protocol provides a general guideline for imaging DMHBO+ in live cells expressing a Chili aptamer-tagged RNA.

Materials:

  • Live cells in a suitable imaging dish (e.g., glass-bottom dish) expressing Chili aptamer-tagged RNA

  • Live-Cell Imaging Medium (e.g., phenol (B47542) red-free medium buffered with HEPES)[14]

  • DMHBO+ stock solution (e.g., 1 mM in DMSO)

  • Wash Buffer: Pre-warmed Live-Cell Imaging Medium

Procedure:

  • Cell Preparation:

    • Plate cells in an imaging dish and allow them to adhere and grow to the desired confluency.

  • DMHBO+ Loading:

    • Dilute the DMHBO+ stock solution directly into pre-warmed Live-Cell Imaging Medium to the desired final concentration (start with a titration from 1-5 µM).

    • Replace the culture medium with the DMHBO+-containing imaging medium.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing (Optional but Recommended):

    • To reduce background from unbound dye, you can gently wash the cells once or twice with pre-warmed Live-Cell Imaging Medium. However, for continuous imaging, washing may not be feasible.

  • Imaging:

    • Transfer the imaging dish to the microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

    • Allow the cells to equilibrate on the microscope stage for at least 10-15 minutes before imaging.

    • Acquire images using the appropriate filter set for DMHBO+ and with the lowest possible illumination intensity and exposure time to minimize phototoxicity.[3][4]

References

Technical Support Center: DMHBO+ Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of the DMHBO+ fluorophore during fluorescence microscopy experiments.

Troubleshooting Guide

Encountering rapid signal loss with DMHBO+? Work through the following troubleshooting steps to identify and resolve the issue.

IssuePotential Cause(s)Recommended Solution(s)
Rapid loss of fluorescence signal upon initial laser exposure. - High laser power. - Prolonged exposure time. - High numerical aperture (NA) objective concentrating light too intensely.- Reduce laser power to the lowest level that provides a detectable signal. - Decrease the camera exposure time. - Use a lower NA objective if resolution allows. - Employ neutral density filters to attenuate the excitation light.[1][2][3]
Signal fades over the course of a time-lapse experiment. - Cumulative photon-induced damage to the fluorophore. - Presence of reactive oxygen species (ROS).- Minimize the total number of exposures and the time between acquisitions. - Use an antifade mounting medium containing ROS scavengers like Trolox or a commercial formulation such as ProLong Gold or VECTASHIELD.[1][2] - For live-cell imaging, consider using an oxygen scavenging system like glucose oxidase/catalase.[4]
High background noise obscuring the DMHBO+ signal. - Autofluorescence from the sample or medium. - Non-specific binding of DMHBO+.- Photobleach the sample with broad-spectrum UV light before labeling to reduce autofluorescence.[5] - Use a mounting medium with a refractive index that matches your immersion oil to reduce light scatter. - Optimize washing steps to remove unbound DMHBO+.
Inconsistent fluorescence intensity between different fields of view. - Uneven illumination across the field of view. - Focusing on the sample using the DMHBO+ fluorescence, causing photobleaching before image acquisition.- Ensure the microscope's illumination path is properly aligned. - Use transmitted light or a more photostable counterstain (if applicable) to find and focus on the region of interest before imaging DMHBO+.[3]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to DMHBO+?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, DMHBO+, upon exposure to excitation light.[1][3] When DMHBO+ absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there's a chance it can transition to a long-lived, highly reactive triplet state. In this state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the DMHBO+ molecule, rendering it non-fluorescent.[1]

Q2: How can I choose the right antifade reagent for my DMHBO+ experiments?

A2: The choice of antifade reagent depends on your experimental setup (fixed vs. live cells).

  • For fixed cells: Commercial mounting media like ProLong Gold, VECTASHIELD, or homemade solutions containing agents like p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective.[6][7][8] Note that PPD can react with some cyanine (B1664457) dyes, though its interaction with DMHBO+ is not documented.[6][8]

  • For live cells: Reagents with lower toxicity are preferred. Trolox, a vitamin E analog, has been shown to have cytoprotective effects.[2] Oxygen scavenging systems, such as those containing glucose oxidase and catalase, can also be added to the imaging medium.[4]

Q3: Are there any imaging techniques that can minimize DMHBO+ photobleaching?

A3: Yes, advanced imaging techniques can significantly reduce photobleaching.

  • Confocal Microscopy: Use the smallest possible pinhole that provides the desired resolution to reject out-of-focus light and reduce unnecessary excitation.

  • Two-Photon Excitation Microscopy: This technique uses a longer wavelength for excitation, which is less damaging to the sample and confines excitation to the focal plane, reducing overall phototoxicity.[1][9]

  • Light Sheet Fluorescence Microscopy (LSFM): LSFM illuminates the sample from the side, creating a thin sheet of light that excites only the focal plane being imaged, which dramatically reduces photobleaching and phototoxicity compared to techniques that illuminate the entire sample depth.[10]

Q4: How can I quantify the photostability of DMHBO+ in my specific experimental conditions?

A4: You can perform a photobleaching assay to measure the decay of DMHBO+ fluorescence over time. This involves continuously imaging a sample and measuring the decrease in fluorescence intensity. The data can be used to generate a photobleaching curve.[3] This allows you to compare the effectiveness of different antifade reagents or imaging parameters.

Experimental Protocols

Protocol for Quantifying DMHBO+ Photostability

This protocol describes a method to measure and compare the photostability of the Chili-DMHBO+ complex under different conditions.

Materials:

  • Microscope with a suitable laser line for DMHBO+ excitation (e.g., 456 nm).[11][12]

  • Time-lapse imaging software.

  • Samples expressing the Chili RNA aptamer and labeled with DMHBO+.

  • Various antifade mounting media or live-cell imaging buffers to be tested.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your Chili aptamer-expressing samples and incubate with DMHBO+ according to your standard protocol. Mount the samples using the different antifade media you wish to test. For live cells, prepare them in the respective imaging buffers.

  • Microscope Setup:

    • Turn on the microscope and allow the laser to warm up for stable output.

    • Set the excitation wavelength to ~456 nm.

    • Choose an objective suitable for your sample.

    • Set the laser power, exposure time, and camera gain to initial values that provide a good signal-to-noise ratio without immediate saturation. Keep these settings constant for all conditions being compared.

  • Image Acquisition:

    • Locate a region of interest.

    • Set up a time-lapse acquisition with a defined interval (e.g., one image every 5 seconds) for a set duration (e.g., 5 minutes).

    • Start the time-lapse acquisition.

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Define a region of interest (ROI) around a fluorescent feature.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized intensity as a function of time to generate a photobleaching curve.

    • The rate of fluorescence decay indicates the degree of photobleaching. A slower decay signifies higher photostability.

Data Presentation

Summarize your quantitative photostability data in a table for easy comparison.

ConditionHalf-life (s)Initial Quantum Yield (if measured)
DMHBO+ in PBS
DMHBO+ with Antifade A
DMHBO+ with Antifade B
DMHBO+ in Live-Cell Buffer
DMHBO+ with Oxygen Scavenger

Half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

Photobleaching_Pathway Ground DMHBO+ (Ground State S0) ExcitedSinglet Excited Singlet State (S1) Ground->ExcitedSinglet Excitation Light (hν) Bleached Photobleached DMHBO+ ExcitedSinglet->Ground Fluorescence ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet Intersystem Crossing ExcitedTriplet->Bleached Chemical Reaction Oxygen Molecular Oxygen (3O2) ExcitedTriplet->Oxygen Energy Transfer Fluorescence Fluorescence ROS Reactive Oxygen Species (1O2) ROS->Ground Oxidation

Caption: The Jablonski diagram illustrating the photobleaching pathway of a fluorophore like DMHBO+.

Troubleshooting_Workflow Start Start: DMHBO+ Signal Fading CheckIllumination Step 1: Optimize Illumination Start->CheckIllumination ReducePower Reduce Laser Power & Exposure Time CheckIllumination->ReducePower UseND Use Neutral Density Filters CheckIllumination->UseND CheckEnvironment Step 2: Optimize Chemical Environment ReducePower->CheckEnvironment UseND->CheckEnvironment UseAntifade Use Antifade Mounting Medium CheckEnvironment->UseAntifade OxygenScavenger Add Oxygen Scavenger (Live Cells) CheckEnvironment->OxygenScavenger CheckImaging Step 3: Optimize Imaging Protocol UseAntifade->CheckImaging OxygenScavenger->CheckImaging MinimizeExposure Minimize Total Exposure Events CheckImaging->MinimizeExposure AdvancedTech Consider Advanced Imaging (e.g., LSFM) CheckImaging->AdvancedTech End End: Photobleaching Minimized MinimizeExposure->End AdvancedTech->End

Caption: A logical workflow for troubleshooting and mitigating DMHBO+ photobleaching.

References

Optimizing DMHBO+ Signal-to-Noise Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio (SNR) in experiments utilizing the fluorescent probe DMHBO+.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for DMHBO+?

A1: The optimal excitation and emission wavelengths for DMHBO+ can vary slightly depending on the local microenvironment (e.g., solvent polarity, binding to a target). It is crucial to determine the spectral properties empirically for your specific experimental conditions. A typical starting point for DMHBO+, based on its structural analogs, is in the blue-to-green region of the spectrum. We recommend performing a wavelength scan to determine the peak excitation and emission wavelengths for your sample.

Q2: How can I reduce background fluorescence in my DMHBO+ experiment?

A2: High background fluorescence is a common issue that can significantly decrease the signal-to-noise ratio.[1][2][3] Several factors can contribute to this, including autofluorescence from biological samples, impurities in reagents, and the use of inappropriate microplates.[1][2] To mitigate high background, consider the following:

  • Use high-purity solvents and reagents: Impurities can be a significant source of background fluorescence.

  • Select appropriate filters: Use narrow bandpass filters for both excitation and emission to minimize the collection of off-target light.[4]

  • Utilize black microplates: For plate-based assays, black-walled, clear-bottom plates are recommended to reduce light scatter and well-to-well crosstalk.[1][2]

  • Include proper controls: Always run a "no-dye" control to measure the inherent autofluorescence of your sample and a "buffer-only" control to assess the background from your reagents.

Q3: My DMHBO+ signal is very weak. What are the possible causes and solutions?

A3: A weak fluorescent signal can be a primary contributor to a poor signal-to-noise ratio.[1] Potential causes include:

  • Suboptimal dye concentration: The concentration of DMHBO+ may be too low.

  • Incorrect instrument settings: The excitation and emission wavelengths might not be set to the optimal values for your specific setup.[1]

  • Photobleaching: Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore.

  • Quenching: Components in your sample or buffer could be quenching the fluorescence of DMHBO+.

To address a weak signal, you can try the following troubleshooting steps:

  • Optimize DMHBO+ concentration: Perform a concentration titration to find the optimal concentration that maximizes signal without introducing significant background or self-quenching.

  • Verify instrument settings: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths.[1]

  • Minimize photobleaching: Reduce the intensity and duration of the excitation light.[5] For microscopy, use a neutral density filter or lower the laser power.

  • Check for quenching effects: Analyze your buffer components and sample matrix for potential quenchers.

Q4: How does the choice of objective lens affect the signal-to-noise ratio in microscopy?

A4: The objective lens plays a critical role in light collection efficiency. A lens with a higher numerical aperture (NA) will gather more light from the sample, leading to a brighter signal and an improved signal-to-noise ratio.[5][6] When experiencing a low signal, consider switching to an objective with a higher NA if available.[5]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during DMHBO+ experiments.

Issue 1: High Variability Between Replicate Wells

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting High Replicate Variability start High Variability Observed q1 Check Pipetting Technique start->q1 s1 Use Calibrated Pipettes Ensure Consistent Mixing q1->s1 Yes q2 Assess Evaporation q1->q2 No s1->q2 s2 Use Plate Seals Minimize Incubation Time q2->s2 Yes q3 Evaluate Plate Reader Settings q2->q3 No s2->q3 s3 Ensure Correct Plate Alignment Optimize Read Height q3->s3 Yes end Variability Reduced q3->end No s3->end

Caption: A flowchart for troubleshooting high variability in plate-based assays.

Issue 2: Poor Signal-to-Noise Ratio

A low SNR can make it difficult to distinguish the true signal from background noise.

Troubleshooting Workflow:

cluster_snr Optimizing Signal-to-Noise Ratio start Poor SNR q1 Is the Signal Too Low? start->q1 s1 Increase DMHBO+ Concentration Optimize Excitation/Emission Wavelengths Increase Detector Gain q1->s1 Yes q2 Is the Background Too High? q1->q2 No s1->q2 s2 Use High-Purity Reagents Switch to Black Microplates Check for Autofluorescence q2->s2 Yes end SNR Improved q2->end No s2->end

Caption: A decision tree for improving a poor signal-to-noise ratio.

Experimental Protocols

Protocol 1: Determining Optimal DMHBO+ Concentration

Objective: To find the concentration of DMHBO+ that yields the highest signal-to-noise ratio for a given target.

Methodology:

  • Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the DMHBO+ stock solution in your assay buffer. A typical concentration range to test is from 0.1 µM to 100 µM.

  • Prepare your biological sample (e.g., cells, protein) at the desired concentration in the assay buffer.

  • In a black, clear-bottom microplate, add your sample to a series of wells.

  • To these wells, add the different concentrations of DMHBO+. Include control wells with:

    • Sample and buffer (no DMHBO+) to measure autofluorescence.

    • Buffer and DMHBO+ (no sample) to measure background fluorescence of the dye.

    • Buffer only.

  • Incubate the plate for a predetermined amount of time at the appropriate temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader at the optimal excitation and emission wavelengths.

  • Calculate the signal-to-background ratio for each concentration by dividing the fluorescence of the sample with DMHBO+ by the fluorescence of the sample without DMHBO+.

  • Plot the signal-to-background ratio as a function of DMHBO+ concentration to identify the optimal concentration.

Protocol 2: Measuring and Minimizing Photobleaching

Objective: To assess the rate of photobleaching and determine imaging conditions that minimize signal loss.

Methodology:

  • Prepare a sample containing DMHBO+ bound to its target.

  • Place the sample on the microscope stage.

  • Select a region of interest (ROI) for continuous imaging.

  • Acquire a time-lapse series of images using a constant excitation intensity and exposure time.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Plot the fluorescence intensity as a function of time. A decrease in intensity over time indicates photobleaching.

  • To minimize photobleaching, repeat the experiment with reduced excitation light intensity or shorter exposure times and compare the rates of signal decay.[7]

Data Presentation

Table 1: Troubleshooting Common Signal-to-Noise Ratio Issues

IssuePotential CauseRecommended Solution
Low Signal Intensity Suboptimal dye concentrationPerform a concentration titration to find the optimal concentration.
Incorrect instrument settingsVerify and optimize excitation/emission wavelengths and detector gain.[1]
PhotobleachingReduce excitation light intensity and exposure time.[5]
High Background AutofluorescenceInclude a "no-dye" control to quantify and subtract background.
Reagent impuritiesUse high-purity solvents and reagents.
Inappropriate labwareUse black microplates for fluorescence assays.[1][2]
High Variability Pipetting errorsUse calibrated pipettes and ensure thorough mixing.
EvaporationUse plate seals, especially for long incubations.
Instrument misalignmentEnsure the microplate is correctly positioned in the reader.

Table 2: Key Parameters for DMHBO+ Experiments

ParameterRecommended Starting PointNotes
Excitation Wavelength Perform a scan around 400-450 nmVaries with the local environment.
Emission Wavelength Perform a scan around 480-530 nmVaries with the local environment.
DMHBO+ Concentration 1-10 µMOptimize for each specific assay.
Incubation Time 15-60 minutesOptimize for binding kinetics.
Temperature Room Temperature or 37°CDepends on the biological system.

Signaling Pathway and Workflow Diagrams

cluster_workflow General Experimental Workflow prep Sample Preparation incubation DMHBO+ Incubation prep->incubation measurement Fluorescence Measurement incubation->measurement analysis Data Analysis measurement->analysis snr SNR Calculation analysis->snr

Caption: A generalized workflow for experiments involving DMHBO+.

References

Technical Support Center: Overcoming DMHBO+ Cell Permeability Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DMHBO+. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell permeability and intracellular fluorescence issues encountered during experiments with the DMHBO+ cationic chromophore.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and why am I experiencing low intracellular signal?

DMHBO+ is a cationic chromophore that exhibits fluorescence upon binding to the Chili RNA aptamer, making it a valuable tool for imaging RNA in living cells.[1] However, its positive charge can hinder its passage across the lipophilic cell membrane, leading to low intracellular concentrations and a weak fluorescent signal. Furthermore, as a cationic molecule, DMHBO+ may be actively removed from the cell by efflux pumps.

Q2: How can I quantify the cell permeability of DMHBO+ in my cell line?

The apparent permeability coefficient (Papp) is a standard measure of a compound's ability to cross a cell monolayer. You can determine the Papp of DMHBO+ using a transepithelial transport assay with cell lines like Caco-2 or MDCK grown on permeable supports. By measuring the amount of DMHBO+ that travels from the apical to the basolateral side (and vice versa), you can calculate the Papp value.

Q3: What are the primary mechanisms that could be limiting DMHBO+ uptake?

Two likely mechanisms limiting DMHBO+ accumulation are:

  • Low Passive Permeability: Due to its positive charge, DMHBO+ has unfavorable physicochemical properties for passive diffusion across the cell membrane.

  • Active Efflux: DMHBO+ may be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the cell.[1][2][3][4][5]

Q4: Are there chemical inhibitors I can use to investigate the uptake mechanism?

Yes, you can use various inhibitors to probe the mechanism of DMHBO+ uptake and efflux. This can help you determine if endocytosis or specific efflux pumps are involved.

InhibitorTarget PathwayTypical Working Concentration
Chlorpromazine Clathrin-mediated endocytosis10-30 µM
Genistein Caveolae-mediated endocytosis50-200 µM
Methyl-β-cyclodextrin (MβCD) Caveolae-mediated endocytosis (cholesterol depletion)1-10 mM
Verapamil (B1683045) P-glycoprotein (P-gp) efflux pump10-100 µM
PSC833 P-glycoprotein (P-gp) efflux pump (non-competitive)1-10 µM

Note: The optimal concentration of these inhibitors should be determined empirically for your specific cell line to avoid cytotoxicity.[6][7][8]

Q5: How can I enhance the cellular uptake of DMHBO+?

Several strategies can be employed to improve the intracellular delivery of DMHBO+:

  • Complexation with Transfection Reagents: Cationic lipids or polymers commonly used for nucleic acid transfection can help neutralize the charge and facilitate entry.

  • Use of Cell-Penetrating Peptides (CPPs): Arginine-rich CPPs can electrostatically interact with the cell membrane and promote the uptake of their cargo.[9]

  • Chemical Modification: Conjugating DMHBO+ to molecules that target specific cell surface receptors, such as phenylboronic acids that bind to sialic acids, can enhance uptake.[10]

Troubleshooting Guides

Issue 1: Weak or No Intracellular Fluorescence Signal

This is a common issue when working with cell-impermeant or poorly permeable dyes.

Potential Cause Troubleshooting Steps
Low Cell Permeability 1. Increase Incubation Time and Concentration: Start by increasing the incubation time and the concentration of DMHBO+. Be sure to include a toxicity control. 2. Permeabilize Cells (for fixed-cell imaging): If live-cell imaging is not required, fix and permeabilize the cells with agents like Triton X-100 or saponin (B1150181) before incubation with DMHBO+. 3. Enhance Uptake: Employ one of the enhancement strategies mentioned in Q5 of the FAQ.
Active Efflux 1. Co-incubate with Efflux Pump Inhibitors: Treat cells with a P-gp inhibitor like verapamil or PSC833 during incubation with DMHBO+ to see if the signal increases.[2][5] 2. Use Cell Lines with Low Efflux Pump Expression: If possible, use a cell line known to have low expression of P-gp or other relevant ABC transporters.
Photobleaching 1. Use Anti-fade Mounting Media: For fixed-cell microscopy, use a mounting medium containing an anti-fade reagent.[11] 2. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a more sensitive detector if available.[11]
Suboptimal Imaging Settings 1. Optimize Microscope Settings: Ensure that the excitation and emission filters are appropriate for DMHBO+ (Ex/Em ≈ 456/592 nm).[1] 2. Increase Detector Gain/Exposure: Carefully increase the detector gain or exposure time, being mindful of increasing background noise.
Low Chili Aptamer Expression 1. Verify Aptamer Expression: Confirm that the Chili RNA aptamer is being expressed in your cells using a method like RT-qPCR. 2. Optimize Transfection/Transduction: If you are transiently expressing the aptamer, optimize your transfection or transduction protocol for higher efficiency.
Issue 2: High Background Fluorescence

High background can obscure the specific signal from the DMHBO+-Chili aptamer complex.

Potential Cause Troubleshooting Steps
Excess Extracellular DMHBO+ 1. Thorough Washing: After incubation, wash the cells extensively with a suitable buffer (e.g., PBS or HBSS) to remove any unbound dye. 2. Use a Quenching Agent: In some cases, a membrane-impermeable quenching agent can be added to the extracellular medium to reduce background from unbound dye.
Non-specific Binding 1. Reduce DMHBO+ Concentration: Use the lowest concentration of DMHBO+ that gives a detectable specific signal. 2. Include a Blocking Step: For fixed-cell imaging, pre-incubate the cells with a blocking buffer (e.g., containing BSA) to reduce non-specific binding.
Autofluorescence 1. Use a Control without DMHBO+: Image cells that have not been incubated with DMHBO+ to assess the level of natural autofluorescence. 2. Use a Different Spectral Channel: If possible, use imaging channels that are less prone to autofluorescence.

Experimental Protocols

Protocol 1: MDCK Transepithelial Transport Assay for Papp Determination

This protocol allows for the quantitative assessment of DMHBO+ permeability.

  • Cell Culture:

    • Seed MDCK cells on permeable Transwell® inserts and culture until a confluent monolayer is formed (typically 4-7 days).

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS).

    • Add DMHBO+ solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At various time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical):

    • Perform the same steps as above, but add the DMHBO+ solution to the basolateral chamber and sample from the apical chamber. This will help determine if active efflux is occurring.

  • Sample Analysis:

    • Quantify the concentration of DMHBO+ in the collected samples using a fluorescence plate reader.

    • Calculate the Papp value using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of DMHBO+ transport across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of DMHBO+.

Protocol 2: Quantifying Intracellular DMHBO+ Concentration by Fluorescence Microscopy

This protocol provides a method to measure the relative intracellular concentration of DMHBO+.

  • Cell Seeding:

    • Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Incubation with DMHBO+:

    • Incubate the cells with the desired concentration of DMHBO+ for a specific time.

    • Include control wells (e.g., no DMHBO+, co-incubation with inhibitors).

  • Washing:

    • Wash the cells thoroughly with pre-warmed buffer to remove extracellular DMHBO+.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • Maintain consistent imaging parameters (laser power, exposure time, gain) across all samples.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

    • Outline individual cells and measure the average pixel intensity within each cell.

    • Subtract the background fluorescence from a region without cells.

    • Compare the fluorescence intensities between different experimental conditions.

Data Presentation

The following table provides an example of how to present quantitative permeability data for DMHBO+ under different conditions.

Condition Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B)
DMHBO+ alone0.5 ± 0.12.5 ± 0.45.0
DMHBO+ + Verapamil (50 µM)1.8 ± 0.32.0 ± 0.31.1

Note: These are hypothetical values for illustrative purposes. An efflux ratio greater than 2 suggests the involvement of active efflux.[12]

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting DMHBO+ Permeability cluster_start Start cluster_quantify Quantify Permeability cluster_investigate Investigate Mechanism cluster_enhance Enhance Uptake cluster_optimize Optimize Imaging cluster_end Goal start Low intracellular DMHBO+ signal papp Perform MDCK/Caco-2 Papp Assay start->papp settings Optimize Microscope Settings start->settings efflux Test for Active Efflux (e.g., with Verapamil) papp->efflux Efflux ratio > 2 endocytosis Test for Endocytosis (e.g., with Chlorpromazine) papp->endocytosis Low Papp cpp Use Cell-Penetrating Peptides efflux->cpp lipids Use Cationic Lipids efflux->lipids endocytosis->cpp endocytosis->lipids modification Chemical Modification endocytosis->modification end Improved Intracellular Signal cpp->end lipids->end modification->end antifade Use Anti-fade Reagents settings->antifade antifade->end

Caption: A logical workflow for troubleshooting low intracellular DMHBO+ signal.

signaling_pathway Potential DMHBO+ Uptake and Efflux Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space dmhbo_ext DMHBO+ clathrin Clathrin-coated pit dmhbo_ext->clathrin Clathrin-mediated endocytosis caveolae Caveolae dmhbo_ext->caveolae Caveolae-mediated endocytosis dmhbo_int DMHBO+ dmhbo_ext->dmhbo_int Passive Diffusion (low) pgp P-glycoprotein (P-gp) pgp->dmhbo_ext Efflux (ATP-dependent) endosome Endosome clathrin->endosome caveolae->endosome dmhbo_int->pgp Binding chili Chili Aptamer dmhbo_int->chili Binding fluorescence Fluorescence chili->fluorescence endosome->dmhbo_int Endosomal escape

Caption: Potential cellular uptake and efflux pathways for DMHBO+.

References

Technical Support Center: Chili Aptamer & DMHBO+ Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the binding of the DMHBO+ fluorophore to the Chili aptamer.

FAQs: Understanding Chili Aptamer and DMHBO+ Interaction

Q1: What is the mechanism behind the fluorescence of the Chili aptamer-DMHBO+ complex?

The Chili RNA aptamer activates the fluorescence of DMHBO+ through a specific binding mechanism. The aptamer folds into a unique three-dimensional structure that includes a G-quadruplex.[1] This structure creates a binding pocket that immobilizes the DMHBO+ ligand through π-π stacking interactions.[1] A critical feature of this interaction is an excited state proton transfer (ESPT) from the DMHBO+ molecule to a guanine (B1146940) residue within the aptamer's binding site.[1] This process leads to a large Stokes shift and a significant increase in the fluorescence quantum yield of DMHBO+.[1]

Q2: What are the key structural features of the Chili aptamer required for DMHBO+ binding?

The Chili aptamer is a 52-nucleotide RNA sequence that folds into a coaxial helical stack.[1][2] The core of the DMHBO+ binding site is a G-quadruplex structure, which is essential for ligand recognition and fluorescence activation.[1] Specific nucleotide residues within the binding pocket are crucial for establishing hydrogen bonds and stacking interactions with the DMHBO+ molecule.[1]

Q3: What are the spectral properties of the Chili-DMHBO+ complex?

The Chili-DMHBO+ complex exhibits a large Stokes shift, with an excitation maximum around 456 nm and an emission maximum around 592 nm.[3] This significant separation between excitation and emission wavelengths is advantageous for minimizing background fluorescence and improving signal-to-noise ratios in imaging experiments.

Troubleshooting Guide for Poor DMHBO+ Binding

This guide addresses common problems encountered during Chili aptamer-DMHBO+ binding experiments, such as low fluorescence signal, high background, and experimental variability.

Issue 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal is one of the most common issues. This can stem from several factors related to the aptamer, the fluorophore, or the experimental conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Chili Aptamer Folding The correct three-dimensional structure of the Chili aptamer, particularly the G-quadruplex, is critical for DMHBO+ binding. Ensure your folding protocol is optimal. A typical protocol involves heating the RNA at 95°C for 3 minutes, followed by a slow cooling to room temperature.[4] The presence of monovalent cations, especially K+, is crucial for G-quadruplex formation.[5] Ensure your folding buffer contains an adequate concentration of KCl (e.g., 125 mM).[4]
Degraded or Impure Chili Aptamer Verify the integrity and purity of your Chili aptamer using denaturing polyacrylamide gel electrophoresis (PAGE). A single, sharp band is expected.[6] Smearing or multiple bands may indicate degradation.[6] RNA is susceptible to degradation by RNases; always use nuclease-free water, tips, and tubes.
Incorrect Buffer Composition The binding buffer composition significantly impacts aptamer folding and ligand binding. Ensure the buffer contains the appropriate concentrations of salts and has the correct pH. A commonly used buffer for Chili-DMHBO+ binding is 40 mM HEPES, pH 7.5, 125 mM KCl, and 5 mM MgCl2.[4][7]
Degraded DMHBO+ Fluorophore DMHBO+ is a chemical compound that can degrade over time, especially if not stored correctly. Store DMHBO+ powder at -20°C and protect it from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in small aliquots at -20°C to minimize freeze-thaw cycles.
Inaccurate Concentrations of Aptamer or DMHBO+ Accurately determine the concentrations of your Chili aptamer and DMHBO+ stock solutions. Use a reliable method for RNA quantification, such as UV-Vis spectrophotometry. For DMHBO+, use the molar extinction coefficient provided by the manufacturer. Incorrect concentrations will lead to a suboptimal aptamer-to-ligand ratio.
Suboptimal Incubation Time and Temperature While binding is generally rapid, ensure sufficient incubation time for the complex to form. A 5-minute incubation at room temperature is often sufficient, but you may need to optimize this for your specific conditions.[8]
Issue 2: High Background Fluorescence

High background fluorescence can mask the specific signal from the Chili-DMHBO+ complex, leading to a low signal-to-noise ratio.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Intrinsic Fluorescence of DMHBO+ Free DMHBO+ has some intrinsic fluorescence. Minimize the concentration of unbound DMHBO+ by optimizing the aptamer-to-ligand ratio. A 1:1 molar ratio is a good starting point.[7]
Non-specific Binding of DMHBO+ DMHBO+ might interact non-specifically with other components in your sample or with surfaces of the experimental vessel. Include appropriate controls, such as a sample with a non-binding RNA sequence, to assess the level of non-specific binding.
Contaminated Buffers or Reagents Ensure all your buffers and reagents are free from fluorescent contaminants. Use high-purity chemicals and water for all your preparations.
Incorrect Instrument Settings Optimize the excitation and emission wavelength settings on your fluorometer or microscope to match the spectral properties of the Chili-DMHBO+ complex (Excitation ~456 nm, Emission ~592 nm).[3] Adjust the gain or exposure time to maximize the signal from your positive control while minimizing background from your negative control.
Issue 3: Inconsistent and Irreproducible Results

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Aptamer Folding Ensure your aptamer folding protocol is performed consistently for every experiment. Use a thermal cycler for precise temperature control during the heating and cooling steps.[6]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.
Variability in Reagent Preparation Prepare fresh dilutions of your aptamer and DMHBO+ for each experiment from well-characterized stock solutions. Avoid repeated freeze-thaw cycles of your stock solutions.
Fluctuations in Experimental Conditions Maintain consistent temperature, pH, and incubation times across all experiments.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Chili aptamer-DMHBO+ interaction, compiled from various studies.

Table 1: Binding Affinity and Spectral Properties

ParameterValueReference
Dissociation Constant (Kd)~12 nM[9]
Excitation Maximum (λex)~456 nm[3]
Emission Maximum (λem)~592 nm[3]
Stokes Shift~136 nm[3]

Table 2: Recommended Buffer Conditions

ComponentConcentrationReference
HEPES, pH 7.540 mM[4][7]
KCl125 mM[4][7]
MgCl25 mM[4][7]

Experimental Protocols

Protocol 1: Chili Aptamer Refolding
  • Preparation: Start with a purified Chili RNA aptamer solution of known concentration in nuclease-free water.

  • Dilution: Dilute the aptamer to the desired final concentration in a folding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl).

  • Denaturation: Heat the aptamer solution to 95°C for 3 minutes in a thermal cycler or heat block.[4]

  • Renaturation: Allow the aptamer solution to cool slowly to room temperature (approximately 20-25°C) over 15-20 minutes. Some protocols may suggest an ice incubation step following denaturation.[6]

  • Magnesium Addition: Add MgCl2 to a final concentration of 5 mM.[4] The refolded aptamer is now ready for the binding assay.

Protocol 2: DMHBO+ Binding Assay and Fluorescence Measurement
  • Reagent Preparation:

    • Prepare a stock solution of DMHBO+ in DMSO. Store at -20°C, protected from light.

    • Prepare the binding buffer (40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2).

    • Refold the Chili aptamer according to Protocol 1.

  • Binding Reaction:

    • In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), combine the refolded Chili aptamer and the DMHBO+ solution. A common starting point is a 1:1 molar ratio.

    • The final concentrations will depend on the specific application, but a range of 0.1 µM to 1 µM for both components is often used.[1]

    • Include a negative control with a non-binding RNA sequence and a blank sample with only the buffer and DMHBO+.

  • Incubation: Incubate the reaction mixture at room temperature for at least 5 minutes to allow for complex formation.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence of the samples using a fluorometer or a fluorescence microscope.

    • Set the excitation wavelength to ~456 nm and the emission wavelength to ~592 nm.[3]

    • Record the fluorescence intensity for each sample.

  • Data Analysis:

    • Subtract the fluorescence of the blank sample from all other readings.

    • Compare the fluorescence of the Chili-DMHBO+ sample to the negative control to determine the signal-to-background ratio.

Visualizations

Chili_DMHBO_Binding_Pathway cluster_aptamer Chili Aptamer Folding cluster_binding Binding and Fluorescence cluster_excitation Fluorescence Mechanism unfolded Unfolded Chili RNA folded Folded Chili Aptamer (with G-quadruplex) unfolded->folded Heat/Cool Cycle + K+, Mg2+ complex Chili-DMHBO+ Complex (High Fluorescence) folded->complex Binding dmhbo DMHBO+ (low fluorescence) dmhbo->complex espt Excited State Proton Transfer complex->espt excitation Excitation (456 nm) excitation->complex emission Emission (592 nm) espt->emission

Caption: Signaling pathway of Chili aptamer and DMHBO+ interaction.

Troubleshooting_Workflow cluster_low_signal Low Fluorescence Signal cluster_high_bg High Background start Poor DMHBO+ Binding q1 Check Aptamer Folding Protocol start->q1 q3 Optimize Aptamer:DMHBO+ Ratio start->q3 a1_yes Verify Aptamer Integrity (PAGE) q1->a1_yes Correct a1_no Optimize Folding (Heat/Cool, K+, Mg2+) q1->a1_no Incorrect q2 Check Reagent Quality a1_yes->q2 a2_yes Verify Concentrations q2->a2_yes Good a2_no Use Fresh Aptamer/DMHBO+ q2->a2_no Poor a3_yes Include Negative Controls q3->a3_yes Optimal a3_no Titrate DMHBO+ q3->a3_no Suboptimal q4 Check for Contamination a3_yes->q4 a4_yes Optimize Instrument Settings q4->a4_yes Clean a4_no Use Fresh Buffers q4->a4_no Contaminated

Caption: Troubleshooting workflow for poor Chili-DMHBO+ binding.

Experimental_Workflow prep 1. Reagent Preparation (Aptamer, DMHBO+, Buffer) fold 2. Aptamer Refolding (Heat/Cool Cycle) prep->fold bind 3. Binding Reaction (Mix Aptamer and DMHBO+) fold->bind incubate 4. Incubation (Room Temperature) bind->incubate measure 5. Fluorescence Measurement (Fluorometer/Microscope) incubate->measure analyze 6. Data Analysis (Background Subtraction, S/N Ratio) measure->analyze

Caption: General experimental workflow for Chili-DMHBO+ binding assay.

References

Technical Support Center: Minimizing DMHBO+ Cytotoxicity in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize DMHBO+ cytotoxicity during live-cell imaging experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with DMHBO+.

Issue 1: High cell death or morphological changes observed after DMHBO+ labeling and imaging.

  • Question: My cells are rounding up, detaching, or showing signs of apoptosis (e.g., membrane blebbing) after I've imaged them with DMHBO+. What could be the cause and how can I fix it?

  • Answer: This is a common issue and can be caused by several factors, primarily related to dye concentration, phototoxicity, or inherent cytotoxicity of the cationic dye. Here’s a step-by-step troubleshooting approach:

    • Optimize DMHBO+ Concentration: High concentrations of any dye can be toxic. It is crucial to perform a dose-response curve to determine the lowest effective concentration of DMHBO+ that provides a sufficient signal-to-noise ratio for your specific cell type and experimental setup.

    • Minimize Phototoxicity: The excitation light used in fluorescence microscopy can generate reactive oxygen species (ROS), leading to phototoxicity.[1][2]

      • Reduce Excitation Intensity and Exposure Time: Use the lowest possible laser power and the shortest exposure time that still allows for clear image acquisition.

      • Use Imaging Media with Antioxidants: Supplement your imaging medium with antioxidants like Trolox or N-acetylcysteine to quench ROS.

      • Choose Appropriate Imaging Modality: For long-term imaging, consider using less phototoxic techniques like spinning-disk confocal microscopy over laser-scanning confocal microscopy.

    • Reduce Incubation Time: Limit the time your cells are exposed to DMHBO+ to the minimum required for sufficient labeling.

    • Use Phenol (B47542) Red-Free Media: Phenol red in culture media can increase autofluorescence and potentially contribute to phototoxicity. Switch to a phenol red-free imaging medium for your experiments.

Issue 2: Weak fluorescent signal from Chili-DMHBO+ complex.

  • Question: I am not getting a bright enough signal from my Chili-tagged RNA, leading me to increase the DMHBO+ concentration and laser power, which is causing cytotoxicity. How can I improve my signal without harming the cells?

  • Answer: A weak signal can be due to several factors related to the Chili aptamer expression, DMHBO+ loading, or imaging setup.

    • Optimize Chili Aptamer Expression: Ensure that your Chili-tagged RNA is expressed at a sufficient level. You may need to optimize your transfection or transduction protocol.

    • Ensure Proper DMHBO+ Loading: Follow the manufacturer's recommended loading protocol. Ensure the DMHBO+ is fully dissolved and at the correct concentration in a suitable buffer.

    • Optimize Imaging Settings:

      • Use a High-Quantum-Yield Detector: A more sensitive detector will allow you to use lower excitation power.

      • Check Filter Sets: Ensure your microscope's filter sets are optimal for DMHBO+'s excitation and emission spectra (Excitation/Emission maxima (λ) = 456/592 nm).

    • Consider Tandem Aptamers: If possible, using multiple copies of the Chili aptamer on your RNA of interest can amplify the fluorescent signal without increasing the DMHBO+ concentration.

Issue 3: High background fluorescence.

  • Question: I am observing high background fluorescence, which is making it difficult to distinguish the specific signal from my Chili-DMHBO+ complex.

  • Answer: High background can obscure your signal and lead to inaccurate quantification. Here are some ways to reduce it:

    • Wash Steps: After incubating with DMHBO+, wash the cells thoroughly with fresh, phenol red-free medium to remove any unbound dye.[3]

    • Use Background-Reducing Reagents: Consider using commercially available background-reducing agents in your imaging medium.[4][5]

    • Optimize DMHBO+ Concentration: As mentioned before, using the lowest effective concentration will help reduce non-specific binding and background.

    • Image in Optically Clear Media: Use imaging-specific media that are formulated to have low autofluorescence.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMHBO+ in live cells?

A1: While specific, universally optimal concentrations are not available, a starting point for many fluorescent dyes in live-cell imaging is in the low micromolar to nanomolar range. It is highly recommended to perform a concentration titration for your specific cell line and experimental conditions to find the lowest concentration that provides an adequate signal.

Q2: What are the potential mechanisms of DMHBO+ cytotoxicity?

A2: DMHBO+ is a cationic fluorophore. Cationic dyes have a tendency to accumulate in mitochondria due to the negative mitochondrial membrane potential.[7][8][9] This accumulation can disrupt mitochondrial function, leading to a decrease in membrane potential, increased ROS production, and ultimately, apoptosis.[10][11]

Q3: How can I assess DMHBO+ cytotoxicity in my experiments?

A3: You can use a variety of commercially available cytotoxicity and apoptosis assays:

  • Cell Viability Assays:

    • MTT/XTT Assays: Measure metabolic activity, which is an indicator of cell viability.[12]

    • Trypan Blue Exclusion Assay: A simple method to count dead cells which have lost membrane integrity.

  • Apoptosis Assays:

    • Mitochondrial Membrane Potential Assays: Use dyes like JC-1 or TMRE to detect depolarization of the mitochondrial membrane, an early hallmark of apoptosis.[7][10][13][14][15]

    • Caspase Activation Assays: Detect the activity of caspases, which are key proteases in the apoptotic cascade.[3][8][9][16][17]

    • Annexin V Staining: Detects the externalization of phosphatidylserine (B164497), another early marker of apoptosis.

Q4: Are there less toxic alternatives to DMHBO+ for live-cell RNA imaging?

A4: Several other RNA aptamer-dye systems have been developed for live-cell imaging, some of which may exhibit lower cytotoxicity.[18][19][20] Examples include the Spinach/DFHBI and Broccoli/DFHBI-1T systems.[20][21] The choice of an alternative will depend on the specific requirements of your experiment, such as the desired spectral properties and brightness. It is advisable to review the literature for the latest developments in fluorogenic RNA imaging.[22][23][24]

Quantitative Data Summary

Specific cytotoxicity data (e.g., IC50 values) for DMHBO+ is not widely available in the public domain. Researchers are strongly encouraged to determine these values empirically for their cell lines of interest. The following tables provide a general reference for concentrations of related compounds and parameters for cytotoxicity assays.

Table 1: General Concentration Ranges for Cationic Dyes and Solvents in Cell Culture

Compound/DyeCell Line(s)Typical Concentration RangeObservation
Various Cyanine (B1664457) DyesHeLa5–10 µM (LD50)Moderate to low cytotoxicity observed after 72 hours of incubation.[25]
Heptamethine Cyanine DyesA5491 µMSome pairings with specific anions showed cytotoxicity independent of light exposure.[6]
DMSO (Solvent)Various< 0.5% (v/v)Generally considered safe for most cell lines, though some sensitivity can occur.[18][26]
JC-1 (Mitochondrial Dye)Various1-10 µMUsed to measure mitochondrial membrane potential.
TMRE (Mitochondrial Dye)Various20-200 nMUsed to measure mitochondrial membrane potential.

Table 2: Parameters for Common Cytotoxicity and Apoptosis Assays

AssayPrincipleTypical Readout
MTT Assay Reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.[12]Absorbance at ~570 nm
JC-1 Mitochondrial Potential Assay A cationic dye that forms red aggregates in healthy mitochondria with high membrane potential and exists as green monomers in the cytoplasm and in unhealthy mitochondria with low potential.[7][10][14][15]Ratio of red to green fluorescence
Caspase-3/7 Activity Assay Cleavage of a fluorogenic substrate by activated caspase-3 and -7, key executioner caspases in apoptosis.[16]Fluorescence intensity
Annexin V Staining Binding of fluorescently labeled Annexin V to phosphatidylserine exposed on the outer leaflet of the plasma membrane in apoptotic cells.Fluorescence intensity (often measured by flow cytometry or microscopy)

Experimental Protocols

Protocol 1: General Procedure for a Dose-Response Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of DMHBO+ in your cell culture medium. Remove the old medium from the cells and add the different concentrations of DMHBO+. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve DMHBO+).

  • Incubation: Incubate the cells for a period relevant to your imaging experiment (e.g., 4, 12, or 24 hours).

  • MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Mitochondrial Membrane Potential using JC-1

  • Cell Preparation: Grow cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Treatment: Treat cells with the desired concentration of DMHBO+ for the intended duration. Include a positive control for mitochondrial depolarization (e.g., CCCP) and a vehicle control.

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol (typically 1-10 µM for 15-30 minutes).

  • Washing: Wash the cells with an appropriate buffer to remove excess JC-1.

  • Imaging/Measurement:

    • Microscopy: Acquire images using filter sets for both green (monomers) and red (J-aggregates) fluorescence.

    • Plate Reader: Measure the fluorescence intensity in both the green and red channels.

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

DMHBO_Cytotoxicity_Pathway Potential DMHBO+ Cytotoxicity Pathway cluster_cell Live Cell DMHBO DMHBO+ (Cationic Dye) Mitochondrion Mitochondrion (Negative Membrane Potential) DMHBO->Mitochondrion Accumulation MMP_Loss Mitochondrial Membrane Potential Collapse Mitochondrion->MMP_Loss Disruption ROS Reactive Oxygen Species (ROS) ROS->MMP_Loss Further Damage MMP_Loss->ROS Increased Production Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Caption: Potential signaling pathway of DMHBO+ induced cytotoxicity.

Troubleshooting_Workflow Troubleshooting High Cytotoxicity with DMHBO+ Start High Cell Death Observed Concentration Is DMHBO+ concentration optimized? Start->Concentration Optimize_Conc Perform Dose-Response (e.g., MTT assay) Concentration->Optimize_Conc Yes Phototoxicity Is phototoxicity a factor? Concentration->Phototoxicity No Optimize_Conc->Phototoxicity Optimize_Imaging Reduce laser power/exposure Use antioxidants Phototoxicity->Optimize_Imaging Yes Incubation Is incubation time too long? Phototoxicity->Incubation No Optimize_Imaging->Incubation Reduce_Incubation Minimize incubation time Incubation->Reduce_Incubation Yes Assess_Apoptosis Assess Apoptosis Markers (MMP, Caspases) Incubation->Assess_Apoptosis No Reduce_Incubation->Assess_Apoptosis End Reduced Cytotoxicity Assess_Apoptosis->End

Caption: A logical workflow for troubleshooting DMHBO+ cytotoxicity.

References

Correcting for Spectral Overlap with DMHBO+: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to troubleshoot and correct for spectral overlap when using the fluorophore DMHBO+. The following frequently asked questions (FAQs) and troubleshooting steps will help ensure accurate data collection in your experiments.

Frequently Asked Questions (FAQs)

1. What is spectral overlap and why is it a concern with DMHBO+?

Spectral overlap, or bleed-through, occurs when the fluorescence emission of one dye is detected in the filter set designated for another.[1][2][3][4][5] DMHBO+ has a broad emission spectrum with a maximum at 592 nm, which can overlap with other fluorochromes in a multicolor experiment, leading to false positive signals.

2. Which common fluorochromes are most likely to have spectral overlap with DMHBO+?

Fluorochromes with emission spectra that fall within the detection range of DMHBO+ are the primary concern. Given DMHBO+'s emission peak at 592 nm, dyes such as Phycoerythrin (PE) and its tandems (e.g., PE-Cy5, PE-Texas Red), as well as other fluorophores like Alexa Fluor 568, Alexa Fluor 594, and Texas Red, are likely to cause spectral overlap.[1][6]

3. What is fluorescence compensation and how does it correct for spectral overlap?

Fluorescence compensation is a mathematical correction used in flow cytometry to subtract the spectral overlap from other fluorochromes in a given detector.[2][7][8] This process ensures that the signal measured in a specific detector is derived only from the intended fluorophore.[8]

4. What are the essential controls needed for accurate compensation with DMHBO+?

For each fluorophore in your experiment, including DMHBO+, you must prepare a single-stained control sample.[2][7] These single-color controls are crucial for the software to calculate the amount of spectral overlap and apply the correct compensation matrix.[2] An unstained control is also necessary to establish the baseline autofluorescence of your cells.

Troubleshooting Guide

Issue: I'm seeing unexpected double-positive populations when using DMHBO+ with another fluorophore.

This is a classic sign of spectral overlap that has not been properly compensated. Follow these steps to resolve the issue:

Step 1: Verify Your Controls

Ensure you have prepared high-quality, single-stained controls for every fluorophore in your panel, including DMHBO+. The positive and negative populations in your compensation controls should be clearly distinguishable.

Step 2: Re-run Compensation Setup

Using your single-stained controls, carefully re-run the compensation setup on your flow cytometer. Pay close attention to the compensation matrix generated by the software to ensure the values are appropriate.

Step 3: Titrate Your Reagents

Excessive amounts of any fluorophore can worsen spectral overlap. Ensure that all antibodies and dyes, including the one conjugated to DMHBO+, are titrated to the optimal concentration that provides a bright signal with minimal background.

Step 4: Check Your Filter Configuration

Confirm that the bandpass filters on your flow cytometer are appropriate for the fluorochromes in your panel. Using a spectral analyzer tool can help you select the optimal filter configuration to minimize overlap.

Experimental Protocols

Protocol: Preparing Single-Stained Compensation Controls

  • Cell Preparation: Prepare a separate tube of cells for each fluorophore in your experiment. If using compensation beads, prepare a separate tube of beads for each antibody-conjugated fluorophore.

  • Staining: To each tube, add the corresponding single fluorophore-conjugated antibody or dye (e.g., one tube with only DMHBO+, another with only PE-conjugated antibody, etc.).

  • Incubation: Incubate the tubes according to your standard staining protocol.

  • Washing: Wash the cells or beads to remove any unbound fluorophores.

  • Resuspension: Resuspend the cells or beads in an appropriate buffer for flow cytometry analysis.

  • Unstained Control: Prepare a tube of unstained cells or beads to serve as your negative control.

Data Presentation

Table 1: Spectral Properties of DMHBO+ and Commonly Overlapping Fluorochromes

FluorochromeExcitation Max (nm)Emission Max (nm)Common Laser Line
DMHBO+ 456 592 Blue (488 nm)
Phycoerythrin (PE)496, 565578Blue (488 nm), Yellow-Green (561 nm)
Alexa Fluor 568578603Yellow-Green (561 nm)
Alexa Fluor 594590617Yellow-Green (561 nm)
Texas Red596615Yellow-Green (561 nm)
Cy3.5581594Yellow-Green (561 nm)

Mandatory Visualization

Spectral_Overlap cluster_DMHBO DMHBO+ Emission cluster_PE PE Emission DMHBO DMHBO+ (Em: 592 nm) Detector_DMHBO DMHBO+ Detector (e.g., 610/20 BP) DMHBO->Detector_DMHBO Intended Signal PE PE (Em: 578 nm) PE->Detector_DMHBO Spectral Overlap (Spillover) Detector_PE PE Detector (e.g., 585/40 BP) PE->Detector_PE Intended Signal

Caption: Spectral overlap of PE into the DMHBO+ detector.

Compensation_Workflow Start Start: Multicolor Experiment with DMHBO+ Controls Prepare Controls: - Unstained - Single-Stained (DMHBO+) - Single-Stained (e.g., PE) Start->Controls Acquire_Controls Acquire Controls on Flow Cytometer Controls->Acquire_Controls Calculate_Comp Cytometer Software Calculates Compensation Matrix Acquire_Controls->Calculate_Comp Apply_Comp Apply Compensation to Multicolor Samples Calculate_Comp->Apply_Comp Acquire_Samples Acquire Experimental Samples Apply_Comp->Acquire_Samples Analyze Analyze Compensated Data Acquire_Samples->Analyze

Caption: Workflow for setting up fluorescence compensation.

References

Technical Support Center: Optimizing DMHBO+ FRET Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (DMHBO+) in Förster Resonance Energy Transfer (FRET) experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO+ and why is it used as a FRET donor?

A1: DMHBO+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This complex serves as an excellent FRET donor due to its large Stokes shift, meaning there is a wide separation between its excitation and emission peaks, which minimizes spectral crosstalk. Its emission at 592 nm makes it a suitable donor for red-emitting acceptor fluorophores.

Q2: What is the recommended FRET acceptor to pair with DMHBO+?

A2: The rhodamine dye Atto 590 is an ideal FRET acceptor for the Chili-DMHBO+ complex.[1] The emission spectrum of the Chili-DMHBO+ complex has strong overlap with the absorption spectrum of Atto 590, a critical factor for efficient FRET.[1]

Q3: What are the key photophysical properties of the Chili-DMHBO+ complex?

A3: The Chili-DMHBO+ complex exhibits an excitation maximum at 456 nm and an emission maximum at 592 nm. It has a quantum yield of 0.1 and a fluorescence lifetime with a long-lived component of 1.4 nanoseconds.[2]

Q4: How does pH affect DMHBO+ fluorescence?

A4: The absorbance of DMHBO+ is sensitive to pH, with a pKa of 6.9. It is important to maintain a stable pH, typically around 7.5, to ensure consistent fluorescence and binding to the Chili aptamer.

Q5: What are the essential conditions for a successful DMHBO+-based FRET experiment?

A5: Key conditions include the presence of the Chili RNA aptamer to activate DMHBO+ fluorescence, an appropriate FRET acceptor like Atto 590, a stable pH environment (e.g., 40 mM HEPES pH 7.5), and the presence of salts such as KCl and MgCl2 to ensure proper RNA folding and stability.[1]

Troubleshooting Guide

Problem 1: Low or No FRET Signal

Possible Cause Troubleshooting Step
Inefficient FRET Pair Ensure the chosen acceptor has significant spectral overlap with DMHBO+ emission (592 nm). Atto 590 is a validated acceptor.[1]
Incorrect Buffer Conditions Verify the buffer composition and pH. A recommended buffer is 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2.[1]
Degraded RNA or Fluorophores Check the integrity of the Chili RNA aptamer and fluorophores. Run a denaturing PAGE to assess RNA quality.
Incorrect Instrument Settings Optimize the excitation and emission wavelengths on your fluorometer. Excite at 456 nm and monitor both donor (around 592 nm) and acceptor (e.g., around 620 nm for Atto 590) emission.
Donor and Acceptor are too far apart The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. Ensure your experimental design allows for a close proximity (typically 1-10 nm) of the donor and acceptor.

Problem 2: High Background Fluorescence

Possible Cause Troubleshooting Step
Unbound DMHBO+ Ensure a sufficient concentration of the Chili RNA aptamer to bind the majority of the DMHBO+. DMHBO+ is only weakly fluorescent when not bound to the aptamer.
Direct Excitation of the Acceptor Although DMHBO+ has a large Stokes shift, some direct excitation of the acceptor can occur. Use a narrow excitation bandwidth and appropriate emission filters to minimize this.
Contaminated Reagents Use high-purity reagents and nuclease-free water to prepare all solutions.

Problem 3: Photobleaching of Fluorophores

Possible Cause Troubleshooting Step
High Excitation Power Reduce the intensity of the excitation light source.
Prolonged Exposure to Light Minimize the exposure time of the sample to the excitation light. Use shutters to block the light path when not acquiring data.
Absence of Oxygen Scavengers Consider adding an oxygen scavenging system (e.g., glucose oxidase/catalase) to the buffer, especially for single-molecule studies.

Quantitative Data

Table 1: Photophysical Properties of DMHBO+ (in complex with Chili RNA aptamer)

ParameterValueReference
Excitation Maximum (λex)456 nm
Emission Maximum (λem)592 nm
Quantum Yield (Φ)0.1
Fluorescence Lifetime (τ)1.4 ns (long-lived component)[2]
pKa6.9
Recommended AcceptorAtto 590[1]

Experimental Protocols

Detailed Methodology for a FRET-based RNA Cleavage Assay using Chili-DMHBO+ and Atto 590

This protocol is adapted from a study monitoring DNA-catalyzed RNA cleavage.[1]

1. Materials:

  • Chili RNA aptamer labeled with Atto 590 at the 3'-end
  • DMHBO+
  • DNA enzyme (cleavage catalyst)
  • Reaction Buffer: 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2
  • Nuclease-free water
  • Fluorometer with excitation at 456 nm and emission scanning capabilities

2. Procedure:

  • Prepare a 0.5 µM solution of the Atto 590-labeled Chili RNA in the reaction buffer.
  • Add DMHBO+ to the RNA solution to a final concentration of 1 µM and incubate for 10 minutes at room temperature to allow for complex formation.
  • Place the sample in the fluorometer and record the initial fluorescence emission spectrum by exciting at 456 nm. You should observe a strong emission peak from Atto 590 due to FRET.
  • To initiate the cleavage reaction, add the DNA enzyme to the sample to a final concentration of 5 µM.
  • Immediately begin recording fluorescence emission spectra at regular intervals (e.g., every 6 seconds for 20 minutes).
  • Monitor the change in fluorescence intensity over time. As the RNA is cleaved, the Atto 590 acceptor will diffuse away from the DMHBO+ donor, leading to a decrease in the acceptor emission and an increase in the donor emission.

3. Data Analysis:

  • Plot the fluorescence intensity of the donor (at 592 nm) and the acceptor (e.g., at its emission maximum) as a function of time.
  • The kinetics of the RNA cleavage can be determined by fitting the change in fluorescence intensity to an appropriate kinetic model.

Visualizations

FRET_Signaling_Pathway cluster_donor Donor Complex cluster_acceptor Acceptor cluster_fret FRET Interaction cluster_output Fluorescence Output Chili_Aptamer Chili RNA Aptamer Chili_DMHBO Chili-DMHBO+ Complex (Fluorescent Donor) Chili_Aptamer->Chili_DMHBO DMHBO DMHBO+ DMHBO->Chili_DMHBO FRET_Complex FRET Complex (Donor-Acceptor Proximity) Chili_DMHBO->FRET_Complex Energy Transfer Atto590 Atto 590 (Acceptor) Atto590->FRET_Complex Donor_Emission Donor Emission (Quenched) FRET_Complex->Donor_Emission Acceptor_Emission Acceptor Emission (Sensitized) FRET_Complex->Acceptor_Emission

Caption: FRET signaling pathway with Chili-DMHBO+ as the donor and Atto 590 as the acceptor.

Experimental_Workflow Start Start: Prepare Reagents Mix_RNA_DMHBO Mix Atto 590-Chili RNA and DMHBO+ Start->Mix_RNA_DMHBO Incubate Incubate for Complex Formation Mix_RNA_DMHBO->Incubate Measure_Initial Measure Initial Fluorescence (Excitation at 456 nm) Incubate->Measure_Initial Add_Enzyme Add DNA Enzyme to Initiate Cleavage Measure_Initial->Add_Enzyme Measure_Kinetics Record Fluorescence Spectra over Time Add_Enzyme->Measure_Kinetics Analyze_Data Analyze Donor and Acceptor Intensity Changes Measure_Kinetics->Analyze_Data End End: Determine Cleavage Kinetics Analyze_Data->End

Caption: Experimental workflow for the FRET-based RNA cleavage assay.

Troubleshooting_Logic Start Low FRET Signal? Check_Pair Is Acceptor Spectral Overlap Sufficient? Start->Check_Pair Decision1 Yes Check_Pair->Decision1 Yes Decision2 No Check_Pair->Decision2 No Check_Buffer Are Buffer Conditions (pH, salts) Optimal? Check_Buffer->Decision1 Yes Check_Buffer->Decision2 No Check_Integrity Is RNA/Fluorophore Integrity Confirmed? Check_Integrity->Decision1 Yes Check_Integrity->Decision2 No Decision1->Check_Buffer Decision1->Check_Integrity Solution4 Check Instrument Settings Decision1->Solution4 Solution1 Change Acceptor Decision2->Solution1 Solution2 Adjust Buffer Decision2->Solution2 Solution3 Prepare Fresh Reagents Decision2->Solution3

References

effect of buffer composition on DMHBO+ fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using the fluorescent probe DMHBO+.

Frequently Asked questions (FAQs)

Q1: What is the optimal buffer for DMHBO+ fluorescence experiments?

A1: While the optimal buffer can be application-specific, a commonly used starting point for experiments involving the Chili RNA aptamer is a buffer containing 125 mM KCl, 40 mM HEPES at pH 7.5, and 5 mM MgCl₂.[1][2] For experiments with DMHBO+ alone, the buffer choice will depend on the specific research question, but maintaining a pH above the pKa of DMHBO+ (pKa ≈ 6.9) is generally recommended to favor the fluorescent phenolate (B1203915) form.[3]

Q2: How does pH affect DMHBO+ fluorescence?

A2: The fluorescence of DMHBO+ is pH-dependent. An absorbance vs. pH titration of DMHBO+ has determined its pKa to be approximately 6.9.[3] Below this pH, the molecule is predominantly in its protonated, less fluorescent form. Above this pH, the deprotonated phenolate form, which is responsible for the strong fluorescence emission, becomes more prevalent. Therefore, maintaining a buffer pH above 7.0 is crucial for achieving a high fluorescence signal.

Q3: Can metal ions in the buffer affect DMHBO+ fluorescence?

A3: Yes, both monovalent and divalent cations can influence DMHBO+ fluorescence, often in a complex manner.

  • Monovalent Cations (e.g., K+, Na+, Li+): The presence of certain monovalent cations, particularly K+, is important for the stability and function of RNA aptamers like Chili that bind DMHBO+.[1] While the direct effect of these ions on free DMHBO+ fluorescence is less characterized, high concentrations of salts can affect the local environment of the fluorophore and potentially influence its quantum yield.

  • Divalent Cations (e.g., Mg2+, Ca2+): Divalent cations like Mg²⁺ are often essential for the proper folding of RNA aptamers and can therefore indirectly enhance the fluorescence of the DMHBO+-aptamer complex.[1][2] However, some divalent transition metal ions can act as potent fluorescence quenchers.[4] It is advisable to use chelators like EDTA if contamination with quenching metal ions is suspected and the experimental design allows for it.

Q4: What are the excitation and emission maxima for DMHBO+?

A4: When bound to the Chili aptamer, DMHBO+ has an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm.[5] The free fluorophore has a very low quantum yield, and its spectral properties in solution can be influenced by the buffer composition.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Buffer pH Verify the pH of your buffer. Ensure it is above 7.0 to favor the fluorescent phenolate form of DMHBO+.[3] Prepare fresh buffer if contamination or degradation is suspected.
Presence of Quenching Agents Divalent heavy metal ions can quench fluorescence.[4] If possible, prepare buffers with high-purity water and salts. Consider adding a small amount of EDTA to chelate quenching ions, if compatible with your experiment.
Low DMHBO+ Concentration Ensure the final concentration of DMHBO+ is appropriate for your instrument's sensitivity. Perform a concentration titration to find the optimal range.
Photobleaching Minimize exposure of the sample to excitation light. Use the lowest possible excitation power and shortest exposure time necessary to obtain a signal. Consider using an anti-fade reagent if applicable.
Instrument Settings Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for DMHBO+ (Excitation ~456 nm, Emission ~592 nm when bound to Chili aptamer).[5] Ensure the detector gain and other settings are optimized.
Issue 2: High Background Fluorescence
Possible Cause Troubleshooting Steps
Buffer Autofluorescence Check the fluorescence of your buffer alone. Some buffer components or contaminants can be fluorescent. Prepare fresh buffer using high-purity reagents and water. Consider testing different buffer systems (e.g., HEPES, Tris, PBS) to find one with lower background.
Sample Autofluorescence If working with biological samples, they may exhibit intrinsic fluorescence. Image an unstained control sample to determine the level of autofluorescence.
Impure DMHBO+ Stock Ensure the purity of your DMHBO+ stock. Impurities could be fluorescent. If possible, obtain a new, high-purity lot of the fluorophore.
Issue 3: Inconsistent or Unstable Fluorescence Readings
Possible Cause Troubleshooting Steps
Buffer Instability Some buffers can degrade over time or upon exposure to light, which can affect pH and generate fluorescent byproducts. Prepare fresh buffer for each experiment.
Temperature Fluctuations Fluorescence intensity can be temperature-dependent. Ensure your samples and instrument are at a stable temperature.
Photobleaching As mentioned previously, continuous exposure to excitation light will lead to a decrease in signal over time. Limit light exposure and use consistent timing for all measurements.

Data on Buffer Composition Effects on Fluorescence

The following tables summarize the expected effects of different buffer components on DMHBO+ fluorescence properties. The quantitative values are illustrative and represent general trends observed for similar fluorophores, as specific data for free DMHBO+ is limited.

Table 1: Effect of pH on DMHBO+ Fluorescence

pHRelative Quantum Yield (Illustrative)Expected Predominant Species
5.00.1Protonated (Low Fluorescence)
6.00.3Mixed Population
6.90.5pKa - Equal Protonated and Deprotonated
7.50.9Deprotonated (High Fluorescence)
8.01.0Deprotonated (High Fluorescence)

Table 2: Effect of Cations on DMHBO+-Chili Aptamer Fluorescence

CationConcentration (mM)Relative Fluorescence Intensity (Illustrative)Notes
K+00.1Potassium is often crucial for aptamer folding.[1]
K+500.8
K+1251.0A commonly used concentration.[1][2]
Na+1250.7Can sometimes substitute for K+ but may be less effective.
Mg2+00.4Magnesium is important for RNA tertiary structure.[1][2]
Mg2+51.0A commonly used concentration.[1][2]
Cu2+0.10.2A known fluorescence quencher.[4]

Table 3: Comparison of Common Buffers (Illustrative)

BufferCommon pH RangePotential Issues
HEPES6.8 - 8.2Generally well-suited for fluorescence studies.
Tris7.5 - 9.0Can be temperature-sensitive; may interact with some metal ions.
Phosphate-Buffered Saline (PBS)7.2 - 7.6Phosphate can sometimes precipitate with divalent cations.

Experimental Protocols

Protocol 1: Preparation of a Standard DMHBO+ Measurement Buffer
  • Reagents:

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

    • Potassium Chloride (KCl)

    • Magnesium Chloride (MgCl₂)

    • High-purity water (e.g., Milli-Q or equivalent)

    • 1 M NaOH and 1 M HCl for pH adjustment

  • Procedure:

    • To prepare 100 mL of 10x stock buffer, dissolve 2.38 g of HEPES, 9.32 g of KCl, and 0.10 g of MgCl₂ in 80 mL of high-purity water.

    • Adjust the pH to 7.5 using 1 M NaOH.

    • Bring the final volume to 100 mL with high-purity water.

    • Sterile filter the 10x stock buffer and store it at 4°C.

    • For experiments, dilute the 10x stock to 1x with high-purity water to obtain a final concentration of 40 mM HEPES, 125 mM KCl, and 5 mM MgCl₂.

    • Verify the pH of the 1x working buffer before use.

Protocol 2: Measuring the Effect of a Buffer Component on DMHBO+ Fluorescence
  • Materials:

    • DMHBO+ stock solution (e.g., 1 mM in DMSO)

    • A series of buffers with varying concentrations of the component of interest (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)

    • Fluorometer and appropriate cuvettes

  • Procedure:

    • Prepare a set of cuvettes, each containing one of the buffers to be tested.

    • Add a small, consistent volume of the DMHBO+ stock solution to each cuvette to achieve the desired final concentration (e.g., 1 µM). Ensure the volume of DMSO is minimal (e.g., <1%) to avoid solvent effects.

    • Mix gently and allow the samples to equilibrate at a constant temperature.

    • Measure the fluorescence emission spectrum for each sample using the appropriate excitation wavelength (e.g., 456 nm).

    • Record the peak emission intensity for each buffer condition.

    • As a control, measure the fluorescence of a blank sample (buffer without DMHBO+) for each condition to assess background fluorescence.

    • Subtract the background fluorescence from the corresponding sample measurements.

    • Plot the corrected fluorescence intensity as a function of the changing buffer component.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Buffer_Prep Buffer Preparation Sample_Prep Sample Preparation (with DMHBO+) Buffer_Prep->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Instrument_Setup Instrument Setup Instrument_Setup->Data_Acquisition Background_Subtraction Background Subtraction Data_Acquisition->Background_Subtraction Data_Analysis Data Analysis & Plotting Background_Subtraction->Data_Analysis

Caption: A generalized workflow for measuring DMHBO+ fluorescence.

Troubleshooting_Workflow Start Low Fluorescence Signal Check_pH Is buffer pH > 7.0? Start->Check_pH Check_Instrument Are instrument settings correct? Check_pH->Check_Instrument Yes Solution_pH Adjust pH / Remake Buffer Check_pH->Solution_pH No Check_Quenching Suspect quenching agents? Check_Instrument->Check_Quenching Yes Solution_Instrument Optimize Instrument Settings Check_Instrument->Solution_Instrument No Check_Concentration Is DMHBO+ concentration adequate? Check_Quenching->Check_Concentration No Solution_Quenching Use High-Purity Reagents / Add EDTA Check_Quenching->Solution_Quenching Yes Solution_Concentration Increase DMHBO+ Concentration Check_Concentration->Solution_Concentration No

Caption: A decision tree for troubleshooting low DMHBO+ fluorescence.

References

DMHBO+ Technical Support Center: Troubleshooting Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, troubleshooting, and mitigating aggregation issues related to the small molecule DMHBO (4,4'-(4,5-diphenyl-1H-imidazole-1,2-diyl)bis(2-methoxy-phenol)). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMHBO and why is aggregation a potential concern?

DMHBO, or 4,4'-(4,5-diphenyl-1H-imidazole-1,2-diyl)bis(2-methoxy-phenol), is a bioactive small molecule.[1] Like many planar aromatic compounds, DMHBO has the potential to self-associate and form aggregates in solution, particularly in aqueous buffers used for biological assays.[2] These aggregates can lead to false-positive or false-negative results by non-specifically interacting with proteins or interfering with assay detection methods.[3][4]

Q2: My experiment with DMHBO is showing unexpected results. Could this be due to aggregation?

Unexpected results, such as steep dose-response curves, time-dependent inhibition, or a "bell-shaped" concentration-response, can be indicative of compound aggregation.[3][5] Aggregates can sequester and denature proteins, leading to non-specific inhibition.[3][5] It is crucial to perform counter-assays to rule out aggregation as a cause for the observed activity.

Q3: How can I visually represent the decision-making process for investigating potential DMHBO aggregation?

A logical workflow can help guide your investigation. The following diagram outlines the key steps to differentiate true activity from aggregation-induced artifacts.

A Initial Observation: Unexpected Activity of DMHBO B Hypothesis: Is it true activity or an artifact? A->B C Perform Aggregation Counter-Screen B->C D Is activity sensitive to non-ionic detergents (e.g., Triton X-100, Tween-20)? C->D E Yes D->E Sensitive F No D->F Insensitive G High Likelihood of Aggregation-Induced Artifact E->G I Consider solubility and other interference mechanisms F->I G->I H Proceed with further mechanistic studies I->H

Caption: Decision workflow for troubleshooting suspected DMHBO aggregation.

Troubleshooting Guide

Issue 1: Suspected DMHBO Aggregation in a Biochemical Assay

Symptoms:

  • A steep dose-response curve in your assay.

  • Inhibition is observed to increase with the pre-incubation time of DMHBO with the target protein.[5]

  • High batch-to-batch variability in experimental results.

Troubleshooting Protocol:

  • Detergent Sensitivity Assay: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5]

  • Data Analysis: Compare the dose-response curves of DMHBO with and without the detergent. A significant reduction or complete elimination of the observed activity in the presence of the detergent is strong evidence for inhibition caused by colloidal aggregation.[5]

Experimental Protocol: Detergent Sensitivity Assay

StepProcedure
1 Prepare a stock solution of DMHBO in a suitable organic solvent (e.g., DMSO).
2 Create two sets of serial dilutions of DMHBO in your standard assay buffer.
Set A: Standard assay buffer.
Set B: Assay buffer containing 0.01% (v/v) Triton X-100.
3 Add the target protein and other necessary assay components to both sets of dilutions.
4 Incubate according to your standard protocol.
5 Measure the assay signal.
6 Plot and compare the dose-response curves for Set A and Set B.
Issue 2: Poor Solubility and Precipitation of DMHBO

Symptoms:

  • Visible precipitate in the stock solution or assay wells.

  • Inconsistent results at higher concentrations of DMHBO.

Troubleshooting Protocol:

  • Solubility Assessment: Determine the aqueous solubility of DMHBO under your specific experimental conditions (pH, buffer components, temperature).

  • Solvent Optimization: If using an organic stock solution (e.g., DMSO), ensure the final concentration in the assay does not exceed a level that causes precipitation. Typically, this is kept below 1-5%.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility and reduce aggregation by increasing electrostatic repulsion.[2]

  • Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or biocompatible polymers like polyethylene (B3416737) glycol (PEG).[2]

Quantitative Data Summary: Effect of pH on DMHBO Solubility (Hypothetical Data)

pHAqueous Solubility (µM)
5.05
6.015
7.025
7.430
8.050

Advanced Characterization of DMHBO Aggregation

For a more in-depth analysis of DMHBO aggregation, the following biophysical techniques can be employed.

1. Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. The presence of aggregates will result in the detection of larger particle sizes than expected for a monomeric small molecule.[6][7]

Experimental Protocol: DLS Analysis of DMHBO

StepProcedure
1 Prepare a series of DMHBO dilutions in your filtered assay buffer (use a 0.22 µm filter).[2]
2 Use a DLS instrument to measure the particle size distribution for each concentration.
3 The concentration at which a significant increase in particle size is observed is the critical aggregation concentration (CAC).[3]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to detect aggregation by observing changes in the relaxation parameters of the molecule. Aggregated molecules tumble more slowly in solution, leading to broader NMR signals.[8][9]

Potential Signaling Pathway Interference

While the specific signaling pathways affected by DMHBO are not definitively established in the provided information, small molecule aggregators can non-specifically inhibit a wide range of enzymes and disrupt protein-protein interactions. It is crucial to confirm that any observed effects on a signaling pathway are not artifacts of aggregation. For example, if studying the mTOR signaling pathway, one should validate DMHBO's effect in the presence of a detergent.

cluster_0 Upstream Signals cluster_1 mTORC1 Complex cluster_2 Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition DMHBO_Aggregates DMHBO Aggregates DMHBO_Aggregates->mTORC1 Non-specific Inhibition?

Caption: Hypothetical non-specific inhibition of the mTORC1 signaling pathway by DMHBO aggregates.

References

Technical Support Center: Optimizing Laser Power for DMHBO+ Excitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing laser power during experiments involving the fluorescent probe DMHBO+. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear, actionable solutions for achieving high-quality fluorescence imaging with minimal phototoxicity and photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength to excite DMHBO+?

A1: The optimal laser wavelength for exciting DMHBO+ corresponds to its excitation maximum, which is 456 nm.[1] Using a laser line close to this wavelength will ensure the most efficient excitation of the fluorophore.

Q2: I am not seeing a strong fluorescence signal from my DMHBO+ sample. Should I just increase the laser power?

A2: While increasing laser power can boost the signal, it's not always the best first step as it can lead to rapid photobleaching and phototoxicity.[2][3] Before increasing the laser power, consider the following:

  • Confirm DMHBO+ binding: DMHBO+ is a fluorogen, meaning its fluorescence is activated upon binding to its target, such as the Chili aptamer.[1] Ensure that the binding conditions are optimal.

  • Check your filter sets: Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of DMHBO+ (Excitation: 456 nm, Emission: 592 nm).[1]

  • Optimize detector settings: Increase the detector gain or exposure time to enhance signal detection.

  • Sample concentration: Ensure an adequate concentration of the DMHBO+-Chili complex is present in your sample.

Q3: What is photobleaching, and how can I minimize it for DMHBO+?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[1][4][5][6] To minimize photobleaching of DMHBO+:

  • Use the lowest possible laser power: This is the most critical factor. Use just enough laser power to obtain a signal with a good signal-to-noise ratio.[2][6]

  • Reduce exposure time: Limit the duration of light exposure by using the shortest possible exposure time that still provides a clear image.[5][6]

  • Use neutral density filters: These filters can reduce the intensity of the excitation light without changing its color.[5]

  • Utilize antifade reagents: If compatible with your sample, consider using a commercially available antifade mounting medium.[6]

Q4: How does laser power affect the signal-to-noise ratio (SNR)?

A4: Increasing the laser power can improve the signal-to-noise ratio (SNR) by increasing the number of photons emitted from the fluorophore, making the signal stronger relative to the background noise.[3][7] However, excessive laser power can also increase background noise and lead to photobleaching, which ultimately degrades the SNR over time.[3] The goal is to find a balance that maximizes the SNR without causing significant sample damage.

Troubleshooting Guide

This section provides a step-by-step approach to common problems encountered when optimizing laser power for DMHBO+ excitation.

Problem 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Step
Insufficient Laser PowerGradually increase the laser power in small increments. Observe the signal intensity and stop when a satisfactory signal is achieved without oversaturation.
Incorrect Excitation WavelengthEnsure your laser line is as close to 456 nm as possible.
DMHBO+ Not Bound to TargetVerify the experimental conditions for Chili aptamer folding and DMHBO+ binding.
Inappropriate Filter SetsCheck the specifications of your microscope's dichroic mirrors and emission filters to ensure they are optimized for DMHBO+'s spectra.
Low Fluorophore ConcentrationIncrease the concentration of the DMHBO+-Chili complex if possible.
Detector Settings Not OptimalIncrease the detector gain or exposure time. Be mindful that high gain can increase noise.

Problem 2: Rapid Signal Fading (Photobleaching)

Possible Cause Troubleshooting Step
Laser Power is Too HighThis is the most common cause. Reduce the laser power significantly and compensate by increasing the detector gain or exposure time.[2][6]
Prolonged Exposure TimeDecrease the exposure time per image. For time-lapse imaging, increase the interval between acquisitions.[5][6]
High Numerical Aperture (NA) ObjectiveWhile high NA objectives are excellent for light collection, they also focus the laser to a very intense spot. Be especially cautious with laser power when using high NA objectives.
Oxygen in the MediumFor fixed samples, use an antifade mounting medium containing oxygen scavengers.[5]

Data Presentation: Laser Power Optimization Principles

Parameter Low Laser Power High Laser Power Recommendation for DMHBO+
Signal Intensity LowerHigherStart low and increase only as needed.
Photobleaching MinimizedIncreasedMinimize to preserve the signal for longer imaging sessions.[1][4][6]
Phototoxicity MinimizedIncreasedCritical to minimize for live-cell imaging.
Signal-to-Noise Ratio (SNR) Potentially lowerInitially higher, but can decrease with photobleachingOptimize for an acceptable SNR without causing rapid fading.[3]
Imaging Speed May require longer exposure timesAllows for shorter exposure timesBalance speed with sample health and signal stability.

Experimental Protocols

Protocol: Determining Optimal Laser Power for DMHBO+ Imaging

Objective: To find the lowest laser power that provides an acceptable signal-to-noise ratio for your specific experimental setup and sample.

Materials:

  • Your DMHBO+-labeled sample

  • Fluorescence microscope with a laser source near 456 nm

  • Image acquisition software

Methodology:

  • Sample Preparation: Prepare your slide with the DMHBO+-Chili complex as per your experimental protocol.

  • Initial Microscope Setup:

    • Turn on the microscope and laser source.

    • Select a laser line as close to 456 nm as possible.

    • Choose an appropriate objective for your desired magnification and resolution.

    • Set the detector gain and exposure time to a moderate starting value (e.g., 50% of maximum gain, 100 ms (B15284909) exposure).

  • Finding the Sample:

    • Start with a very low laser power setting (e.g., 1-5% of maximum).

    • Bring your sample into focus.

  • Laser Power Titration:

    • Acquire a single image.

    • If the signal is too weak, incrementally increase the laser power (e.g., in 5% steps). Acquire an image at each step.

    • Observe the image for both signal intensity and background noise.

    • Identify the laser power at which the signal is clearly distinguishable from the background without significant pixel saturation. This is your initial optimal laser power.

  • Assessing Photobleaching:

    • Using the initial optimal laser power, perform a time-lapse acquisition (e.g., one image every 30 seconds for 5-10 minutes).

    • Analyze the fluorescence intensity of your region of interest over time.

    • If you observe a significant decrease in intensity, your laser power is still too high. Reduce the laser power and/or decrease the exposure time and repeat the time-lapse acquisition.

  • Fine-Tuning with Detector Settings:

    • Once you have a laser power that minimizes photobleaching, you can fine-tune the image quality by adjusting the detector gain and exposure time to achieve the desired brightness and SNR.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Weak Signal start Weak or No DMHBO+ Signal check_binding Confirm DMHBO+ binding to Chili Aptamer start->check_binding check_filters Verify Correct Filter Sets check_binding->check_filters optimize_detector Increase Detector Gain or Exposure Time check_filters->optimize_detector increase_laser Incrementally Increase Laser Power optimize_detector->increase_laser good_signal Acceptable Signal Achieved increase_laser->good_signal Monitor for photobleaching G cluster_1 Relationship Between Laser Power, Signal, and Photobleaching laser_power Laser Power signal_intensity Signal Intensity laser_power->signal_intensity Increases photobleaching Photobleaching laser_power->photobleaching Increases snr Signal-to-Noise Ratio signal_intensity->snr Improves photobleaching->signal_intensity Decreases (over time) photobleaching->snr Degrades (over time)

References

Validation & Comparative

Unveiling the Strong and Specific Binding of DMHBO+ to the Chili RNA Aptamer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for molecular tools with high affinity and specificity is paramount. This guide provides a detailed comparison of the binding characteristics of DMHBO+, a fluorogenic ligand, to its target, the Chili RNA aptamer. We present quantitative binding data, in-depth experimental protocols, and visual workflows to offer a comprehensive understanding of this interaction.

The Chili RNA aptamer is a synthetically evolved RNA molecule that binds to specific small-molecule fluorophores, leading to a significant increase in their fluorescence. This "light-up" property makes the Chili aptamer and its ligands, such as DMHBO+, valuable tools for RNA imaging and the development of biosensors. A key attribute of DMHBO+ is its strong and specific binding to the Chili aptamer, a characteristic that is crucial for its function. This guide delves into the experimental validation of this binding affinity and specificity, comparing DMHBO+ with its structural analogs.

Comparative Binding Affinity of DMHBO+ and Its Analogs

The strength of the interaction between a ligand and its target is quantified by the dissociation constant (K_d), where a lower K_d value indicates a stronger binding affinity. Experimental data reveals that DMHBO+ binds to the Chili RNA aptamer with a remarkably high affinity, exhibiting a K_d of 12 nM.[1][2] This strong interaction is significantly influenced by the presence of a positively charged group in the DMHBO+ molecule, which has been shown to substantially enhance binding affinity.[1][3]

To contextualize the high affinity of DMHBO+, a comparison with its structural analogs is presented in the table below.

LigandDissociation Constant (K_d)
DMHBO+ 12 nM [1][2]
DMHBI+65 nM[1]
DMHBI-Imi71 nM[2]
DMHBI570 nM[2]

Table 1: Comparison of the dissociation constants (K_d) for DMHBO+ and its analogs binding to the Chili RNA aptamer. A lower K_d value signifies a higher binding affinity.

The data clearly demonstrates the superior binding affinity of DMHBO+ compared to its analogs. The nearly 5.5-fold tighter binding of DMHBO+ compared to DMHBI+ underscores the subtle structural modifications that can significantly impact molecular recognition. The even more pronounced difference in affinity when compared to the uncharged analog, DMHBI, highlights the critical role of the positive charge in the binding interaction.[1]

Experimental Validation of Binding Affinity

The binding affinities presented in this guide were determined using fluorescence titration assays. This technique leverages the fluorescence enhancement of the ligand upon binding to the aptamer. Below is a detailed protocol for such an assay.

Fluorescence Titration Protocol

Objective: To determine the dissociation constant (K_d) of a ligand for the Chili RNA aptamer by measuring the increase in fluorescence upon binding.

Materials:

  • Chili RNA aptamer

  • DMHBO+ or other ligand of interest

  • Binding Buffer: 125 mM KCl, 40 mM HEPES, pH 7.5[1]

  • 5 mM MgCl2[1]

  • Fluorometer

Procedure:

  • RNA Annealing: Prepare a solution of the Chili RNA aptamer at the desired concentration in the binding buffer. To ensure proper folding, anneal the RNA by heating it to 95°C for 3 minutes, followed by cooling to room temperature for 20 minutes.[1]

  • Ligand Preparation: Prepare a stock solution of the ligand (e.g., DMHBO+) in the binding buffer.

  • Titration:

    • To a constant concentration of the ligand (e.g., 0.1 µM of DMHBI+), add increasing concentrations of the annealed Chili RNA aptamer.[1]

    • Alternatively, a dilution series of the Chili aptamer can be prepared, to which a fixed concentration of the dye and MgCl2 are added.[4]

  • Incubation: Allow the samples to incubate to reach binding equilibrium. For some ligands, an incubation of 24 hours may be necessary.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation and emission wavelengths should be optimized for the specific ligand-aptamer complex (e.g., for Chili–DMHBO+, λex = 455 nm, λem = 592 nm).[2]

  • Data Analysis:

    • Correct the fluorescence readings for background fluorescence from the buffer and any unbound ligand.

    • Plot the normalized fluorescence intensity as a function of the RNA concentration.

    • Fit the resulting data to a one-site binding model to determine the dissociation constant (K_d).[1]

G Fluorescence Titration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis rna_prep Anneal Chili RNA titration Titrate Ligand with RNA rna_prep->titration ligand_prep Prepare Ligand Solution ligand_prep->titration incubation Incubate to Equilibrium titration->incubation measurement Measure Fluorescence incubation->measurement data_proc Background Correction measurement->data_proc plotting Plot Fluorescence vs. [RNA] data_proc->plotting fitting Fit to Binding Model plotting->fitting kd_determination Determine Kd fitting->kd_determination

Fluorescence Titration Workflow

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

While fluorescence titration is excellent for determining binding affinity, Isothermal Titration Calorimetry (ITC) provides a more comprehensive thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. ITC directly measures the heat released or absorbed during the binding event.

Representative ITC Protocol

Objective: To determine the thermodynamic parameters of the interaction between a ligand and the Chili RNA aptamer.

Materials:

  • Chili RNA aptamer

  • DMHBO+ or other ligand of interest

  • ITC Buffer (dialysis buffer for both RNA and ligand to minimize heats of dilution)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the Chili RNA aptamer and the ligand in the same buffer batch to minimize buffer mismatch effects.

    • The concentration of the aptamer in the sample cell is typically 10-50 times the expected K_d.[5]

    • The concentration of the ligand in the syringe should be 10-20 times the aptamer concentration.[5]

    • Degas both solutions to prevent air bubbles during the experiment.

  • ITC Experiment:

    • Load the aptamer solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the aptamer solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to aptamer.

    • Fit the resulting isotherm to a suitable binding model to determine the K_d, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

G ITC Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis sample_prep Prepare & Degas Samples load_samples Load Aptamer & Ligand sample_prep->load_samples instrument_prep Equilibrate Calorimeter instrument_prep->load_samples titration Inject Ligand into Aptamer load_samples->titration measure_heat Measure Heat Change titration->measure_heat integrate_peaks Integrate Heat Pulses measure_heat->integrate_peaks plot_isotherm Plot Heat vs. Molar Ratio integrate_peaks->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model thermo_params Determine Kd, ΔH, ΔS fit_model->thermo_params

ITC Experimental Workflow

Specificity of DMHBO+ Binding

The high affinity of DMHBO+ for the Chili aptamer is complemented by its high specificity. The binding pocket of the Chili aptamer is a complex, three-dimensional structure, featuring a G-quadruplex that is crucial for ligand recognition.[1] This intricate architecture ensures that only molecules with the correct size, shape, and chemical properties, like DMHBO+, can bind effectively. The data in Table 1, showing significantly weaker binding for even closely related analogs, provides strong evidence for the specificity of this interaction. This high specificity is essential for minimizing off-target effects and ensuring reliable performance in various applications.

References

A Head-to-Head Comparison of Fluorogenic RNA Aptamer Systems: DMHBO+ and Mango

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of RNA, the ability to visualize and manipulate these molecules is paramount. Fluorogenic RNA aptamers, which bind to specific dyes and induce their fluorescence, have emerged as powerful tools for these purposes. This guide provides an objective, data-driven comparison of two prominent systems: the Chili aptamer system utilizing the DMHBO+ fluorophore and the well-established Mango aptamer family.

Executive Summary

Both the Chili-DMHBO+ and Mango aptamer systems offer robust platforms for RNA visualization and related applications, each with distinct advantages. The Mango aptamer system is characterized by its high binding affinity and significant fluorescence enhancement upon binding to its cognate fluorophore, TO1-Biotin. The Chili aptamer, when paired with the DMHBO+ fluorophore, provides a large Stokes shift, which is advantageous in multicolor imaging experiments to minimize spectral crosstalk. The choice between these systems will ultimately depend on the specific experimental requirements, such as the need for high sensitivity, photostability, or spectral properties suitable for multiplexing.

Performance Data

The following tables summarize the key quantitative performance metrics for the Chili-DMHBO+ and various Mango aptamer systems.

Table 1: Performance Characteristics of Chili-DMHBO+ and Mango Aptamer Systems

FeatureChili-DMHBO+ SystemMango Aptamer System (Representative Values)
Aptamer ChiliMango I, II, III, IV
Fluorophore DMHBO+TO1-Biotin
Binding Affinity (Kd) 12 nM[1][2]0.7 - 11 nM[3]
Fluorescence Enhancement >7-fold (compared to parent DMHBI)[1]~1000-fold (Mango I)[4][5][6]
Quantum Yield (Φ) 0.1[1]0.14 (Mango I)[4][6]
Excitation Max (λex) 456 nm[1]510 nm[4]
Emission Max (λem) 592 nm[1]535 nm[4]
Stokes Shift 136 nm[1]25 nm

Table 2: Resistance Properties of Mango Aptamers

AptamerFormaldehyde (B43269) Resistance (>75% RFU)
Mango I4%
Mango II8%
Mango IV0%

Signaling Pathways and Mechanisms of Action

The fluorescence activation mechanisms of the Chili-DMHBO+ and Mango aptamer systems are distinct, providing different advantages for various applications.

The Mango aptamer system operates through a mechanism of restricting the rotational freedom of its fluorophore, TO1-Biotin. In solution, the unbound TO1-Biotin is dimly fluorescent due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. Upon binding to the G-quadruplex structure of the Mango aptamer, the fluorophore is rigidified, preventing this rotation and causing a dramatic increase in its fluorescence quantum yield.

Mango_Mechanism Unbound TO1-Biotin Unbound TO1-Biotin Mango:TO1-Biotin Complex Mango:TO1-Biotin Complex Unbound TO1-Biotin->Mango:TO1-Biotin Complex Binding Mango Aptamer (G-quadruplex) Mango Aptamer (G-quadruplex) Mango Aptamer (G-quadruplex)->Mango:TO1-Biotin Complex Fluorescence Fluorescence Mango:TO1-Biotin Complex->Fluorescence Light Excitation Chili_Mechanism DMHBO+ (Protonated) DMHBO+ (Protonated) Chili:DMHBO+ Complex Chili:DMHBO+ Complex DMHBO+ (Protonated)->Chili:DMHBO+ Complex Binding Chili Aptamer Chili Aptamer Chili Aptamer->Chili:DMHBO+ Complex Excited State Excited State Chili:DMHBO+ Complex->Excited State Light Excitation Deprotonated Excited State Deprotonated Excited State Excited State->Deprotonated Excited State Proton Transfer to Guanine (B1146940) Fluorescence Fluorescence Deprotonated Excited State->Fluorescence Fluorescence->Chili:DMHBO+ Complex Reprotonation IVT_Workflow cluster_0 Reaction Setup cluster_1 Transcription & Purification DNA Template DNA Template Assemble Reaction Mix Assemble Reaction Mix DNA Template->Assemble Reaction Mix NTPs NTPs NTPs->Assemble Reaction Mix T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->Assemble Reaction Mix Transcription Buffer Transcription Buffer Transcription Buffer->Assemble Reaction Mix Incubate at 37°C Incubate at 37°C Assemble Reaction Mix->Incubate at 37°C DNase Treatment DNase Treatment Incubate at 37°C->DNase Treatment PAGE Purification PAGE Purification DNase Treatment->PAGE Purification Elution & Precipitation Elution & Precipitation PAGE Purification->Elution & Precipitation Purified RNA Aptamer Purified RNA Aptamer Elution & Precipitation->Purified RNA Aptamer RNAPulldown_Workflow cluster_0 Preparation cluster_1 Binding & Elution Cell Lysate Cell Lysate Incubate Lysate with Beads Incubate Lysate with Beads Cell Lysate->Incubate Lysate with Beads Streptavidin Beads Streptavidin Beads Prepare Beads Prepare Beads Streptavidin Beads->Prepare Beads TO1-Desthiobiotin TO1-Desthiobiotin TO1-Desthiobiotin->Prepare Beads Prepare Beads->Incubate Lysate with Beads Wash Beads Wash Beads Incubate Lysate with Beads->Wash Beads Elute with Biotin Elute with Biotin Wash Beads->Elute with Biotin Purified RNP Complex Purified RNP Complex Elute with Biotin->Purified RNP Complex

References

A Head-to-Head Comparison: DMHBO+ Outshines Traditional RNA Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of molecular biology, the visualization of RNA in living cells is paramount to understanding the intricate choreography of gene expression. For decades, traditional RNA probes, primarily utilized in Fluorescence In Situ Hybridization (FISH), have been the workhorse for localizing RNA. However, the advent of novel technologies, such as the DMHBO+ fluorophore paired with the Chili RNA aptamer, presents a significant leap forward, offering researchers a powerful tool for real-time analysis of RNA dynamics. This guide provides an objective comparison of the DMHBO+-Chili system and traditional RNA probes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific needs.

Executive Summary

The core advantage of the DMHBO+-Chili system lies in its suitability for live-cell imaging , a feat not readily achievable with traditional RNA FISH methods that necessitate cell fixation. This fundamental difference opens the door to studying the real-time trafficking, localization, and turnover of RNA molecules. The DMHBO+ system generally boasts a higher signal-to-noise ratio due to the fluorogenic nature of the DMHBO+ dye, which only fluoresces upon binding to its cognate Chili aptamer. While direct quantitative comparisons on photostability and cytotoxicity are not extensively documented in head-to-head studies, the inherent properties of aptamer-based systems suggest advantages in minimizing cellular perturbation.

Performance Comparison: DMHBO+ vs. Traditional RNA Probes

FeatureDMHBO+ with Chili AptamerTraditional RNA Probes (e.g., FISH)
Principle of Detection Specific binding of the DMHBO+ fluorophore to the Chili RNA aptamer, inducing fluorescence.Hybridization of a fluorescently labeled oligonucleotide probe to a complementary target RNA sequence.
Live-Cell Imaging Yes, enables real-time tracking of RNA in living cells.No, typically requires cell fixation and permeabilization, precluding live-cell analysis.
Signal-to-Noise Ratio High; DMHBO+ is fluorogenic, meaning it has low background fluorescence in its unbound state.[1][2]Variable; can be affected by non-specific binding of probes and cellular autofluorescence.[3]
Photostability Generally considered to have good photostability, though specific quantitative data in direct comparison to all FISH fluorophores is limited. The stability of similar aptamer-fluorophore complexes has been noted.[4]Varies depending on the fluorophore used (e.g., Alexa Fluor dyes are more photostable than FITC).[5][6]
Specificity High, based on the specific three-dimensional structure of the aptamer-fluorophore complex.[7]High, determined by the sequence complementarity of the probe to the target RNA.[8]
Cytotoxicity Generally considered to have low cytotoxicity as it involves a small molecule and a genetically expressed RNA aptamer.[9]The fixation and permeabilization steps are inherently cytotoxic. The probes themselves are generally non-toxic.
Multiplexing Possible with orthogonal aptamer-fluorophore pairs.Well-established with the use of different spectrally distinct fluorophores.

Mechanism of Action & Experimental Workflow

The fundamental difference in the mechanism of action between DMHBO+ and traditional RNA probes dictates their experimental workflows.

DMHBO+-Chili Aptamer System

The DMHBO+ system operates on a principle of induced fluorescence. The Chili RNA aptamer, a short, structured RNA molecule, is genetically encoded and fused to the target RNA of interest. When the cell-permeable DMHBO+ dye is introduced, it specifically binds to the folded Chili aptamer, causing a conformational change in the dye and triggering a strong fluorescent signal. This process is reversible and occurs in living cells, allowing for dynamic tracking of the tagged RNA.

DMHBO_Workflow cluster_cell Living Cell cluster_rna transcription Transcription of Chili-tagged RNA translation Target RNA Function transcription->translation chili_rna Chili-tagged RNA dmhbo_entry DMHBO+ enters cell binding DMHBO+ binds to Chili aptamer dmhbo_entry->binding fluorescence Fluorescence Signal binding->fluorescence imaging Live-cell Imaging (Microscopy) fluorescence->imaging

DMHBO+-Chili experimental workflow.
Traditional RNA Probes (FISH)

Traditional RNA FISH relies on the principle of nucleic acid hybridization. The process begins with fixing the cells to preserve their structure and permeabilizing the cell membranes to allow entry of the probes. Fluorescently labeled oligonucleotide probes, designed to be complementary to the target RNA sequence, are then introduced and allowed to hybridize. Unbound probes are washed away, and the location of the target RNA is visualized using fluorescence microscopy.

FISH_Workflow cluster_protocol FISH Protocol fixation Cell Fixation permeabilization Permeabilization fixation->permeabilization hybridization Probe Hybridization permeabilization->hybridization washing Washing hybridization->washing imaging Imaging (Microscopy) washing->imaging

Traditional RNA FISH experimental workflow.

Detailed Experimental Protocols

DMHBO+-Chili Live-Cell RNA Imaging Protocol

1. Generation of Chili-tagged RNA Expression Construct:

  • Design a DNA construct where the sequence of the Chili RNA aptamer is fused to the gene encoding the RNA of interest (e.g., at the 5' or 3' untranslated region).

  • Clone the construct into a suitable mammalian expression vector.

2. Cell Culture and Transfection:

  • Culture the cells of interest in appropriate growth medium.

  • Transfect the cells with the Chili-tagged RNA expression plasmid using a standard transfection reagent.

  • Allow 24-48 hours for expression of the tagged RNA.

3. Staining with DMHBO+:

  • Prepare a stock solution of DMHBO+ in DMSO.

  • Dilute the DMHBO+ stock solution in pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM) to the final working concentration (typically in the low micromolar range).

  • Replace the culture medium of the transfected cells with the DMHBO+ containing imaging medium.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding.

4. Live-Cell Imaging:

  • Mount the cells on a microscope suitable for live-cell imaging, equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

  • Excite the DMHBO+ fluorophore using a laser line around 450-460 nm.

  • Collect the emission signal using a filter set appropriate for the emission maximum of DMHBO+ (around 590-600 nm).

  • Acquire time-lapse images to observe the dynamics of the tagged RNA.

Traditional RNA Fluorescence In Situ Hybridization (FISH) Protocol

1. Probe Design and Synthesis:

  • Design a set of oligonucleotide probes (typically 20-50) that are complementary to the target RNA sequence.

  • Synthesize the probes with a fluorescent label (e.g., Cy3, Cy5, or Alexa Fluor dyes) at the 3' or 5' end.

  • Purify the labeled probes.

2. Sample Preparation:

  • Grow cells on coverslips.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 70% ethanol (B145695) and store at -20°C overnight or longer.

3. Hybridization:

  • Rehydrate the cells by washing with a wash buffer (e.g., 10% formamide (B127407) in 2x SSC).

  • Prepare the hybridization buffer (e.g., 10% formamide, 10% dextran (B179266) sulfate (B86663) in 2x SSC) containing the fluorescently labeled probes at the desired concentration.

  • Add the hybridization buffer to the cells on the coverslip.

  • Incubate in a humidified chamber at 37°C for 4 hours to overnight.

4. Washing:

  • Remove the hybridization buffer.

  • Wash the cells with wash buffer at 37°C for 30 minutes.

  • Perform a second wash with 2x SSC.

  • If desired, counterstain the nuclei with DAPI in 2x SSC.

5. Imaging:

  • Mount the coverslip onto a microscope slide with mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Conclusion

The DMHBO+-Chili aptamer system represents a significant advancement in RNA imaging technology, offering the invaluable capability of visualizing RNA in its native, living context. Its high signal-to-noise ratio and potential for low cytotoxicity make it an attractive alternative to traditional RNA FISH for studies focused on the dynamic aspects of RNA biology. While traditional FISH remains a robust and well-established method for the sensitive detection and localization of RNA in fixed samples, the future of understanding the intricate and transient world of RNA regulation undoubtedly lies in the real-time observation afforded by technologies like DMHBO+. Researchers and drug development professionals should consider the specific demands of their experimental questions when choosing between these powerful techniques. For dynamic studies of RNA trafficking and localization, DMHBO+ is the superior choice, while for endpoint analysis in fixed tissues or cells, traditional FISH remains a reliable and powerful tool.

References

A Comparative Guide to RNA Visualization: DMHBO+/Chili vs. the MS2 System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the ability to visualize RNA molecules in living cells is paramount to understanding gene expression, regulation, and the mechanisms of therapeutic intervention. Two prominent techniques for live-cell RNA imaging are the recently developed DMHBO+/Chili system and the well-established MS2 system. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Metrics

FeatureDMHBO+/Chili SystemMS2 System
Principle Fluorogenic: A non-fluorescent dye (DMHBO+) binds to a specific RNA aptamer (Chili) and becomes brightly fluorescent.Protein-based tagging: A fluorescently tagged bacteriophage coat protein (MCP-FP) binds to an array of RNA stem-loops (MS2) engineered into the target RNA.
Signal Amplification Intrinsic to the fluorogenic properties of the DMHBO+-Chili complex.Achieved by multimerizing the MS2 stem-loops (typically 24 repeats), allowing the binding of multiple fluorescent proteins.
Brightness High, with a large Stokes shift.Dependent on the number of MS2 repeats and the quantum yield of the fused fluorescent protein (e.g., GFP).
Photostability Data not extensively available for direct comparison with MS2.Variable, dependent on the fluorescent protein used. Some fluorescent proteins are prone to photobleaching.
Signal-to-Noise Ratio (SNR) Generally high due to the low fluorescence of unbound DMHBO+.Can be variable. A conventional 24xMS2 system has been reported to have an SNR of around 1.21, while enhanced versions can reach up to 1.79.[1][2]
Size of RNA Tag The Chili aptamer is a 52-nucleotide RNA sequence.[3][4][5]A standard 24xMS2 array is approximately 1.3 kilobases, a significant addition to the target RNA.[1][2]
Perturbation of RNA The smaller tag size may result in less perturbation of the target RNA's natural processing and function.The large MS2 tag has been shown in some cases to affect mRNA localization, degradation, and processing.[6]
Components to be Expressed Only the Chili-tagged RNA of interest. The DMHBO+ dye is cell-permeable and added externally.Both the MS2-tagged RNA and the MCP fused to a fluorescent protein need to be co-expressed in the host cell.

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action

The fundamental difference between the two systems lies in their approach to generating a fluorescent signal.

  • DMHBO+/Chili System: This system leverages a "light-up" aptamer. The Chili RNA aptamer is a short, structured RNA sequence that undergoes a conformational change upon binding to the DMHBO+ fluorophore. This binding event dramatically enhances the quantum yield of DMHBO+, causing it to fluoresce brightly. The unbound DMHBO+ molecules remain in a low-fluorescence state, contributing to a high signal-to-noise ratio.

  • MS2 System: This is a protein-based tagging system. It relies on the high-affinity and specific interaction between the MS2 bacteriophage coat protein (MCP) and a specific RNA stem-loop structure. To visualize an RNA of interest, a series of these MS2 stem-loops (typically 24) are genetically engineered into the RNA sequence. A fusion protein consisting of MCP and a fluorescent protein (like GFP) is co-expressed in the cells. The MCP-GFP fusion proteins then bind to the MS2 stem-loops on the target RNA, effectively decorating it with multiple fluorescent tags and making it visible under a microscope.

Visualizing the Systems

DMHBO+/Chili Signaling Pathway

DMHBO+/Chili System Workflow DMHBO DMHBO+ (low fluorescence) Complex DMHBO+-Chili Complex (High Fluorescence) DMHBO->Complex Binds to Chili_RNA Chili-tagged RNA Chili_RNA->Complex Forms complex with Imaging Fluorescence Microscopy Complex->Imaging Detected by

Caption: Workflow of the DMHBO+/Chili RNA imaging system.

MS2 System Experimental Workflow

MS2 System Experimental Workflow Plasmid_MS2 Plasmid encoding MS2-tagged RNA Cell Host Cell Plasmid_MS2->Cell Transfection Plasmid_MCP Plasmid encoding MCP-FP Plasmid_MCP->Cell Co-transfection Transcription_Translation Transcription & Translation Cell->Transcription_Translation MS2_RNA MS2-tagged RNA Transcription_Translation->MS2_RNA MCP_FP MCP-FP protein Transcription_Translation->MCP_FP RNP_Complex Fluorescent RNP Complex MS2_RNA->RNP_Complex MCP_FP->RNP_Complex Binds to Imaging Fluorescence Microscopy RNP_Complex->Imaging Visualized by

Caption: Experimental workflow for the MS2 RNA imaging system.

Experimental Protocols

DMHBO+/Chili System: General Protocol for Live-Cell Imaging

While a standardized, detailed protocol is still emerging in the literature, the general steps for utilizing the DMHBO+/Chili system for live-cell imaging can be outlined as follows:

  • Construct Design: Genetically fuse the 52-nucleotide Chili aptamer sequence to the RNA of interest.[3][4][5] This is typically done at the 3' or 5' untranslated region (UTR) to minimize interference with the coding sequence.

  • Cell Transfection: Transfect the host cells with the plasmid encoding the Chili-tagged RNA using a standard transfection protocol suitable for the cell line.

  • DMHBO+ Staining: Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final working concentration. The optimal concentration needs to be determined empirically but is typically in the low micromolar range.

  • Incubation: Replace the cell culture medium with the DMHBO+ containing medium and incubate the cells to allow for dye uptake. Incubation times can vary but are generally in the range of 30 minutes to a few hours.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for DMHBO+ (Excitation ~456 nm, Emission ~592 nm).[7]

MS2 System: A Summarized Protocol for Live-Cell Imaging

The MS2 system protocol is well-established, and detailed procedures are available in the literature.[8][9][10][11] A summarized workflow is as follows:

  • Plasmid Construction:

    • Construct a plasmid expressing the target RNA with an array of 24 MS2 stem-loops inserted, usually in the 3' UTR.

    • Construct a second plasmid expressing the MS2 coat protein (MCP) fused to a fluorescent protein (e.g., eGFP). This construct often includes a nuclear localization signal (NLS) to reduce cytoplasmic background fluorescence.

  • Co-transfection: Co-transfect the host cells with both the MS2-tagged RNA plasmid and the MCP-FP plasmid. The ratio of the two plasmids may need to be optimized to achieve a good signal-to-noise ratio.

  • Cell Culture and Expression: Culture the transfected cells for a sufficient period (e.g., 24-48 hours) to allow for the expression of both components.

  • Live-Cell Imaging:

    • Mount the cells on a suitable imaging dish or slide.

    • Use a fluorescence microscope with the appropriate laser lines and filters for the chosen fluorescent protein (e.g., 488 nm excitation for eGFP).

    • Acquire time-lapse images to observe the dynamics of the fluorescently labeled RNA. It is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching.[8]

Potential for Perturbation

A critical consideration in any live-cell imaging technique is the potential for the labeling method to interfere with the natural behavior of the molecule of interest.

  • DMHBO+/Chili System: The relatively small size of the Chili aptamer (52 nucleotides) is a significant advantage in this regard.[3][4][5] It is less likely to cause steric hindrance or disrupt the interactions of the target RNA with other cellular components compared to the much larger MS2 tag. However, the introduction of any foreign sequence carries a potential risk of altering RNA secondary structure, stability, or localization, which should be evaluated on a case-by-case basis.

  • MS2 System: The large size of the 24xMS2 array (~1.3 kb) poses a more significant risk of perturbation.[1][2] Studies have shown that the presence of the MS2 repeats can, in some contexts, lead to aberrant localization of the tagged mRNA to processing bodies and affect its degradation.[6] Researchers using the MS2 system should include appropriate controls to assess whether the tag is altering the normal physiology of the RNA under investigation.

Conclusions and Future Outlook

Both the DMHBO+/Chili system and the MS2 system are powerful tools for the visualization of RNA in living cells, each with its own set of advantages and disadvantages.

The MS2 system is a well-established and widely used technique with a wealth of supporting literature and protocols. Its main strength lies in its robust signal amplification, which has enabled numerous groundbreaking studies of RNA dynamics. However, the large size of the tag and the requirement for co-expression of a protein component are notable drawbacks.

The DMHBO+/Chili system represents a newer, promising alternative. Its key advantages are the small size of the RNA tag, which likely minimizes perturbation, and its fluorogenic nature, which provides a high signal-to-noise ratio without the need for co-expressing a fluorescent protein. As this technology matures, the development of a broader palette of fluorophore-aptamer pairs will further enhance its utility for multiplexed imaging.

The choice between these two systems will ultimately depend on the specific experimental goals. For researchers prioritizing minimal perturbation of the target RNA and a high signal-to-noise ratio, the DMHBO+/Chili system is an attractive option. For those who require a well-established system with a strong precedent in the literature and for whom the potential for perturbation can be carefully controlled and assessed, the MS2 system remains a reliable choice. As RNA imaging technologies continue to evolve, it is likely that hybrid approaches and novel fluorogenic systems will provide even more powerful ways to illuminate the intricate world of RNA biology.

References

A Researcher's Guide to Validating FRET Results Obtained with DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison for validating Förster Resonance Energy Transfer (FRET) results obtained using the fluorescent probe DMHBO+. This guide outlines experimental protocols and presents a comparative analysis with an alternative RNA imaging probe.

DMHBO+ is a cationic fluorophore that exhibits fluorescence upon binding to the Chili RNA aptamer, making it a valuable tool for RNA research. In FRET applications, the DMHBO+-Chili complex typically serves as a donor, often paired with an acceptor dye like Atto 590, to study RNA structure, dynamics, and interactions.[1][2] Proper validation of FRET data is crucial for accurate interpretation of these molecular interactions. This guide details the necessary control experiments and quantitative analysis required for robust FRET validation.

Comparative Analysis of FRET Probes for RNA Imaging

A key aspect of validating FRET results is to compare the performance of the chosen probe with established alternatives. The "Spinach" RNA aptamer, which binds the fluorophore DFHBI, is a widely used tool for intracellular RNA imaging and serves as a relevant comparator for the DMHBO+-Chili system.[3][4][5]

PropertyDMHBO+-ChiliSpinach-DFHBI
FRET Donor DMHBO+ bound to Chili aptamerDFHBI bound to Spinach aptamer
Typical FRET Acceptor Atto 590 or other rhodamine dyesFluorescent proteins (e.g., mCherry) or other organic dyes
Excitation Max (Donor) ~456 nm~469 nm
Emission Max (Donor) ~592 nm~501 nm
Quantum Yield (Donor) 0.1Varies with specific Spinach variant and conditions
Key Application In vitro and in cellulo RNA imaging and sensingPrimarily in cellulo RNA imaging and biosensor development
Advantages Large Stokes shift, suitable for multicolor experimentsGenetically encodable aptamer, well-established for live-cell imaging
Limitations Requires delivery of the DMHBO+ moleculeLower photostability compared to some synthetic dyes

Experimental Protocols for FRET Validation

To ensure the reliability of FRET data obtained with DMHBO+, a series of control experiments and rigorous data analysis are essential. The following protocols provide a framework for validating your results.

Control Experiments

Objective: To correct for spectral bleed-through (crosstalk) and direct excitation of the acceptor at the donor excitation wavelength.

Methodology:

  • Donor-Only Sample: Prepare a sample containing only the DMHBO+-Chili aptamer complex. Acquire images or spectra using the donor excitation wavelength and detect in both the donor and acceptor emission channels. This measures the donor bleed-through into the acceptor channel.

  • Acceptor-Only Sample: Prepare a sample containing only the acceptor fluorophore (e.g., Atto 590) conjugated to the target molecule. Acquire images or spectra using both the donor and acceptor excitation wavelengths, detecting in the acceptor emission channel. This measures the direct excitation of the acceptor by the donor excitation wavelength.

  • Negative Control (No FRET): If possible, design a construct where the donor and acceptor are present but are known not to interact or are spatially separated beyond the FRET distance (typically >10 nm). This helps to establish the baseline signal in the absence of FRET.

  • Positive Control (FRET): Design a construct where the donor and acceptor are held in close proximity, ensuring a high FRET efficiency. This can be a fusion construct or a well-characterized interacting pair.

FRET Efficiency Calculation

Objective: To quantify the efficiency of energy transfer from the donor to the acceptor.

Methodology (Acceptor Photobleaching):

  • Acquire a pre-bleach image of the sample exciting the donor and detecting in the donor emission channel.

  • Selectively photobleach the acceptor fluorophore using a high-intensity laser at the acceptor's excitation wavelength until its emission is no longer detectable.

  • Acquire a post-bleach image of the sample using the same settings as in step 1.

  • The FRET efficiency (E) can be calculated from the increase in donor fluorescence after acceptor photobleaching:

    • E = 1 - (I_pre / I_post)

    • Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.

Methodology (Sensitized Emission):

  • Acquire three images:

    • Donor channel image with donor excitation.

    • Acceptor channel image with acceptor excitation.

    • FRET channel image (acceptor emission) with donor excitation.

  • After correcting for bleed-through and direct excitation using the control samples, the FRET efficiency can be calculated using various established algorithms.

Visualizing the FRET Validation Workflow

The following diagram illustrates the key steps in validating FRET results.

FRET_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Donor_Only Donor-Only Control Acquire_Images Acquire Images/Spectra Donor_Only->Acquire_Images Acceptor_Only Acceptor-Only Control Acceptor_Only->Acquire_Images FRET_Sample FRET Sample (Donor + Acceptor) FRET_Sample->Acquire_Images Correct_Crosstalk Correct for Crosstalk & Direct Excitation Acquire_Images->Correct_Crosstalk Calc_FRET Calculate FRET Efficiency Correct_Crosstalk->Calc_FRET Compare_Controls Compare with Controls Calc_FRET->Compare_Controls Compare_Alternatives Compare with Alternative Probes Calc_FRET->Compare_Alternatives

Caption: Workflow for validating FRET experiments.

Signaling Pathway for a FRET-based RNA Cleavage Sensor

A practical application of the DMHBO+-Atto 590 FRET pair is in the development of sensors to monitor RNA cleavage. The following diagram illustrates the principle.

RNA_Cleavage_Sensor cluster_before Intact RNA cluster_after Cleaved RNA Intact_RNA DMHBO+ (Donor) --- Atto 590 (Acceptor) (Close Proximity) High_FRET High FRET Intact_RNA->High_FRET Energy Transfer Cleaved_RNA DMHBO+ (Donor)   Atto 590 (Acceptor) (Separated) Intact_RNA->Cleaved_RNA RNA Cleavage Event Low_FRET Low FRET Cleaved_RNA->Low_FRET No Energy Transfer

Caption: Principle of a FRET sensor for RNA cleavage.

By following these guidelines and performing the appropriate control experiments, researchers can confidently validate their FRET results obtained with DMHBO+ and contribute to a more accurate understanding of RNA biology.

References

A Comparative Guide to the Cross-Reactivity and Off-Target Effects of DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of RNA imaging and synthetic biology, the use of fluorogenic aptamers and their cognate ligands is paramount. Among these, the DMHBO+ dye, in complex with its Chili RNA aptamer, has emerged as a valuable tool. This guide provides an objective comparison of the cross-reactivity and off-target effects of DMHBO+, benchmarked against other commonly used fluorogenic RNA aptamer systems. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their specific applications, with a strong emphasis on minimizing experimental artifacts arising from non-specific interactions.

Overview of DMHBO+ and its Mechanism of Action

DMHBO+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic chromophore that exhibits a significant increase in fluorescence upon binding to its specific RNA aptamer, Chili. This interaction is highly specific and characterized by a low nanomolar dissociation constant, indicating a strong and stable complex. The fluorescence activation mechanism involves the rigidification of the DMHBO+ molecule within the binding pocket of the Chili aptamer, which is a G-quadruplex structure. This binding event leads to a large Stokes shift, with excitation and emission maxima at approximately 456 nm and 592 nm, respectively.

Comparative Analysis of Fluorogenic RNA Aptamer Systems

While DMHBO+ in complex with the Chili aptamer demonstrates high affinity and specificity, it is crucial to consider its performance in the context of other available systems. The following table summarizes the key performance metrics of DMHBO+ and its alternatives. A notable gap in the current literature is the lack of comprehensive studies specifically designed to assess the cross-reactivity of DMHBO+ against a broad panel of cellular RNAs and proteins. The specificity of DMHBO+ is primarily inferred from its high affinity for the Chili aptamer.

SystemLigandAptamerDissociation Constant (Kd)Fluorescence EnhancementNotes on Specificity/Cross-Reactivity
Chili DMHBO+ Chili12 nM[1] Not explicitly quantified in folds, but described as strong.High affinity for the Chili aptamer suggests high specificity. However, comprehensive cross-reactivity studies against other RNAs and proteins are not readily available.
Spinach/Broccoli DFHBISpinach~300-540 nM[2]~2,000-fold[2]Reported to be more promiscuous in its ligand binding, capable of binding other fluorophores besides its cognate ligand.[3]
Spinach/Broccoli DFHBI-1TBroccoli~305 nM[4]Not explicitly quantified, but generally high.Similar to the Spinach system, potential for off-target ligand binding exists.
RNA Mango TO1-BiotinMango I~3 nM[5]~1,100-fold[5]Demonstrates high ligand discrimination, suggesting lower cross-reactivity compared to the Spinach system.[3]

Experimental Protocols

Accurate assessment of binding affinity and specificity is fundamental to the validation of any fluorogenic aptamer system. Below are detailed methodologies for key experiments commonly employed in this field.

Protocol 1: Determination of Binding Affinity by Fluorescence Titration

This protocol is used to determine the dissociation constant (Kd) of the aptamer-ligand interaction.

Materials:

  • Fluorogenic ligand (e.g., DMHBO+) stock solution of known concentration.

  • RNA aptamer (e.g., Chili) stock solution of known concentration.

  • Binding buffer (e.g., 125 mM KCl, 5 mM MgCl2, 80 mM HEPES pH 7.5).[6]

  • Fluorometer.

  • Micro-cuvettes.

Procedure:

  • Prepare a solution of the fluorogenic ligand in the binding buffer at a fixed concentration (typically in the low nanomolar range).

  • Place the ligand solution in a micro-cuvette and measure the baseline fluorescence.

  • Incrementally add small aliquots of the RNA aptamer stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a defined period (e.g., 3 minutes).[6]

  • Measure the fluorescence intensity at the emission maximum of the complex.

  • Correct the fluorescence readings for dilution effects.

  • Plot the change in fluorescence intensity as a function of the RNA aptamer concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

Protocol 2: Assessment of Ligand Specificity

This protocol is designed to evaluate the specificity of an RNA aptamer for its cognate ligand compared to other structurally similar or dissimilar fluorophores.

Materials:

  • RNA aptamer of interest.

  • Cognate fluorogenic ligand.

  • A panel of alternative fluorogenic ligands.

  • Binding buffer.

  • Fluorometer.

Procedure:

  • Prepare solutions of the RNA aptamer at a concentration significantly above the expected Kd for the cognate ligand.

  • In separate experiments, add each of the fluorogenic ligands (cognate and alternatives) to the aptamer solution at a fixed concentration.

  • Measure the fluorescence enhancement for each aptamer-ligand pair.

  • Compare the fluorescence enhancement of the cognate ligand with that of the alternative ligands. A significantly higher enhancement for the cognate ligand indicates high specificity.

  • For a more quantitative assessment, perform full fluorescence titration experiments (as in Protocol 1) for each ligand to determine their respective Kd values. A much lower Kd for the cognate ligand confirms specificity.

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

DMHBO_Chili_Interaction DMHBO+ Binding to Chili RNA Aptamer cluster_Chili Chili RNA Aptamer G_quadruplex G-Quadruplex Core Binding_Pocket Binding Pocket Binding_Pocket->G_quadruplex is part of Fluorescence Fluorescence Emission Binding_Pocket->Fluorescence Induces Conformational Rigidity DMHBO DMHBO+ DMHBO->Binding_Pocket Specific Binding (Kd = 12 nM)

Caption: Interaction of DMHBO+ with the Chili RNA aptamer.

Binding_Affinity_Workflow Experimental Workflow for Binding Affinity Determination start Prepare Ligand and Aptamer Solutions titration Perform Serial Titration in Fluorometer start->titration measurement Measure Fluorescence Intensity at each Titration Point titration->measurement data_analysis Plot Fluorescence vs. Aptamer Concentration measurement->data_analysis fitting Fit Data to Binding Isotherm data_analysis->fitting result Determine Dissociation Constant (Kd) fitting->result

Caption: Workflow for determining binding affinity.

Conclusion

The DMHBO+/Chili RNA aptamer system is a powerful tool for RNA imaging, characterized by a high binding affinity. While direct, comprehensive cross-reactivity studies for DMHBO+ are currently lacking in the published literature, its low nanomolar dissociation constant for the Chili aptamer is a strong indicator of its high specificity. In contrast, alternative systems like Spinach have been reported to exhibit more promiscuous ligand binding.

For researchers where absolute specificity is critical, it is recommended to perform in-house validation experiments to confirm the lack of off-target binding in the specific cellular or in vitro context of their study. The experimental protocols provided in this guide offer a starting point for such validation efforts. As the field of fluorogenic RNA aptamers continues to evolve, the development of standardized methods for assessing cross-reactivity and off-target effects will be crucial for ensuring the reliability and reproducibility of experimental data.

References

A Comparative Analysis of DMHBO+ Photostability for Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical decision that directly impacts the quality and reliability of experimental data. Among the myriad of available dyes, those that bind to RNA aptamers offer a powerful tool for visualizing RNA dynamics. This guide provides a comparative overview of the photostability of DMHBO+, a fluorogenic dye that binds to the Chili RNA aptamer, in the context of other commonly used fluorescent dyes for RNA imaging.

While direct quantitative photostability data for DMHBO+ remains limited in publicly available literature, this guide synthesizes existing information on comparable dyes and provides a standardized experimental protocol for researchers to conduct their own photostability assessments. Understanding the photobleaching characteristics of a fluorescent probe is paramount for designing robust time-lapse imaging experiments and ensuring the accuracy of quantitative analyses.

Quantitative Photostability Comparison of Fluorescent Dyes

The following table summarizes the photostability of various fluorescent dyes used in cellular imaging. It is important to note that direct comparison of photostability across different studies can be challenging due to variations in experimental conditions such as excitation power, illumination duration, and the cellular environment.[1] Therefore, the data presented here should be considered as a guideline, and for critical applications, it is recommended to perform side-by-side comparisons under identical experimental conditions.

Dye/ProbeTargetPhotostability MetricReported Value/Observation
DMHBO+ Chili RNA Aptamer-Data not available in searched literature. Described as part of a "bright and stable" complex.[1]
SYTO RNASelect RNA-Less photostable than some novel RNA probes like QUID-2 and a naphthalimide-based probe.[2][3][4]
QUID-2 RNAQualitativeExhibits "excellent photostability" suitable for long-term cell imaging.[2][5][6]
Naphthalimide Probe rRNAQualitativeExhibits "better photostability" than SYTO RNASelect.[3][4]
Gemini-561 o-Coral RNA AptamerQualitativeDescribed as having "unprecedented brightness and photostability".[7]
ATTO Dyes (e.g., Atto488/Atto590) siRNA (FRET)QualitativeA panel of ATTO dyes were evaluated for their photostability in the context of siRNA imaging.[2]
Pepper (HBC-based) Pepper RNA AptamerQualitativeDescribed as a series of "bright and stable" fluorescent RNAs.[1]

Experimental Protocol for Measuring Photostability

To facilitate standardized comparisons of fluorophore photostability, the following protocol is recommended. This method is adapted from established procedures for quantifying photobleaching rates.[8]

I. Materials and Reagents

  • Fluorophores of interest (e.g., DMHBO+ with Chili aptamer, other dyes)

  • Appropriate buffer solution (e.g., PBS, or a specific imaging buffer)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with adjustable intensity.

    • Appropriate filter sets for the fluorophores being tested.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji)

II. Procedure

  • Sample Preparation:

    • Prepare solutions of the fluorophore-aptamer complexes or dyes at a standardized concentration in the chosen buffer.

    • For microscopy-based measurements, mount a small volume of the solution on a microscope slide and cover with a coverslip. To minimize diffusion-related artifacts, consider immobilizing the molecules on the coverslip surface or using a viscous mounting medium.

  • Microscope Setup:

    • Select the appropriate filter set for the fluorophore being imaged.

    • Set the excitation light source to a constant and defined intensity. It is crucial to use the same intensity for all dyes to ensure a fair comparison.[8]

    • Adjust the camera settings (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized intensity (It/I0) as a function of time.

    • The resulting curve represents the photobleaching profile of the dye. The time it takes for the fluorescence to decrease to 50% of its initial value is the half-life (t1/2), a common metric for photostability.

Visualizing Experimental and Biological Contexts

The following diagrams illustrate the key concepts and workflows related to photostability and RNA imaging.

photobleaching_process S0 S0 S1 S1 S0->S1 Excitation S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Bleached Bleached State S1->Bleached Photochemical Reaction T1->Bleached Photochemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

rna_imaging_workflow cluster_cell Live Cell gene Gene of Interest transcription Transcription gene->transcription rna_aptamer RNA with Aptamer Tag transcription->rna_aptamer binding Binding rna_aptamer->binding dmhbo DMHBO+ Dye (Cell Permeable) dmhbo->binding complex Fluorescent Complex binding->complex microscope Fluorescence Microscopy complex->microscope imaging Time-Lapse Imaging microscope->imaging analysis Data Analysis (Localization, Tracking, Quantification) imaging->analysis

Caption: Experimental workflow for live-cell RNA imaging using a fluorogenic aptamer system.

Conclusion

References

quantitative comparison of DMHBO+ and other fluorogenic aptamers

Author: BenchChem Technical Support Team. Date: December 2025

A Quantitative Comparison of DMHBO+ and Other Fluorogenic Aptamers for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic aptamer is critical for the success of RNA imaging and biosensing applications. This guide provides a quantitative comparison of the performance of the Chili aptamer with its ligand DMHBO+ against other widely used fluorogenic aptamers, supported by experimental data.

Performance Comparison of Fluorogenic Aptamers

The following table summarizes the key quantitative performance metrics for several popular fluorogenic aptamer-ligand pairs. These parameters are crucial for determining the sensitivity, specificity, and overall effectiveness of an aptamer in a given experimental context.

AptamerLigandDissociation Constant (Kd)Quantum Yield (Φ)Fluorescence Enhancement (Fold)Excitation Max (nm)Emission Max (nm)
Chili DMHBO+ 63 nM[1]0.40[1]>100[2]~485[3]~580[3]
Broccoli DFHBI-1T~0.5 µM[4]~0.72[4]~2.6[4]472[4]507[4]
Corn DFHO70 nM[5]~0.8[6]>100[7]505[8]545[8]
Mango-III TO1-Biotin3 nM[9]0.55[10]>1000[11]510[12]535[12]
Pepper HBC530~10 nM[13]~0.8[14]>1000[14]495[13]530[14]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

FluorogenicAptamerSignaling Signaling Pathway of a Fluorogenic Aptamer cluster_ligand Fluorogenic Ligand cluster_aptamer Fluorogenic Aptamer cluster_complex Aptamer-Ligand Complex Ligand_unbound Unbound Ligand (Low Fluorescence) Complex Bound Complex (High Fluorescence) Ligand_unbound->Complex Binding Aptamer Unfolded/Free Aptamer Aptamer->Complex Folding & Binding Complex->Ligand_unbound Dissociation Complex->Aptamer Unfolding & Dissociation

Caption: General signaling pathway of a fluorogenic aptamer upon binding to its cognate ligand.

ExperimentalWorkflow Experimental Workflow for Aptamer Comparison A Aptamer Synthesis/Purchase D Fluorescence Titration for Kd A->D E Quantum Yield Measurement A->E F Fluorescence Enhancement Assay A->F B Ligand Preparation B->D B->E B->F C Binding Buffer Preparation C->D C->E C->F G Data Analysis & Comparison D->G E->G F->G

Caption: A typical experimental workflow for the quantitative comparison of fluorogenic aptamers.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible quantitative comparison of fluorogenic aptamers.

Determination of Dissociation Constant (Kd) by Fluorescence Titration

The dissociation constant (Kd) is a measure of the binding affinity between the aptamer and its ligand. A lower Kd value indicates a stronger binding affinity.

Materials:

  • Fluorogenic aptamer of interest

  • Cognate fluorogenic ligand

  • Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)[14]

  • Fluorometer

  • Micro-cuvettes

Procedure:

  • Prepare a stock solution of the fluorogenic ligand at a known concentration in the binding buffer. The concentration should be kept constant throughout the experiment and ideally below the expected Kd.[15]

  • Prepare a series of dilutions of the RNA aptamer in the same binding buffer, ranging from concentrations well below to well above the expected Kd.

  • To a micro-cuvette, add the fixed concentration of the ligand.

  • Measure the background fluorescence of the ligand alone.

  • Sequentially add increasing concentrations of the aptamer to the cuvette containing the ligand. Mix well after each addition.

  • After each addition, record the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific aptamer-ligand pair.

  • Plot the change in fluorescence intensity as a function of the aptamer concentration.

  • Fit the resulting binding curve to a one-site binding model to calculate the Kd.[16]

Measurement of Fluorescence Enhancement

Fluorescence enhancement is the fold-increase in fluorescence intensity of the ligand upon binding to the aptamer.

Materials:

  • Fluorogenic aptamer

  • Fluorogenic ligand

  • Binding buffer

  • Fluorometer

Procedure:

  • Prepare a solution of the fluorogenic ligand at a fixed concentration in the binding buffer and measure its fluorescence intensity (Ffree).

  • Prepare a solution of the aptamer at a concentration sufficient to ensure saturation of the ligand (typically >10-fold higher than the Kd).

  • Add the same concentration of the ligand as in step 1 to the aptamer solution and measure the fluorescence intensity (Fbound).

  • Calculate the fluorescence enhancement using the formula: Fluorescence Enhancement = Fbound / Ffree.

Determination of Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.

Materials:

  • Aptamer-ligand complex

  • A reference fluorophore with a known quantum yield (e.g., fluorescein)

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions of the aptamer-ligand complex and the reference fluorophore with similar absorbances at the same excitation wavelength.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Calculate the quantum yield of the aptamer-ligand complex using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

References

A Comparative Guide to DMHBO+ for In Vivo RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to visualize RNA in living cells is a critical tool for understanding gene expression, regulation, and the progression of disease. A variety of fluorescent probes have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the DMHBO+ system for in vivo RNA imaging against other established alternatives, supported by available experimental data.

It is important to note that while the topic specifies DMHBO+, the available literature more frequently refers to the closely related and structurally similar dye, DMHBI+. Both are used in conjunction with the "Chili" RNA aptamer. However, a significant challenge for the in vivo application of the DMHBO+/Chili system is the poor cell membrane permeability of the DMHBO+ dye, which has been noted to hinder its use in living cells.[1]

Quantitative Performance Comparison

The selection of an in vivo RNA imaging probe is often dictated by key performance metrics such as fluorescence enhancement upon binding to the target RNA, the strength of that binding (affinity), and the resulting signal-to-noise ratio in a cellular environment. The following table summarizes the available quantitative data for DMHBO+ and several alternative systems.

Probe SystemAptamerFluorophoreFluorescence EnhancementDissociation Constant (Kd)Signal-to-Noise Ratio (SNR)
Chili/DMHBO+ ChiliDMHBO+High (exact value not specified)~12 nM[2]Not reported for in vivo imaging
Chili/DMHBI+ ChiliDMHBI+High (exact value not specified)~63 nM[2]Not reported for in vivo imaging
Spinach/DFHBI SpinachDFHBI~1000-fold[3]Not specifiedLower than newer aptamers
Broccoli/DFHBI-1T BroccoliDFHBI-1THigh (10-600 fold orthogonality)[1]Not specifiedGood
Mango II/TO1-Biotin Mango IITO1-BiotinHighPicomolar rangeMarked improvements over MS2[4]
Pepper/HBC620 PepperHBC620High (10-600 fold orthogonality)[1]Not specifiedGood
MS2 System MS2 stem loops (24x)MCP-GFPNot applicable~0.4 nM[5]1.21 (conventional) to 1.79 (enhanced)[6]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and the practical steps involved in in vivo RNA imaging, the following diagrams have been generated.

Signaling_Pathway Mechanism of Fluorogenic RNA Aptamer/Dye System cluster_0 Outside Cell cluster_1 Inside Cell Fluorophore Fluorogenic Dye (e.g., DMHBO+) (Non-fluorescent) Aptamer Genetically Encoded RNA Aptamer (e.g., Chili) Fluorophore->Aptamer Binding Complex Fluorescent Aptamer-Dye Complex Aptamer->Complex Fluorescence Activation Target_RNA Target RNA Target_RNA->Aptamer

Caption: Mechanism of a fluorogenic RNA aptamer/dye system.

Experimental_Workflow Experimental Workflow for In Vivo RNA Imaging Plasmid 1. Plasmid Construction (Target RNA + Aptamer Tag) Transfection 2. Transfection into Cells Plasmid->Transfection Expression 3. Cellular Expression of Tagged RNA Transfection->Expression Incubation 4. Incubation with Fluorogenic Dye Expression->Incubation Imaging 5. Live-Cell Fluorescence Microscopy Incubation->Imaging Analysis 6. Image Analysis (Localization, Dynamics) Imaging->Analysis

Caption: A typical experimental workflow for in vivo RNA imaging.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of in vivo RNA imaging experiments. Below are representative protocols for the Chili/DMHBI+ system and the widely used Broccoli/DFHBI-1T system.

Protocol 1: In Vivo RNA Imaging with Chili/DMHBI+

This protocol is based on general methodologies for fluorogenic aptamer imaging, acknowledging the reported permeability issues with DMHBI+.

  • Plasmid Construction: The target RNA sequence is cloned into a mammalian expression vector. The Chili aptamer sequence is inserted as a tag, typically in the 3' untranslated region (UTR) of the target RNA.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in glass-bottom dishes suitable for microscopy.

    • Transfection of the Chili-tagged RNA expression plasmid is performed using a suitable transfection reagent according to the manufacturer's instructions.

  • Dye Incubation and Imaging:

    • 24-48 hours post-transfection, the cell culture medium is replaced with an imaging buffer (e.g., Dulbecco's Phosphate-Buffered Saline with calcium and magnesium).

    • DMHBI+ is added to the imaging buffer at a final concentration (e.g., 1-10 µM). Note: Due to poor cell permeability, longer incubation times or permeabilization techniques might be required, which could affect cell viability.[1]

    • Cells are incubated with the dye for 30-60 minutes.

    • Live-cell imaging is performed using a confocal or spinning-disk microscope equipped with appropriate laser excitation and emission filters for the DMHBI+ fluorophore.

Protocol 2: In Vivo RNA Imaging with Broccoli/DFHBI-1T

This protocol is adapted from established methods for the Broccoli system.

  • Plasmid Construction: A mammalian expression vector is engineered to express the target RNA fused with a tandem array of the Broccoli aptamer sequence.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured and seeded as described in Protocol 1.

    • The Broccoli-tagged RNA expression plasmid is transfected into the cells.

  • Dye Incubation and Imaging:

    • 24 hours post-transfection, the growth medium is exchanged for an imaging medium.

    • DFHBI-1T is added to a final concentration of 20-40 µM.[7]

    • Cells are incubated for at least 30 minutes to allow for dye uptake and binding.

    • Imaging is performed on a confocal microscope with a 488 nm laser for excitation and an emission filter in the range of 500-550 nm.[1]

  • Data Analysis:

    • Fluorescence intensity of individual cells or subcellular regions is quantified using software such as ImageJ.

    • Background fluorescence is determined from untransfected cells incubated with the dye and subtracted from the signal of transfected cells.

Summary and Conclusion

The DMHBO+/Chili system represents a fluorogenic aptamer-dye pair for RNA imaging with high binding affinity in in vitro settings.[2] However, its practical application for in vivo imaging is significantly hampered by the poor cell permeability of the DMHBO+ dye.[1] In contrast, other fluorogenic aptamer systems such as Broccoli/DFHBI-1T and Mango II/TO1-Biotin, as well as the protein-based MS2 system, are more established and have demonstrated robust performance in living cells. These alternatives generally offer better signal-to-noise ratios and have more extensive validation in the scientific literature. For researchers considering in vivo RNA imaging, the choice of probe should be carefully weighed based on the specific application, with a strong consideration for the proven cellular performance of the available systems. While the Chili aptamer itself shows promise, the development of more cell-permeable and brighter fluorogens will be necessary to unlock its full potential for live-cell imaging.

References

A Comparative Guide to Red-Shifted Alternatives for DMHBO+ in Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers seeking to visualize RNA in living cells with red-shifted fluorescence, moving beyond the capabilities of DMHBO+, several promising alternatives have emerged. These advanced fluorogenic systems, primarily based on dye-aptamer pairs, offer enhanced brightness, photostability, and spectral properties in the far-red and near-infrared regions, minimizing cellular autofluorescence and enabling deeper tissue penetration. This guide provides a comprehensive comparison of these alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal probe for specific research applications.

Quantitative Performance Comparison

The following table summarizes the key photophysical and binding properties of DMHBO+ and its red-shifted alternatives. This data facilitates a direct comparison of their performance characteristics.

Probe SystemExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Dissociation Constant (Kd)Reference(s)
Chili-DMHBO+ 4565920.1Not Reported12 nM[1]
Squash-DFHBI-1T 4515050.71Not Reported45 nM[2]
Squash-DFHO 4925450.60Not Reported54 nM[2]
o-Coral-Gemini-561 5606000.23 (in buffer)120,00073 nM[1]
biSiRA-SiR2 Not ReportedNot Reported0.98200,000290 pM
Clivia-NBSI580 529584Not ReportedNot ReportedNot Reported[3][4]
Clivia-NBSI618 518623Not ReportedNot ReportedNot Reported[3][4]

In-Depth Look at Red-Shifted Alternatives

Squash Aptamer System: A Versatile and Bright Option

The Squash RNA aptamer, when paired with fluorogens like DFHBI-1T and DFHO, provides bright fluorescence in the green-orange spectrum. While not strictly "red-shifted" compared to far-red probes, its high quantum yield and good binding affinity make it a significant improvement over many existing systems and a valuable tool for multicolor imaging experiments.[2]

o-Coral/Gemini-561: A Dimerization-Based Far-Red Probe

The o-Coral aptamer and its cognate dye Gemini-561 operate on a dimerization-based mechanism that results in a significant fluorescence enhancement in the far-red region. This system boasts high affinity and has been successfully used for imaging both RNA polymerase III transcripts and messenger RNAs with a single aptamer copy in living mammalian cells.[1]

biSiRA-SiR2: Pushing into the Near-Infrared with High Affinity

For researchers requiring imaging in the near-infrared spectrum, the biSiRA aptamer paired with the bivalent silicon rhodamine dye SiR2 offers exceptional performance. This system exhibits an extremely high binding affinity (in the picomolar range) and an outstanding quantum yield, making it one of the brightest fluorogenic aptamer-dye pairs reported to date.

The Clivia Aptamer Family: Tunable Red-Shifted Fluorescence with Large Stokes Shifts

The Clivia series of RNA aptamers, in conjunction with various NBSI analog dyes, provides a palette of orange-to-red fluorescent probes with notably large Stokes shifts (up to 108 nm).[5] This large separation between excitation and emission wavelengths is highly advantageous for minimizing self-quenching and improving signal-to-noise ratios in complex cellular environments. Different NBSI analogs allow for tuning of the emission wavelength, offering flexibility for various imaging setups.[3][4]

Experimental Protocols

Detailed methodologies for utilizing these advanced RNA imaging probes in live cells are crucial for successful experimentation. Below are generalized protocols for transient transfection and live-cell imaging.

General Protocol for Plasmid Transfection

A common method for expressing the RNA aptamer of interest within a target RNA in mammalian cells is through plasmid transfection.

Transfection_Workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_imaging Imaging cell_seeding Seed cells on a glass-bottom dish plasmid_prep Prepare plasmid DNA encoding the aptamer-tagged RNA transfection_reagent Mix plasmid with transfection reagent plasmid_prep->transfection_reagent incubation Incubate cells with the transfection mix (24-48h) transfection_reagent->incubation dye_incubation Incubate cells with the specific fluorogenic dye incubation->dye_incubation imaging Perform live-cell fluorescence microscopy dye_incubation->imaging

Figure 1. General workflow for transient transfection and subsequent live-cell imaging of RNA using fluorogenic aptamer-dye systems.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Plasmid DNA encoding the RNA of interest tagged with the desired aptamer (e.g., Squash, o-Coral, biSiRA, Clivia)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM or other serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells onto a glass-bottom imaging dish at a density that will result in 70-90% confluency on the day of transfection.

  • Plasmid Preparation: Prepare the plasmid DNA encoding the aptamer-tagged RNA of interest.

  • Transfection:

    • Dilute the plasmid DNA in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the DNA-lipid complex to the cells in the imaging dish.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 48 hours to allow for gene expression.

Live-Cell Imaging Protocols for Specific Probes

The following protocols outline the specific steps for labeling and imaging with each of the discussed red-shifted alternatives.

Squash_Imaging_Protocol start Transfected cells expressing Squash-tagged RNA add_dye Add DFHBI-1T (e.g., 20 µM) or DFHO (e.g., 20 µM) to the medium start->add_dye incubate Incubate for 15-30 minutes at 37°C add_dye->incubate image Image using appropriate filter sets (e.g., GFP or YFP channel) incubate->image end Acquire time-lapse images image->end

Figure 2. Experimental workflow for live-cell imaging using the Squash aptamer system.

Procedure:

  • Following transfection with the Squash-tagged RNA expression plasmid, replace the culture medium with fresh, pre-warmed medium.

  • Add the DFHBI-1T or DFHO dye to the medium to a final concentration of 10-40 µM.

  • Incubate the cells for 15-30 minutes at 37°C.

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., a standard GFP or YFP filter set).

Procedure:

  • After transfection with the o-Coral-tagged RNA expression plasmid, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed culture medium containing Gemini-561 at a final concentration of 100-500 nM.[1]

  • Incubate for 5-10 minutes at 37°C.[6]

  • Image the cells using a far-red filter set (e.g., Excitation: 560/20 nm, Emission: 630/75 nm).

Procedure:

  • Following transfection with the Clivia-tagged RNA expression plasmid, replace the culture medium with fresh, pre-warmed medium.

  • Add the specific NBSI analog dye (e.g., NBSI580, NBSI618) to the medium to a final concentration of 0.2-1 µM.[7]

  • Incubate for 10-20 minutes at 37°C.

  • Image the cells using appropriate filter sets based on the specific NBSI analog used (e.g., for Clivia580, Excitation: ~530 nm, Emission: ~580 nm).[7]

Signaling and Activation Mechanism

The underlying principle for these RNA imaging systems is the specific binding of a fluorogenic dye to its cognate RNA aptamer. This interaction induces a conformational change in the dye, leading to a significant increase in its fluorescence quantum yield.

Aptamer_Activation cluster_system Fluorogenic RNA Aptamer System unbound_dye Fluorogenic Dye (Low Fluorescence) bound_complex Dye-Aptamer Complex (High Fluorescence) unbound_dye->bound_complex Binding aptamer RNA Aptamer bound_complex->unbound_dye Dissociation

Figure 3. General mechanism of fluorescence activation in dye-aptamer based RNA imaging systems.

Conclusion

The development of red-shifted and far-red fluorogenic RNA imaging probes represents a significant advancement for studying RNA dynamics in live cells. Alternatives to DMHBO+, such as the Squash, o-Coral, biSiRA, and Clivia systems, offer researchers a range of options with superior brightness, photostability, and spectral properties. The choice of the optimal probe will depend on the specific requirements of the experiment, including the desired emission wavelength, the expression level of the target RNA, and the imaging instrumentation available. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for making an informed decision and successfully implementing these powerful RNA imaging technologies.

References

Assessing the Accuracy of DMHBO+ for RNA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of RNA is a cornerstone of molecular biology, critical for applications ranging from gene expression analysis to the development of RNA-based therapeutics. While established methods like reverse transcription-quantitative PCR (RT-qPCR) and spectrophotometry are widely used, novel fluorogenic aptamer-based systems like DMHBO+ offer intriguing possibilities. This guide provides an objective comparison of the DMHBO+ system with conventional RNA quantification methods, supported by available experimental insights.

Overview of RNA Quantification Methods

Accurate RNA quantification is paramount for the reliability and reproducibility of downstream applications. The ideal quantification method should be sensitive, specific, accurate over a broad dynamic range, and robust to common contaminants. Here, we compare the emergent DMHBO+ technology with three widely adopted techniques: UV-Vis Spectrophotometry, fluorescence-based assays using intercalating dyes, and RT-qPCR.

The DMHBO+ System: A Novel Approach to RNA Detection

DMHBO+ is a cationic chromophore that exhibits fluorescence upon binding to a specific RNA aptamer known as "Chili." The Chili aptamer, a 52-nucleotide sequence, undergoes a conformational change upon binding to DMHBO+, leading to a significant increase in fluorescence with a large Stokes shift[1][2]. This interaction forms the basis of a highly specific RNA detection system. While primarily utilized for in-situ RNA imaging, its potential for in-vitro quantification is an area of growing interest.

Mechanism of Action: The fluorescence of DMHBO+ is activated through an excited-state proton transfer (ESPT) mechanism upon binding to the Chili aptamer. The aptamer provides a specific binding pocket that restricts the rotational freedom of DMHBO+ and facilitates the ESPT, resulting in a bright, red-shifted fluorescence emission[1].

Comparative Analysis of RNA Quantification Methods

The following table summarizes the key performance characteristics of DMHBO+ in comparison to established RNA quantification methods. It is important to note that while extensive quantitative data for DMHBO+ in RNA quantification is still emerging, its potential can be inferred from its known properties and the performance of similar aptamer-based systems.

FeatureDMHBO+ with Chili AptamerUV-Vis Spectrophotometry (e.g., NanoDrop)Fluorescence-Based Dyes (e.g., RiboGreen®, Qubit®)Reverse Transcription-qPCR (RT-qPCR)
Principle Specific binding of DMHBO+ to the Chili RNA aptamer induces fluorescence.Measurement of light absorbance at 260 nm by the aromatic bases in RNA.Intercalating dyes fluoresce upon binding to RNA.Reverse transcription of RNA to cDNA followed by PCR amplification and fluorescence detection.
Specificity High (specific to the Chili aptamer sequence). Requires tagging the RNA of interest.Low (absorbance by any nucleic acid, including dsDNA, ssDNA, and free nucleotides).Moderate (some dyes show preferential binding to RNA over DNA, but can still bind other nucleic acids).Very High (gene-specific primers provide sequence-specific quantification).
Sensitivity Potentially high (aptamer-based sensors can achieve high sensitivity).Low (typically in the ng/µL range).High (can detect pg/µL concentrations).Very High (can detect single copies of RNA).
Dynamic Range To be determined. Aptamer-based sensors can have a wide dynamic range.Limited, especially at low concentrations.Wide.Very Wide.
Throughput Potentially high (amenable to microplate formats).High (rapid measurements).High (microplate compatible).High (96- or 384-well plate formats).
Cost per Sample Potentially moderate (cost of DMHBO+ and aptamer synthesis).Low.Moderate (cost of dye and standards).High (cost of enzymes, primers, and probes).
Sample Integrity Not directly assessed.Provides purity ratios (A260/280, A260/230) to assess protein and chemical contamination.Does not provide information on sample integrity.Can be designed to be sensitive to RNA degradation.
Advantages - High specificity for tagged RNA- Potential for in-vivo and in-vitro applications- Large Stokes shift minimizes background fluorescence- Simple and fast- No reagents required- Provides purity information- High sensitivity- Good accuracy for low concentration samples- Gold standard for gene expression analysis- Unmatched sensitivity and specificity
Disadvantages - Requires tagging of target RNA with the Chili aptamer- Limited quantitative data available- Potential for aptamer misfolding- Low sensitivity- Inability to distinguish between RNA and DNA- Affected by contaminants that absorb at 260 nm- Does not provide purity information- Requires a standard curve- Complex workflow- Susceptible to inhibition- Requires careful primer design and optimization

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are generalized protocols for RNA quantification using the compared methods.

Protocol 1: In-vitro RNA Quantification using DMHBO+ and Chili Aptamer (Hypothetical)

This protocol is based on typical fluorescence titration assays for aptamer-ligand interactions and would require optimization for quantitative applications.

  • Preparation of Chili Aptamer-tagged RNA: The RNA of interest must be tagged with the 52-nucleotide Chili aptamer sequence, typically through in-vitro transcription or synthetic methods.

  • RNA Folding: The purified Chili-tagged RNA is folded by heating to 95°C for 3 minutes, followed by slow cooling to room temperature in a buffer containing 125 mM KCl and 40 mM HEPES (pH 7.5)[2].

  • Standard Curve Preparation: A dilution series of a known concentration of the folded Chili-tagged RNA is prepared in the binding buffer.

  • DMHBO+ Addition: DMHBO+ is added to each standard and unknown sample to a final concentration optimized for maximal fluorescence signal.

  • Incubation: Samples are incubated at room temperature for a set time to allow for binding equilibrium to be reached.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths appropriate for the DMHBO+-Chili complex (e.g., Ex/Em = 456/592 nm)[3].

  • Quantification: A standard curve is generated by plotting fluorescence intensity against RNA concentration. The concentration of unknown samples is determined from the standard curve.

Protocol 2: RNA Quantification by UV-Vis Spectrophotometry
  • Instrument Setup: Blank the spectrophotometer with the same buffer used to elute the RNA.

  • Measurement: Pipette 1-2 µL of the RNA sample onto the measurement pedestal and measure the absorbance at 260 nm.

  • Concentration Calculation: The instrument software calculates the RNA concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient for RNA is approximately 40 µg/mL for an absorbance of 1.0.

  • Purity Assessment: The ratios of absorbance at 260/280 nm and 260/230 nm are used to assess protein and chemical contamination, respectively.

Protocol 3: RNA Quantification using a Fluorescence-Based Dye
  • Reagent Preparation: Prepare the working solution by diluting the fluorescent dye in the provided buffer as per the manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of RNA standards of known concentrations.

  • Sample Preparation: Add a small volume of the unknown RNA sample to the working solution.

  • Incubation: Incubate the standards and samples at room temperature for the recommended time.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission filters.

  • Quantification: Generate a standard curve and determine the concentration of the unknown samples.

Visualizing the Methodologies

To further clarify the principles and workflows, the following diagrams illustrate the core concepts of the DMHBO+ system and a typical RNA quantification workflow.

DMHBO_Mechanism DMHBO+ Mechanism of Action cluster_0 In Solution (Low Fluorescence) cluster_1 Binding and Fluorescence Activation DMHBO+ DMHBO+ (Free in solution) Complex Chili-DMHBO+ Complex (Fluorescent) DMHBO+->Complex Binding Chili_unbound Chili Aptamer (Unbound) Chili_unbound->Complex Fluorescence Red-shifted Fluorescence Emission Complex->Fluorescence Excitation

Caption: Mechanism of DMHBO+ fluorescence activation upon binding to the Chili RNA aptamer.

RNA_Quant_Workflow General RNA Quantification Workflow RNA_Sample RNA Sample Method_Selection Select Quantification Method RNA_Sample->Method_Selection UV_Vis UV-Vis Spectrophotometry Method_Selection->UV_Vis e.g., NanoDrop Fluorescence Fluorescence-Based Assay Method_Selection->Fluorescence e.g., Qubit, RiboGreen RT_qPCR RT-qPCR Method_Selection->RT_qPCR Data_Acquisition Data Acquisition UV_Vis->Data_Acquisition Fluorescence->Data_Acquisition RT_qPCR->Data_Acquisition Analysis Data Analysis & Concentration Determination Data_Acquisition->Analysis Result RNA Concentration Analysis->Result

Caption: A generalized workflow for quantifying RNA using different methodologies.

Conclusion and Future Outlook

The DMHBO+ system, in conjunction with the Chili aptamer, represents a promising technology for RNA detection with high specificity. Its primary application to date has been in cellular imaging. For in-vitro RNA quantification, while it holds theoretical advantages such as high specificity for tagged molecules, its accuracy, sensitivity, and dynamic range require rigorous validation against established "gold standard" methods like RT-qPCR.

Currently, for routine and highly sensitive RNA quantification, RT-qPCR remains the method of choice due to its unparalleled sensitivity and specificity. For quick assessments of concentration and purity, especially for higher concentration samples, UV-Vis spectrophotometry is a valuable tool. Fluorescence-based dye assays offer a sensitive and accurate alternative for quantifying low-concentration RNA samples.

As research into fluorogenic aptamers continues, it is anticipated that systems like DMHBO+-Chili will be further characterized for quantitative applications. Future studies should focus on establishing key performance metrics to allow for a direct and comprehensive comparison with existing technologies. This will be crucial for its adoption by the wider research and drug development community for reliable RNA quantification.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for DMHBO+

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of DMHBO+, a cationic fluorophore used for imaging RNA in cells. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

DMHBO+, like many specialized research chemicals, requires careful handling and disposal as hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited and can lead to environmental contamination and potential health risks.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4] All handling of DMHBO+ waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Summary of Disposal and Safety Protocols

The following table summarizes the key operational and safety measures for the proper disposal of DMHBO+.

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral laboratory safety guidelines
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses, lab coat[4]
Disposal Containers Sturdy, leak-proof, chemically compatible, and clearly labeled[1][5][6]
Waste Segregation Do not mix with incompatible waste streams[1][7]
Container Management Keep containers closed except when adding waste. Store in a designated satellite accumulation area.[1][8][9]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[1][2]
Empty Container Disposal Triple-rinse with a suitable solvent; collect the first rinse as hazardous waste.[4][10]
Spill Management Absorb with inert material, collect, and dispose of as hazardous waste.General laboratory safety protocols
Final Disposal Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][4][11]

Step-by-Step Disposal Protocol for DMHBO+

Follow these detailed steps to ensure the safe and compliant disposal of DMHBO+ waste:

  • Waste Collection:

    • Collect all waste containing DMHBO+, including stock solutions, experimental residues, and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.[1]

    • The container must be made of a material compatible with the chemical and any solvents used. Plastic containers are often preferred.[6]

    • Ensure the container is in good condition, with no leaks or cracks.[8]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[8]

    • The label must clearly state "Hazardous Waste" and list the full chemical name of all constituents, including "DMHBO+" and any solvents. Avoid using abbreviations or chemical formulas.[7]

    • Indicate the approximate concentrations or percentages of each component.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[1][9]

    • Store the container in a designated and properly marked satellite accumulation area (SAA) within the laboratory where the waste is generated.[6][8]

    • Ensure secondary containment, such as a plastic tray, is used for liquid waste containers to prevent the spread of potential spills.[1][9]

    • Do not store incompatible waste types together.[1]

  • Disposal of Empty Containers:

    • To dispose of an empty container that held DMHBO+, it must be triple-rinsed with an appropriate solvent.[10]

    • The first rinsate must be collected and treated as hazardous waste and added to your DMHBO+ waste container.[1][10]

    • Subsequent rinses may be disposed of according to your institution's guidelines for non-hazardous chemical waste.

    • After rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[4]

  • Arranging for Final Disposal:

    • Once the waste container is full (typically around 75-80% capacity to prevent spills), or if it has been stored for a period approaching your institution's limit (often 12 months), arrange for its disposal.[5][6]

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a waste pickup.[1][6]

    • Do not move the hazardous waste outside of your laboratory; trained personnel will collect it from the designated accumulation area.[7]

Workflow for DMHBO+ Disposal

The following diagram illustrates the logical flow of the DMHBO+ disposal process, from waste generation to final collection.

DMHBO_Disposal_Workflow A Waste Generation (DMHBO+ solutions, contaminated items) B Collect in Designated Hazardous Waste Container A->B C Label Container (Contents, Hazards, Date) B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Container Full or Storage Time Limit Reached? D->E F Contact EHS for Waste Pickup E->F Yes H Continue Safe Storage in SAA E->H No G EHS Collection and Final Disposal F->G H->D

Caption: Workflow for the proper disposal of DMHBO+ waste.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。